molecular formula C19H27ClN6O B8146327 OATD-01 CAS No. 2088453-21-6

OATD-01

Numéro de catalogue: B8146327
Numéro CAS: 2088453-21-6
Poids moléculaire: 390.9 g/mol
Clé InChI: STWVLEKJQQRGMO-GUYCJALGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[4-[(2S,5S)-5-[(4-chlorophenyl)methyl]-2-methylmorpholin-4-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine, also known under the research codes OATD-01 and DB18065, is a synthetic small molecule with a molecular formula of C19H27ClN6O and an average molecular weight of 390.92 g/mol . This compound is characterized by its specific stereochemistry and a complex structure integrating morpholino, piperidinyl, and 1,2,4-triazol-3-amine moieties . It is supplied as a high-purity chemical for research applications and is currently classified as an investigational compound in clinical development . Its research applications are focused primarily within the field of pharmacology, where it is being investigated as a potential therapeutic agent. Published research indicates that this compound has been studied in the context of pulmonary sarcoidosis, with clinical trials exploring its therapeutic potential in this area . Researchers can find structural data for this molecule in the Protein Data Bank under entry 6ze8, which can aid in structure-activity relationship (SAR) studies and computational modeling . This product is intended for research use only (RUO) and is not approved for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant scientific literature, including data from DrugBank and PubChem, for comprehensive information on its physicochemical and predicted ADMET properties .

Propriétés

IUPAC Name

3-[4-[(2S,5S)-5-[(4-chlorophenyl)methyl]-2-methylmorpholin-4-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN6O/c1-13-11-26(17(12-27-13)10-14-2-4-15(20)5-3-14)16-6-8-25(9-7-16)19-22-18(21)23-24-19/h2-5,13,16-17H,6-12H2,1H3,(H3,21,22,23,24)/t13-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWVLEKJQQRGMO-GUYCJALGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CO1)CC2=CC=C(C=C2)Cl)C3CCN(CC3)C4=NNC(=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN([C@H](CO1)CC2=CC=C(C=C2)Cl)C3CCN(CC3)C4=NNC(=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2088453-21-6
Record name 5-(4-((2S,5S)-5-(4-Chlorobenzyl)-2-methylmorpholino)piperidin-1-yl)-1H-1,2,4-triazol-3-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2088453216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-((2S,5S)-5-(4-CHLOROBENZYL)-2-METHYLMORPHOLINO)PIPERIDIN-1-YL)-1H-1,2,4-TRIAZOL-3-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4D0G881CN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

OATD-01 Mechanism of Action in Pulmonary Fibrosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the relentless deposition of scar tissue, leading to a decline in lung function.[1] Current treatments, nintedanib (B1663095) and pirfenidone, only slow disease progression and are associated with significant side effects, highlighting the urgent need for novel therapeutic strategies.[2] A promising new approach involves targeting chitinases, enzymes implicated in inflammation and fibrosis. OATD-01 is a first-in-class, orally available, small-molecule dual inhibitor of chitotriosidase 1 (CHIT1) and acidic mammalian chitinase (B1577495) (AMCase), which has shown significant anti-inflammatory and anti-fibrotic effects in preclinical models.[3][4][5][6] This document provides a detailed technical overview of the mechanism of action, preclinical efficacy, and experimental basis for this compound as a potential treatment for pulmonary fibrosis.

Core Mechanism of Action: Inhibition of Chitinase Activity

The therapeutic rationale for this compound is based on the pathological role of CHIT1 and AMCase in fibrotic lung diseases.[4][7] In patients with IPF, the expression and activity of CHIT1 are significantly elevated in serum, induced sputum, and bronchoalveolar lavage (BAL) fluid.[1][8] CHIT1 is predominantly expressed by a distinct subpopulation of pro-fibrotic macrophages found in the lungs of patients with interstitial lung diseases.[1]

This compound exerts its therapeutic effect by potently and selectively inhibiting both CHIT1 and AMCase.[9] The primary mechanism involves modulating pro-inflammatory and pro-fibrotic macrophage activity.[10][11][12] By blocking CHIT1, this compound is believed to prevent the transformation of resident, anti-inflammatory macrophages into their pro-fibrotic counterparts, thereby reducing a key cellular driver of the disease.[10][12]

Modulation of the TGF-β Signaling Pathway

A critical component of this compound's anti-fibrotic action is its influence on the Transforming Growth Factor-beta (TGF-β) signaling pathway, a central mediator of fibrosis.[13][14] CHIT1 has been shown to augment the effects of TGF-β1.[15][16] It achieves this by inhibiting the induction of SMAD7, a crucial intracellular negative feedback regulator of TGF-β signaling.[15][16] This inhibition of SMAD7 amplifies the pro-fibrotic cascade. This compound, by inhibiting CHIT1, is postulated to restore this essential SMAD7-mediated negative feedback loop, thereby attenuating TGF-β signaling and its downstream fibrotic effects.[15][16] This interaction is mediated through CHIT1's association with TGF-β receptor-associated protein 1 (TGFBRAP1) and forkhead box O3 (FOXO3).[15][16]

OATD-01_Mechanism_of_Action TGFB1 TGF-β1 TGFB_R TGF-β Receptor TGFB1->TGFB_R Binds pSMAD23 pSMAD2/3 TGFB_R->pSMAD23 Phosphorylates SMAD7 SMAD7 (Inhibitory) TGFB_R->SMAD7 Induces (Feedback) Complex pSMAD2/3-SMAD4 Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Fibrosis Fibroblast Activation Collagen Deposition (Fibrosis) Complex->Fibrosis Promotes CHIT1 CHIT1 CHIT1->SMAD7 Inhibits OATD01 This compound OATD01->CHIT1 Inhibits SMAD7->TGFB_R Inhibits

Caption: this compound restores TGF-β negative feedback by inhibiting CHIT1.

Data Presentation

In Vitro Potency and In Vivo Efficacy

This compound is a highly potent inhibitor of both human and murine chitinases, with activity in the low nanomolar range. Its efficacy has been demonstrated in the widely accepted bleomycin-induced pulmonary fibrosis mouse model, where its anti-fibrotic activity was comparable to approved therapies.[1][8]

Table 1: In Vitro Potency of this compound

Target Enzyme IC50 (nM) Ki (nM)
Human CHIT1 (hCHIT1) 23 - 26[8][9] 17.3[9]
Murine CHIT1 (mCHIT1) 28[9] 26.05[9]
Human AMCase (hAMCase) 9[8][9] 4.8[9]

| Murine AMCase (mAMCase) | 7.8[9] | 5.7[9] |

Table 2: Preclinical Efficacy of this compound in Bleomycin-Induced Pulmonary Fibrosis Model

Treatment Group Dose Outcome Measure Result
This compound 30 - 100 mg/kg, PO, qd[4][7][9] Lung Fibrosis (Ashcroft Score) Significant, dose-dependent reduction[9]
This compound Not specified Lung Fibrosis (Ashcroft Score) 32% reduction[1]
Pirfenidone Not specified Lung Fibrosis (Ashcroft Score) 31% reduction[1]
This compound 100 mg/kg, PO, qd[8] Lung Fibrosis (Ashcroft Score) Efficacy comparable to Nintedanib[8]
This compound Not specified Soluble Collagen Concentration Significant reduction[1]

| this compound | 100 mg/kg, PO, qd[8] | Plasma Chitinolytic Activity | Significant reduction[8] |

Clinical Pharmacokinetics and Pharmacodynamics

Phase 1 studies in healthy volunteers have shown that this compound is well-tolerated and has a favorable pharmacokinetic profile.[5] The data supports once-daily oral dosing and demonstrates a clear dose-responsive inhibition of the target enzyme in plasma.[5][17][18]

Table 3: Summary of Phase 1 Clinical Trial Data for this compound in Healthy Volunteers

Parameter Dosing Regimen Result
Safety & Tolerability Single doses up to 600 mg[17][18] Well-tolerated, no serious adverse events[5]
Multiple doses up to 50 mg qd[17][18] Well-tolerated, no clinically relevant changes in safety labs[5]
Pharmacokinetics (PK) Single ascending doses (25-600 mg)[5] Cmax and AUC increased in a nearly dose-proportional manner[5]
Peak plasma concentrations achieved at 0.75-2.5h post-dose[5]

| Pharmacodynamics (PD) | 25-50 mg/day at steady state | >80% inhibition of blood chitinolytic activity maintained for 24h[17][18] |

Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis Mouse Model

The primary preclinical model used to establish the anti-fibrotic efficacy of this compound is the bleomycin-induced lung fibrosis model.[4][7][8]

Objective: To evaluate the therapeutic efficacy of this compound in reducing established pulmonary fibrosis.

Methodology:

  • Induction of Fibrosis: Mice are intratracheally instilled with a single dose of bleomycin (B88199) to induce lung injury and subsequent fibrosis.

  • Therapeutic Dosing: Treatment is initiated after fibrosis has been established (typically 7-14 days post-bleomycin administration). Mice are dosed orally (PO) once daily (qd) with this compound (e.g., 30-100 mg/kg), a vehicle control, or a positive control (nintedanib or pirfenidone).[4][8][9]

  • Treatment Duration: Dosing continues for a period of 14-21 days.[9]

  • Endpoint Analysis: At the end of the treatment period, animals are euthanized.

    • Histopathology: Lungs are harvested, fixed, and stained (e.g., with Masson's trichrome) to visualize collagen deposition. The extent of fibrosis is quantified using a standardized scoring system, such as the modified Ashcroft score.[1][8]

    • Biochemical Analysis: Lung tissue can be homogenized to measure soluble collagen content (e.g., using the Sircol assay).[1]

    • Pharmacodynamic Assessment: Blood samples are collected to measure plasma chitinolytic activity to confirm target engagement.[8]

Experimental_Workflow cluster_setup Phase 1: Fibrosis Induction cluster_treatment Phase 2: Therapeutic Intervention cluster_analysis Phase 3: Endpoint Analysis Day0 Day 0 Intratracheal Bleomycin Instillation Day7_14 Day 7-14 Initiate Daily Dosing Day0->Day7_14 Groups Treatment Groups: - Vehicle - this compound (30-100 mg/kg) - Positive Control Day21_28 Day 21-28 Euthanasia & Sample Collection Groups->Day21_28 Analysis Analysis: - Histopathology (Ashcroft Score) - Collagen Assay - PD Marker Analysis

Caption: Workflow for the bleomycin-induced pulmonary fibrosis model.
In Vitro Chitinase Activity Assay

Objective: To determine the inhibitory potency (IC50) of this compound against CHIT1 and AMCase.

Methodology:

  • Enzyme Source: Recombinant human or murine CHIT1 and AMCase are used.

  • Substrate: A fluorogenic chitin-like substrate (e.g., 4-methylumbelliferyl β-D-N,N′,N′′-triacetylchitotrioside) is used.

  • Assay Procedure:

    • The enzyme is pre-incubated with varying concentrations of this compound in an appropriate assay buffer.

    • The reaction is initiated by the addition of the fluorogenic substrate.

    • The mixture is incubated at 37°C for a defined period.

    • The reaction is stopped, and the fluorescence of the released 4-methylumbelliferone (B1674119) is measured using a plate reader.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of this compound relative to a vehicle control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

This compound represents a novel, targeted therapeutic approach for pulmonary fibrosis. Its mechanism of action, centered on the dual inhibition of CHIT1 and AMCase, directly addresses the pathological activity of pro-fibrotic macrophages and modulates the key TGF-β signaling pathway.[2][10][15][16] Robust preclinical data demonstrates significant anti-fibrotic efficacy comparable to current standards of care.[1][8] Combined with a favorable safety and pharmacokinetic profile from Phase 1 clinical trials, this compound holds considerable promise as a future therapy for IPF and other interstitial lung diseases.[5] Ongoing clinical development will be crucial in confirming these promising preclinical findings in patients.[6][10]

References

OATD-01: A First-in-Class Selective CHIT1 Inhibitor for Inflammatory and Fibrotic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

OATD-01 is a first-in-class, orally active, and selective small-molecule inhibitor of chitotriosidase 1 (CHIT1), a chitinase (B1577495) implicated in the pathogenesis of various inflammatory and fibrotic diseases.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, pharmacokinetic profile, and preclinical and clinical development status. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and experimental workflows are presented to support further research and development efforts in the field.

Introduction to CHIT1 and its Role in Disease

Chitotriosidase 1 (CHIT1) is a member of the glycosyl hydrolase family 18 and is one of the two active chitinases in mammals, the other being acidic mammalian chitinase (AMCase).[3][4] CHIT1 is primarily secreted by activated macrophages and neutrophils and is involved in the innate immune response.[5][6] While its physiological role in humans, who lack endogenous chitin, is not fully elucidated, elevated CHIT1 activity is strongly associated with the pathogenesis of several diseases characterized by chronic inflammation and fibrosis, including:

  • Sarcoidosis: A systemic inflammatory disease characterized by the formation of granulomas.[7][8] CHIT1 levels are significantly elevated in patients with sarcoidosis and correlate with disease severity.[9]

  • Idiopathic Pulmonary Fibrosis (IPF): A progressive and fatal lung disease characterized by the accumulation of scar tissue.[1][10] CHIT1 is implicated in the profibrotic activity of macrophages in IPF.[11]

  • Asthma: this compound has shown efficacy in preclinical models of chronic asthma by inhibiting airway remodeling.[11]

  • Metabolic Dysfunction-Associated Steatohepatitis (MASH): Preclinical data suggests a role for CHIT1 in MASH, with this compound showing therapeutic potential.[12][13]

The pathological role of CHIT1 is believed to be mediated through its influence on macrophage activation and the modulation of key signaling pathways, such as the transforming growth factor-beta (TGF-β) pathway, which is central to fibrosis.[5][14]

This compound: Mechanism of Action and Biochemical Profile

This compound is a potent and selective inhibitor of CHIT1.[2][15] Its mechanism of action involves binding to the active site of the CHIT1 enzyme, thereby blocking its catalytic activity.[1]

In Vitro Potency and Selectivity

This compound demonstrates low nanomolar inhibitory activity against human CHIT1 (hCHIT1).[2][15] It also exhibits high affinity for mouse CHIT1 (mCHIT1) and both human and mouse AMCase.[15]

Target EnzymeIC50 (nM)Ki (nM)
Human CHIT1 (hCHIT1) 2317.3
Mouse CHIT1 (mCHIT1) 2826.05
Human AMCase (hAMCase) 94.8
Mouse AMCase (mAMCase) 7.85.7
Table 1: In vitro potency of this compound against human and mouse chitinases.[15]

Off-target screening against a panel of 98 in vitro binding and enzymatic assays at a concentration of 10 μM showed no significant interactions, indicating a high degree of selectivity for chitinases.[15]

Preclinical Pharmacology

The efficacy of this compound has been evaluated in several preclinical animal models of inflammatory and fibrotic diseases.

Bleomycin-Induced Pulmonary Fibrosis Model

In a mouse model of bleomycin-induced pulmonary fibrosis, oral administration of this compound at doses of 30 mg/kg and 100 mg/kg once daily for 21 days demonstrated significant antifibrotic efficacy.[10][15] The therapeutic effect was comparable to the standard-of-care drug, nintedanib.[15] this compound treatment resulted in a dose-dependent reduction in the degree of lung fibrosis.[15]

Murine Model of Granulomatous Inflammation

In a murine model of granulomatous inflammation relevant to sarcoidosis, this compound demonstrated anti-inflammatory effects. In an acute model, it reduced the percentage of neutrophils in bronchoalveolar lavage fluid (BALF). In a chronic model, this compound treatment led to a decrease in the number of organized lung granulomas.[16]

Pharmacokinetics

This compound exhibits a favorable pharmacokinetic profile in multiple species, including mice, rats, and dogs, with good oral bioavailability.[17] A Phase 1 study in healthy volunteers showed that this compound is rapidly absorbed, with a half-life of approximately 24 hours, making it suitable for once-daily dosing.[18]

SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
Mouse PO10~22002~5500~77
Rat PO10~76002~31000~107
Dog PO6~22000.5~10000~80
Table 2: Pharmacokinetic parameters of this compound in different species (data are approximate values derived from published graphs and text).[17]

Clinical Development

This compound is currently in Phase 2 clinical development for the treatment of pulmonary sarcoidosis.[19][20]

Phase 1 Studies

Phase 1, first-in-human studies involving single and multiple ascending doses in healthy volunteers demonstrated that this compound was well-tolerated.[18] The studies confirmed a dose-proportional increase in exposure and efficient suppression of plasma chitinolytic activity.[18]

Phase 2 KITE Study

A randomized, double-blind, placebo-controlled, multicenter Phase 2 study (the KITE study) is currently ongoing to evaluate the efficacy and safety of this compound in patients with active pulmonary sarcoidosis.[19][20][21] The primary endpoint is the reduction of granulomatous inflammation in the lungs as measured by [18F]FDG PET/CT imaging over a 12-week treatment period.[2][9] The study is enrolling approximately 100 patients who receive a daily oral dose of 25 mg this compound or placebo.[19]

Experimental Protocols

Chitinolytic Activity Assay

This protocol is based on the measurement of the hydrolysis of a fluorogenic substrate by CHIT1.

Materials:

  • Recombinant human CHIT1

  • 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotrioside (substrate)

  • Assay buffer (e.g., McIlvain buffer, pH 5.2)

  • Stop solution (e.g., 0.3 M glycine-NaOH, pH 10.6)

  • This compound or other test compounds

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the diluted this compound, recombinant CHIT1 enzyme, and assay buffer.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the stop solution.

  • Measure the fluorescence of the product, 4-methylumbelliferone, using a fluorometer with excitation at ~360 nm and emission at ~450 nm.

  • Calculate the percent inhibition of CHIT1 activity for each concentration of this compound and determine the IC50 value.

Bleomycin-Induced Pulmonary Fibrosis in Mice

This in vivo model is used to assess the antifibrotic efficacy of this compound.

Animals:

  • C57BL/6 mice (female, 8-10 weeks old)

Materials:

  • Bleomycin (B88199) sulfate

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Nintedanib (positive control)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Induction of Fibrosis: Anesthetize mice and intratracheally or intranasally instill a single dose of bleomycin (e.g., 1.5-3 mg/kg) in PBS. Control animals receive PBS only.

  • Treatment: Begin treatment with this compound (e.g., 30 or 100 mg/kg, once daily by oral gavage) on a specified day post-bleomycin administration (e.g., day 7 for a therapeutic regimen). A vehicle control group and a positive control group (nintedanib) should be included.

  • Monitoring: Monitor animal body weight and clinical signs throughout the study.

  • Endpoint Analysis (e.g., day 21 or 28):

    • Euthanize mice and collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis.

    • Perfuse the lungs and harvest them for histopathological analysis (e.g., Masson's trichrome staining for collagen deposition) and assessment of fibrosis using a semi-quantitative scoring system (e.g., Ashcroft score).

    • Homogenize lung tissue for the measurement of collagen content (e.g., Sircol assay) and gene expression analysis of fibrotic markers (e.g., Col1a1, Acta2).

Signaling Pathways and Experimental Workflows

CHIT1-Mediated TGF-β Signaling Pathway

CHIT1 is known to augment TGF-β signaling, a key pathway in fibrosis. This compound, by inhibiting CHIT1, is expected to attenuate this profibrotic signaling cascade.

CHIT1_TGF_beta_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta_Receptor TGF-β Receptor (Type I/II) TGF-beta->TGF-beta_Receptor Smad2/3 Smad2/3 TGF-beta_Receptor->Smad2/3 phosphorylates CHIT1 CHIT1 CHIT1->TGF-beta_Receptor augments signaling This compound This compound This compound->CHIT1 inhibits p-Smad2/3 p-Smad2/3 Smad2/3->p-Smad2/3 Smad_complex Smad2/3/4 Complex p-Smad2/3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_Expression Profibrotic Gene Expression Smad_complex->Gene_Expression promotes

CHIT1 augments TGF-β signaling, which this compound inhibits.

This compound Drug Discovery and Development Workflow

The development of this compound followed a structured path from initial discovery to clinical trials.

OATD01_Development_Workflow Target_ID Target Identification (CHIT1 in fibrosis) Lead_Gen Lead Generation and Optimization Target_ID->Lead_Gen OATD01 This compound Identified Lead_Gen->OATD01 Preclinical Preclinical Development Phase1 Phase 1 Clinical Trials Preclinical->Phase1 Safety_Tox Safety and Toxicology Studies Preclinical->Safety_Tox PK_PD Pharmacokinetics and Pharmacodynamics Preclinical->PK_PD Efficacy In Vivo Efficacy (e.g., Bleomycin model) Preclinical->Efficacy Phase2 Phase 2 Clinical Trials Phase1->Phase2 Healthy_Vols Safety and PK in Healthy Volunteers Phase1->Healthy_Vols Patient_POC Proof-of-Concept in Patients (KITE Study) Phase2->Patient_POC OATD01->Preclinical

Workflow of this compound from discovery to clinical trials.

Preclinical In Vivo Efficacy Study Workflow

A typical workflow for assessing the in vivo efficacy of this compound in a disease model is outlined below.

Preclinical_Workflow Disease_Induction Disease Induction (e.g., Bleomycin) Animal_Grouping Animal Grouping and Randomization Disease_Induction->Animal_Grouping Treatment_Admin Treatment Administration (this compound, Vehicle, Positive Control) Animal_Grouping->Treatment_Admin Monitoring In-life Monitoring (Body Weight, Clinical Signs) Treatment_Admin->Monitoring Endpoint_Collection Endpoint Sample Collection (BALF, Lungs) Monitoring->Endpoint_Collection Analysis Data Analysis (Histology, Biochemistry, Gene Expression) Endpoint_Collection->Analysis

Workflow for a preclinical in vivo efficacy study.

Conclusion

This compound is a promising, first-in-class selective CHIT1 inhibitor with a strong preclinical rationale and a favorable pharmacokinetic and safety profile. Its development marks a significant step towards a novel therapeutic approach for debilitating inflammatory and fibrotic diseases such as sarcoidosis and IPF. The ongoing Phase 2 KITE study will provide crucial insights into the clinical efficacy of CHIT1 inhibition in patients. The data and protocols presented in this guide are intended to facilitate further research into this compound and the broader field of chitinase biology in human disease.

References

The Role of Chitotriosidase 1 (CHIT1) in Sarcoidosis Pathology: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chitotriosidase 1 (CHIT1), a chitinase (B1577495) primarily secreted by activated macrophages, has emerged as a pivotal molecule in the pathophysiology of sarcoidosis. Initially recognized as a robust biomarker for disease activity and severity, accumulating evidence now points towards its active participation in granuloma formation and the subsequent fibrotic complications that characterize progressive sarcoidosis. This technical guide provides a comprehensive overview of the current understanding of CHIT1's role in sarcoidosis, detailing its biochemical properties, cellular sources, and involvement in key signaling pathways. Furthermore, this document outlines established experimental protocols for the quantification and localization of CHIT1, presents a synthesis of quantitative data from clinical studies, and visualizes the intricate molecular interactions involving CHIT1 through detailed signaling pathway diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in the field, aiming to accelerate the development of novel diagnostic and therapeutic strategies targeting CHIT1 in sarcoidosis.

Introduction to CHIT1 and its Association with Sarcoidosis

Sarcoidosis is a multisystem inflammatory disorder of unknown etiology, characterized by the formation of non-caseating granulomas in various organs, most commonly the lungs.[1] The unpredictable clinical course of sarcoidosis has driven the search for reliable biomarkers to aid in diagnosis, prognosis, and monitoring of treatment response.[2] In this context, Chitotriosidase 1 (CHIT1) has garnered significant attention.

CHIT1 is a member of the glycosyl hydrolase 18 family, possessing the enzymatic activity to degrade chitin, a polymer of N-acetylglucosamine found in the cell walls of fungi and the exoskeletons of insects.[2][3] In humans, CHIT1 is predominantly expressed and secreted by activated macrophages.[3] Its levels are significantly elevated in the serum and bronchoalveolar lavage (BAL) fluid of patients with sarcoidosis compared to healthy individuals and patients with other interstitial lung diseases.[2][4] This elevated expression strongly correlates with disease activity, the extent of organ involvement, and the presence of fibrotic changes.[5][6] Consequently, CHIT1 has been established as a more sensitive and specific biomarker for sarcoidosis than the conventionally used angiotensin-converting enzyme (ACE).[7] Beyond its role as a biomarker, emerging research indicates that CHIT1 is an active participant in the pathogenic mechanisms of sarcoidosis, particularly in macrophage activation and the promotion of fibrosis.[8][9]

Quantitative Data on CHIT1 in Sarcoidosis

The following tables summarize key quantitative findings from various studies on CHIT1 levels in sarcoidosis patients.

Table 1: Serum CHIT1 Activity in Sarcoidosis Patients vs. Healthy Controls

Study CohortSarcoidosis Patients (nmol/mL/h)Healthy Controls (nmol/mL/h)p-valueReference
Bargagli et al. (2007)118.6 ± 11.6< 20 (normal range)< 0.01[2]
Bergantini et al. (2020)180.1 ± 99.2 (steroid-free)34.2 ± 13.8< 0.0001[5]
Bergantini et al. (2020)168.2 ± 118.2 (treated)34.2 ± 13.8< 0.0001[5]
L-A. L. et al. (2021)> 83.01 (active disease)-< 0.001[10]

Table 2: Serum CHIT1 Concentration in Sarcoidosis Patients vs. Healthy Controls

Study CohortSarcoidosis PatientsHealthy Controlsp-valueReference
Smolińska et al. (2022)>13-fold increase-< 0.0001[11]

Table 3: CHIT1 Activity in Bronchoalveolar Lavage (BAL) Fluid

Study CohortSarcoidosis PatientsHealthy ControlsFindingReference
Bargagli et al. (2008)Progressing Disease-Significantly higher in patients with progressing disease. Correlated with radiological stages and CT scan infiltrates.[2]
Harlander et al. (2016)85 patients9 controlsSignificantly higher in sarcoidosis patients (p < 0.001).

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of CHIT1 in sarcoidosis.

Measurement of CHIT1 Enzymatic Activity (Fluorometric Assay)

This protocol is adapted from Bergantini et al. (2020) and others.[5]

  • Sample Preparation: Serum or BAL fluid samples are used. For BAL fluid, centrifugation is performed to remove cellular debris.

  • Reagents:

    • Substrate: 22 μM 4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotrioside (Sigma-Aldrich) in citrate-phosphate buffer (pH 5.2).

    • Stop Solution: 0.1 M glycine-NaOH buffer (pH 10.8).

  • Procedure: a. 100 µL of the substrate solution is incubated with 10 µL of the serum or BAL fluid sample for 1 hour at 37°C. b. The reaction is terminated by adding 1.4 mL of the stop solution.

  • Detection: The fluorescence of the released 4-methylumbelliferone (B1674119) is measured using a fluorimeter with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

  • Quantification: CHIT1 activity is expressed in nanomoles of substrate hydrolyzed per milliliter of sample per hour (nmol/mL/h), calculated based on a standard curve generated with 4-methylumbelliferone.

Quantification of CHIT1 Protein Level (ELISA)

This protocol is a general representation based on commercially available ELISA kits.

  • Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify CHIT1 protein in serum, plasma, or BAL fluid.

  • Procedure: a. A microplate pre-coated with a monoclonal antibody specific for human CHIT1 is used. b. Standards and samples are added to the wells and incubated. c. After washing, a biotinylated polyclonal antibody against CHIT1 is added. d. Following another incubation and wash step, streptavidin-horseradish peroxidase (HRP) conjugate is added. e. A substrate solution (e.g., TMB) is then added, and the color development is proportional to the amount of CHIT1 bound. f. The reaction is stopped, and the absorbance is measured at 450 nm.

  • Quantification: The concentration of CHIT1 is determined by interpolating the sample absorbance from a standard curve.

Localization of CHIT1 Expression (Immunohistochemistry)

This protocol is based on descriptions of immunohistochemical analysis in lung tissue.[11]

  • Sample Preparation: Formalin-fixed, paraffin-embedded lung tissue sections are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate (B86180) buffer (pH 6.0).

  • Blocking: Endogenous peroxidase activity is blocked with hydrogen peroxide, and non-specific binding is blocked with a protein block solution.

  • Primary Antibody Incubation: The tissue sections are incubated with a primary antibody specific for human CHIT1 (e.g., rabbit polyclonal) overnight at 4°C.

  • Secondary Antibody and Detection: A secondary antibody conjugated to HRP is applied, followed by a chromogen substrate (e.g., DAB) to visualize the antibody binding.

  • Counterstaining and Mounting: The sections are counterstained with hematoxylin, dehydrated, and mounted.

  • Analysis: The localization and intensity of CHIT1 staining are evaluated microscopically. In sarcoidosis, CHIT1 is predominantly found in macrophages within the granulomas.[11]

Signaling Pathways and Pathogenic Role of CHIT1

CHIT1 is not merely a passive biomarker but an active contributor to the pathogenesis of sarcoidosis, particularly in driving the fibrotic process. Its primary mechanism of action involves the modulation of the Transforming Growth Factor-β (TGF-β) signaling pathway, a central regulator of fibrosis.[8][12]

Upstream Regulation of CHIT1 Expression

The expression of CHIT1 in macrophages is upregulated by pro-inflammatory stimuli characteristic of the sarcoid granuloma microenvironment.

Upstream_Regulation_of_CHIT1 Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., unknown antigen, cytokines) Macrophage Macrophage Proinflammatory_Stimuli->Macrophage Activation CHIT1_Gene CHIT1 Gene Macrophage->CHIT1_Gene Upregulation of Transcription CHIT1_Protein CHIT1 Protein CHIT1_Gene->CHIT1_Protein Translation Secretion Secretion CHIT1_Protein->Secretion

Upstream regulation of CHIT1 expression in macrophages.
CHIT1-Mediated Amplification of TGF-β Signaling

Once secreted, CHIT1 enhances TGF-β signaling in fibroblasts, the primary effector cells in fibrosis.

CHIT1_TGFb_Signaling cluster_macrophage Activated Macrophage cluster_fibroblast Fibroblast CHIT1 CHIT1 TGFBRAP1 TGFBRAP1 CHIT1->TGFBRAP1 interacts with SMAD7 SMAD7 (Inhibitory) CHIT1->SMAD7 Inhibits induction FOXO3 FOXO3 CHIT1->FOXO3 interacts with TGFb_R TGF-β Receptor (TGFBR1/2) SMAD2_3 SMAD2/3 TGFb_R->SMAD2_3 Phosphorylates TGFBRAP1->SMAD2_3 Enhances phosphorylation pSMAD2_3 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Fibrotic_Genes Pro-fibrotic Gene Transcription (e.g., Collagen, α-SMA) Nucleus->Fibrotic_Genes Induces SMAD7->TGFb_R Inhibits FOXO3->SMAD7 Induces

CHIT1 amplifies TGF-β signaling in fibroblasts.

CHIT1 enhances TGF-β signaling through a multi-faceted mechanism. It interacts with TGF-β receptor-associated protein 1 (TGFBRAP1), which promotes the phosphorylation of SMAD2 and SMAD3, key downstream mediators of the canonical TGF-β pathway.[5][8] This leads to the formation of the SMAD2/3/4 complex, which translocates to the nucleus and activates the transcription of pro-fibrotic genes, such as those encoding collagens and alpha-smooth muscle actin (α-SMA).

Furthermore, CHIT1 interacts with the transcription factor Forkhead box O3 (FOXO3).[5][8] This interaction inhibits the TGF-β-induced expression of SMAD7, an inhibitory SMAD that acts as a negative feedback regulator of TGF-β signaling.[5][8] By suppressing SMAD7, CHIT1 effectively removes the brakes on the TGF-β pathway, leading to sustained pro-fibrotic signaling.

Experimental Workflow for Investigating CHIT1's Role

The following diagram illustrates a typical experimental workflow to investigate the role of CHIT1 in sarcoidosis.

Experimental_Workflow Patient_Samples Patient Samples (Serum, BAL, Lung Tissue) CHIT1_Quantification CHIT1 Quantification Patient_Samples->CHIT1_Quantification CHIT1_Localization CHIT1 Localization Patient_Samples->CHIT1_Localization Enzymatic_Assay Enzymatic Assay CHIT1_Quantification->Enzymatic_Assay ELISA ELISA CHIT1_Quantification->ELISA Data_Analysis Data Analysis and Correlation with Clinical Parameters CHIT1_Quantification->Data_Analysis IHC Immunohistochemistry (IHC) CHIT1_Localization->IHC CHIT1_Localization->Data_Analysis Cell_Culture In Vitro Studies (Macrophages, Fibroblasts) CHIT1_Inhibition CHIT1 Inhibition (e.g., OATD-01) Cell_Culture->CHIT1_Inhibition Signaling_Analysis Signaling Pathway Analysis CHIT1_Inhibition->Signaling_Analysis Western_Blot Western Blot (p-SMAD, SMAD7) Signaling_Analysis->Western_Blot qPCR qPCR (Pro-fibrotic genes) Signaling_Analysis->qPCR Signaling_Analysis->Data_Analysis

Experimental workflow for CHIT1 research in sarcoidosis.

Therapeutic Implications

The central role of CHIT1 in promoting pro-fibrotic signaling pathways makes it an attractive therapeutic target for sarcoidosis, particularly for patients with progressive fibrotic disease. Pharmacological inhibition of CHIT1 activity is a promising strategy to mitigate the excessive fibrotic response. This compound, a first-in-class CHIT1 inhibitor, has shown efficacy in preclinical models of granulomatous inflammation by reducing the production of pro-inflammatory mediators by lung macrophages and decreasing the number of organized lung granulomas.[1][11] Clinical trials evaluating the safety and efficacy of CHIT1 inhibitors in sarcoidosis patients are a critical next step in translating these preclinical findings to the clinic.

Conclusion

Chitotriosidase 1 has transitioned from being a promising biomarker to a validated player in the complex pathophysiology of sarcoidosis. Its elevated levels are a reliable indicator of disease activity and severity, and its direct involvement in amplifying pro-fibrotic TGF-β signaling highlights its potential as a therapeutic target. The detailed experimental protocols and understanding of the molecular pathways outlined in this guide provide a solid foundation for further research into the intricate roles of CHIT1. Future investigations should continue to unravel the full spectrum of CHIT1's functions and interactions within the sarcoid granuloma, with the ultimate goal of developing targeted therapies that can halt or even reverse the progression of fibrosis in sarcoidosis.

References

OATD-01: A First-in-Class Chitinase Inhibitor for Fibrotic and Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Development of OATD-01

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel, first-in-class, orally bioavailable small molecule inhibitor of chitotriosidase 1 (CHIT1) and acidic mammalian chitinase (B1577495) (AMCase). These chitinases are implicated in the pathogenesis of various inflammatory and fibrotic diseases, including idiopathic pulmonary fibrosis (IPF) and sarcoidosis. This compound has demonstrated potent anti-inflammatory and anti-fibrotic activity in preclinical models and is currently undergoing clinical evaluation. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound.

Introduction

Chitotriosidase 1 (CHIT1) is a macrophage-derived enzyme that plays a crucial role in the inflammatory cascade and the subsequent development of fibrosis.[1][2] Elevated levels of CHIT1 have been observed in patients with interstitial lung diseases such as idiopathic pulmonary fibrosis (IPF) and sarcoidosis, correlating with disease severity and progression.[1][3] This has positioned CHIT1 as a promising therapeutic target. This compound was developed as a potent and selective inhibitor of CHIT1 to address the unmet medical need in these debilitating diseases.[4][5]

Discovery and Synthesis

The discovery of this compound stemmed from a structural modification of an advanced lead molecule.[4][5] The synthesis of this compound has been described as a seven-step synthetic sequence, although specific details of the protocol are not extensively publicly documented.[6] The process involves the acylation of an amino alcohol, cyclization to form a morpholin-3-one, reduction of the amide bond, and subsequent reductive amination and aminotriazole formation to yield the final product.[6]

Mechanism of Action

This compound is a highly potent inhibitor of both human CHIT1 (hCHIT1) and acidic mammalian chitinase (hAMCase).[7] Its mechanism of action involves the modulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key mediator of fibrosis.[8] CHIT1 enhances TGF-β1 signaling by inhibiting its feedback inhibitor, SMAD7.[8] this compound, by inhibiting CHIT1, is believed to restore the negative feedback on TGF-β1 signaling, thereby reducing pro-fibrotic processes. The interaction of CHIT1 with TGF-β receptor-associated protein 1 (TGFBRAP1) and forkhead box O3 (FOXO3) is also implicated in this pathway.[8]

Signaling Pathway

CHIT1_TGF_beta_signaling cluster_TGF_beta TGF-β Signaling cluster_CHIT1 CHIT1 Regulation TGF-β1 TGF-β1 TGF-β Receptor TGF-β Receptor TGF-β1->TGF-β Receptor binds SMAD2/3 SMAD2/3 TGF-β Receptor->SMAD2/3 phosphorylates SMAD7 SMAD7 TGF-β Receptor->SMAD7 induces pSMAD2/3 pSMAD2/3 SMAD2/3->pSMAD2/3 SMAD2/3/4 Complex SMAD2/3/4 Complex pSMAD2/3->SMAD2/3/4 Complex SMAD4 SMAD4 SMAD4->SMAD2/3/4 Complex Fibrosis Fibrosis SMAD2/3/4 Complex->Fibrosis promotes CHIT1 CHIT1 CHIT1->SMAD7 inhibits TGFBRAP1 TGFBRAP1 CHIT1->TGFBRAP1 interacts FOXO3 FOXO3 CHIT1->FOXO3 interacts SMAD7->TGF-β Receptor inhibits This compound This compound This compound->CHIT1 inhibits

Caption: CHIT1-mediated enhancement of TGF-β signaling and its inhibition by this compound.

Preclinical Development

In Vitro Activity

This compound demonstrates low nanomolar inhibitory activity against both human and murine chitinases.

Target EnzymeIC50 (nM)Ki (nM)
Human CHIT1 (hCHIT1)23[7]17.3[7]
Murine CHIT1 (mCHIT1)28[7]26.05[7]
Human AMCase (hAMCase)9[7]4.8[7]
Murine AMCase (mAMCase)7.8[7]5.7[7]
Table 1: In vitro inhibitory activity of this compound.
Pharmacokinetics

Pharmacokinetic studies have been conducted in multiple species, demonstrating good oral bioavailability and a profile suitable for once-daily dosing.

SpeciesDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
Mouse10 mg/kg (oral)220025500-
Rat10 mg/kg (oral)7600231000-
Dog6 mg/kg (oral)22000.55500-
Human (Phase 1)25 mg (oral)-0.75-2.25-22-37.5
Human (Phase 1)600 mg (oral)-0.75-2.25-22-37.5
Table 2: Pharmacokinetic parameters of this compound in different species.
Preclinical Efficacy

This compound has shown significant anti-fibrotic efficacy in the bleomycin-induced mouse model of pulmonary fibrosis.[4][5]

  • Protocol: C57BL/6 mice are treated with intranasal or intratracheal bleomycin (B88199) to induce lung fibrosis. This compound is administered orally, typically starting after the establishment of fibrosis.[3]

  • Efficacy: Treatment with this compound resulted in a significant, dose-dependent reduction in lung fibrosis. In one study, this compound (30 mg/kg, twice daily) reduced the Ashcroft score by 32%, comparable to the standard-of-care drug pirfenidone (B1678446) (31% reduction).[9]

In a murine model of granulomatous inflammation induced by multi-walled carbon nanotubes (MWCNT) and ESAT-6 peptide, this compound demonstrated anti-inflammatory effects.[10]

  • Protocol: Mice are administered MWCNT and ESAT-6 to induce granuloma formation. This compound is administered to assess its effect on inflammation and granulomas.[10]

  • Efficacy: In an acute model, this compound reduced the percentage of neutrophils in bronchoalveolar lavage fluid (BALF).[10] In a chronic model, it led to a decrease in the number of organized lung granulomas.[10]

Experimental Workflows

Preclinical_Workflow cluster_Bleomycin Bleomycin-Induced Pulmonary Fibrosis cluster_Granuloma Granulomatous Inflammation Bleomycin_Induction Induce fibrosis with bleomycin in mice OATD-01_Treatment_B Treat with this compound (e.g., 30 mg/kg) Bleomycin_Induction->OATD-01_Treatment_B Assess_Fibrosis Assess lung fibrosis (Ashcroft score) OATD-01_Treatment_B->Assess_Fibrosis Granuloma_Induction Induce granulomas with MWCNT + ESAT-6 in mice OATD-01_Treatment_G Treat with this compound Granuloma_Induction->OATD-01_Treatment_G Assess_Inflammation Assess inflammation (BALF cell count, granulomas) OATD-01_Treatment_G->Assess_Inflammation

Caption: Preclinical experimental workflows for evaluating this compound efficacy.

Clinical Development

This compound has completed Phase 1 clinical trials and is currently in a Phase 2 study for active pulmonary sarcoidosis, known as the KITE study.[2][11][12]

Phase 1 Studies

Phase 1 studies in healthy volunteers established the safety and pharmacokinetic profile of this compound. Single oral doses up to 600 mg and multiple doses were evaluated. The results supported a once-daily dosing regimen.

Phase 2 KITE Study

The KITE study is a randomized, double-blind, placebo-controlled, multicenter trial evaluating the efficacy and safety of this compound in patients with active pulmonary sarcoidosis.[1][2][11][12][13]

ParameterDetails
NCT Identifier NCT06205121[1][11]
Indication Active Pulmonary Sarcoidosis[2][11][12]
Dosage 25 mg this compound or placebo, once daily orally for 12 weeks[11]
Primary Endpoint Reduction of granulomatous inflammation in pulmonary parenchyma evaluated by [18F]FDG PET/CT imaging.[11]
Key Inclusion Criteria Adults (≥18 years) with a confirmed diagnosis of active pulmonary sarcoidosis.[11][13]
Key Exclusion Criteria Requirement for immediate standard of care therapy, cardiac or neuro-sarcoidosis, other significant lung diseases.[13]
Table 3: Key parameters of the Phase 2 KITE clinical trial.

Clinical Trial Workflow

Clinical_Trial_Workflow Patient_Screening Screening of Patients with Active Pulmonary Sarcoidosis Randomization Randomization (1:1) Patient_Screening->Randomization Treatment_Arm This compound (25 mg, qd, 12 weeks) Randomization->Treatment_Arm Placebo_Arm Placebo (qd, 12 weeks) Randomization->Placebo_Arm Primary_Endpoint_Assessment Primary Endpoint Assessment: Reduction in granulomatous inflammation ([18F]FDG PET/CT) Treatment_Arm->Primary_Endpoint_Assessment Placebo_Arm->Primary_Endpoint_Assessment Safety_Follow_up Safety and Tolerability Monitoring Primary_Endpoint_Assessment->Safety_Follow_up

Caption: Workflow of the Phase 2 KITE clinical trial for this compound.

Conclusion

This compound is a promising, first-in-class CHIT1 inhibitor with a strong preclinical rationale and a well-defined mechanism of action. Its ability to modulate the pro-fibrotic TGF-β pathway provides a novel therapeutic approach for diseases like IPF and sarcoidosis. The ongoing Phase 2 KITE study will be crucial in determining the clinical efficacy and safety of this compound and its potential to become a new standard of care for patients with these debilitating conditions.

References

Preclinical Profile of OATD-01: A First-in-Class Chitinase Inhibitor for Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

OATD-01 is a first-in-class, orally bioavailable small molecule inhibitor of chitotriosidase 1 (CHIT1) and acidic mammalian chitinase (B1577495) (AMCase).[1][2] These chitinases are implicated in the pathogenesis of inflammatory and fibrotic lung diseases, including idiopathic pulmonary fibrosis (IPF) and sarcoidosis.[1][3] Preclinical studies have demonstrated the potent anti-inflammatory and anti-fibrotic efficacy of this compound in various lung disease models, positioning it as a promising therapeutic candidate.[4][5] This technical guide provides a comprehensive overview of the preclinical data for this compound, with a focus on its activity in models of pulmonary fibrosis.

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the enzymatic activity of CHIT1 and AMCase.[1] CHIT1, in particular, is highly expressed in pathologically activated macrophages and is believed to play a crucial role in driving the fibrotic process.[4] By blocking CHIT1, this compound is thought to modulate macrophage activity, steering them away from a pro-inflammatory and pro-fibrotic phenotype.[5] Furthermore, CHIT1 has been shown to augment the signaling of Transforming Growth Factor-beta (TGF-β), a key cytokine in the development of fibrosis. This compound's inhibition of CHIT1 may therefore also disrupt this pro-fibrotic signaling cascade.

Efficacy in a Bleomycin-Induced Pulmonary Fibrosis Model

The most robust preclinical evidence for this compound's anti-fibrotic activity comes from the widely used bleomycin-induced mouse model of pulmonary fibrosis.

Key Findings:
  • Reduction in Lung Fibrosis: In a therapeutic regimen, where treatment was initiated after the establishment of fibrosis, this compound demonstrated a significant reduction in lung fibrosis.[6] Histological analysis using the modified Ashcroft scoring system, a semi-quantitative measure of fibrosis severity, revealed a 32% reduction in the fibrosis score in this compound-treated animals compared to the bleomycin-only group. This effect was comparable to the standard-of-care anti-fibrotic drug, pirfenidone, which showed a 31% reduction in the same study.[6]

  • Dose-Dependent Activity: The anti-fibrotic efficacy of this compound was found to be dose-dependent, with significant effects observed at oral doses ranging from 30 to 100 mg/kg administered once or twice daily.[3]

  • Reduction in Collagen Deposition: The anti-fibrotic effect of this compound was associated with a reduction in the accumulation of collagen in the lungs, a hallmark of fibrosis.[6]

Quantitative Efficacy Data
ParameterControlBleomycin (B88199)This compound (30 mg/kg bid)Pirfenidone (250 mg/kg bid)
Modified Ashcroft Score UndetectableHigh32% reduction vs. Bleomycin31% reduction vs. Bleomycin
Soluble Collagen Concentration NormalElevatedReduced vs. BleomycinNot Reported

Note: Specific mean Ashcroft scores and quantitative collagen concentration data were not available in the reviewed literature.

Anti-Inflammatory Effects in Lung Disease Models

This compound has also demonstrated significant anti-inflammatory properties in preclinical models of lung disease.

  • Sarcoidosis Model: In murine models of granulomatous inflammation relevant to sarcoidosis, this compound treatment led to a reduction in the influx of neutrophils into the lungs and a decrease in the concentration of the pro-inflammatory chemokine CCL4 in the bronchoalveolar lavage fluid (BALF). Furthermore, chronic administration of this compound resulted in a reduction in the number of organized lung granulomas.

  • Asthma Model: In a house dust mite (HDM)-induced model of chronic asthma, this compound was shown to inhibit both inflammatory and airway remodeling features of the disease.

Quantitative data for the reduction of specific inflammatory markers such as CCL4 and IL-15 were not detailed in the available resources.

Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis Model

A widely accepted protocol for inducing pulmonary fibrosis in mice to test the efficacy of therapeutic agents was utilized in the preclinical evaluation of this compound.

  • Animal Model: C57BL/6 mice are typically used for this model.[7]

  • Induction of Fibrosis: A single intratracheal or multiple intranasal instillations of bleomycin are administered to the mice to induce lung injury and subsequent fibrosis.[7]

  • Therapeutic Intervention: this compound is administered orally, typically starting from day 7 post-bleomycin challenge, to mimic a therapeutic setting where treatment begins after the onset of fibrosis.[7]

  • Assessment of Efficacy:

    • Histology: Lungs are harvested at a specified endpoint (e.g., day 21 or 28), fixed, sectioned, and stained with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis using the modified Ashcroft scoring system.[7]

    • Collagen Quantification: The total lung collagen content can be quantified using a hydroxyproline (B1673980) assay.[8]

    • Inflammatory Cell Infiltration: Bronchoalveolar lavage fluid (BALF) is collected to analyze the number and type of inflammatory cells.

    • Cytokine Analysis: The levels of pro-inflammatory and pro-fibrotic cytokines and chemokines in the BALF and lung homogenates are measured using techniques such as ELISA or multiplex assays.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in Pulmonary Fibrosis

OATD01_Mechanism OATD01 This compound CHIT1_AMCase CHIT1 & AMCase OATD01->CHIT1_AMCase Inhibits Macrophage Macrophage (Pro-inflammatory/ Pro-fibrotic) CHIT1_AMCase->Macrophage Activates TGFb_signaling TGF-β Signaling CHIT1_AMCase->TGFb_signaling Augments Inflammatory_Mediators Pro-inflammatory Mediators Macrophage->Inflammatory_Mediators Releases Fibroblast Fibroblast TGFb_signaling->Fibroblast Activates Myofibroblast Myofibroblast Fibroblast->Myofibroblast Differentiation ECM Extracellular Matrix Deposition (Fibrosis) Myofibroblast->ECM Produces

Caption: Proposed mechanism of action of this compound in mitigating pulmonary fibrosis.

Experimental Workflow for Preclinical Efficacy Testing

Preclinical_Workflow start Start: C57BL/6 Mice bleomycin Induce Fibrosis (Bleomycin Instillation) start->bleomycin grouping Randomize into Treatment Groups bleomycin->grouping control Vehicle Control grouping->control Group 1 oatd01 This compound Treatment grouping->oatd01 Group 2 comparator Comparator Drug (e.g., Pirfenidone) grouping->comparator Group 3 endpoint Endpoint Analysis (Day 21/28) control->endpoint oatd01->endpoint comparator->endpoint histology Histology (Masson's Trichrome, Ashcroft Score) endpoint->histology collagen Collagen Assay (Hydroxyproline) endpoint->collagen balf BALF Analysis (Cell Counts, Cytokines) endpoint->balf data Data Analysis & Interpretation histology->data collagen->data balf->data

Caption: A typical experimental workflow for evaluating this compound in a mouse model of pulmonary fibrosis.

Conclusion

The preclinical data for this compound strongly support its development as a novel therapeutic for fibrotic lung diseases. Its dual inhibition of CHIT1 and AMCase, leading to potent anti-fibrotic and anti-inflammatory effects in relevant animal models, establishes a solid foundation for its ongoing clinical investigation. The comparable efficacy to an approved standard-of-care drug in the bleomycin-induced fibrosis model is particularly noteworthy. Further research to fully elucidate the downstream signaling pathways and to obtain more detailed quantitative data on its effects on various biomarkers will continue to refine our understanding of this promising new therapeutic agent. This compound has received orphan drug designation from the FDA for both IPF and sarcoidosis and is currently in Phase 2 clinical trials.[4][9]

References

OATD-01 Target Validation in Idiopathic Pulmonary Fibrosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Idiopathic Pulmonary Fibrosis (IPF) is a devastating chronic lung disease with a significant unmet medical need.[1][2] Current therapeutic options only slow disease progression, highlighting the urgent requirement for novel treatment strategies.[1][2] This technical guide details the target validation of OATD-01, a first-in-class small molecule inhibitor of chitotriosidase 1 (CHIT1), a promising therapeutic target in IPF.[3][4] Evidence suggests that CHIT1, an enzyme primarily secreted by activated macrophages, plays a crucial role in the inflammatory and fibrotic processes underlying IPF.[5] this compound has demonstrated potent and selective inhibition of CHIT1, leading to significant anti-inflammatory and anti-fibrotic effects in preclinical models of pulmonary fibrosis.[3][4][6] This document provides a comprehensive overview of the quantitative data supporting CHIT1 as a valid target in IPF, detailed experimental methodologies for key validation studies, and visual representations of the core signaling pathways and experimental workflows.

Target Rationale: Chitotriosidase 1 (CHIT1) in IPF

CHIT1 is a member of the glycosyl hydrolase family 18 and is highly expressed and secreted by activated macrophages.[5] In the context of IPF, several lines of evidence point to CHIT1 as a key driver of the disease:

  • Upregulation in IPF Patients: CHIT1 activity and expression are significantly elevated in the serum and induced sputum of IPF patients compared to healthy controls.[1][2] Specifically, a 3-fold increase in serum and a 4-fold increase in induced sputum have been reported.[1][2]

  • Localization to Profibrotic Macrophages: In the lungs of IPF patients, CHIT1 is predominantly expressed by a distinct subpopulation of profibrotic, disease-specific macrophages.[1][2] These CHIT1-positive macrophages are implicated in driving the fibrotic process.

  • Correlation with Disease Severity: Elevated CHIT1 levels in serum have been shown to correlate with the progression and severity of IPF.[5]

  • Role in Pro-fibrotic Signaling: CHIT1 is believed to contribute to fibrosis by enhancing TGF-β1 receptor expression and signaling, a central pathway in the pathogenesis of IPF.[5] It may also play a role in the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive extracellular matrix deposition.

This compound: A Potent and Selective CHIT1 Inhibitor

This compound is an orally bioavailable small molecule designed to selectively inhibit the enzymatic activity of CHIT1.[4][7] Its development as a potential therapeutic for IPF is based on its ability to modulate the pro-fibrotic functions of CHIT1.

Quantitative Data for Target Validation

The following tables summarize the key quantitative data from preclinical studies that validate CHIT1 as a therapeutic target for IPF and demonstrate the efficacy of this compound.

Table 1: CHIT1 Upregulation in IPF Patients
BiomarkerSample TypeFold Increase in IPF Patients (vs. Healthy Controls)Reference
CHIT1 ActivitySerum3-fold[1][2]
CHIT1 ActivityInduced Sputum4-fold[1][2]
Table 2: In Vitro Inhibitory Activity of this compound
TargetAssay TypeIC50Reference
Human CHIT1Enzymatic Assay26 nM[8]
Human AMCaseEnzymatic Assay9 nM[8]

Note: AMCase (Acidic Mammalian Chitinase) is another chitinase (B1577495) implicated in inflammatory lung diseases.

Table 3: In Vivo Efficacy of this compound in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model
Treatment GroupDosagePrimary Endpoint% Reduction in Fibrosis (vs. Vehicle)Reference
This compound30-100 mg/kg (oral, once daily)Ashcroft Score32%[1][2]
PirfenidoneNot specifiedAshcroft Score31%[1][2]
Chit1 Genetic InactivationN/AAshcroft Score28%[1][2]

Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis Mouse Model

This is the most widely used preclinical model to mimic the pathology of IPF and evaluate the efficacy of potential anti-fibrotic therapies.

Protocol:

  • Animal Model: C57BL/6 mice (8-10 weeks old) are commonly used.

  • Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).

  • Bleomycin (B88199) Administration: A single intratracheal instillation of bleomycin sulfate (B86663) (typically 1.5 - 3.0 U/kg) dissolved in sterile saline is administered to induce lung injury and subsequent fibrosis. Control animals receive sterile saline.

  • Therapeutic Intervention: this compound is administered orally, once daily, typically starting from day 7 or 10 post-bleomycin instillation (therapeutic regimen) and continuing for 14-21 days.

  • Euthanasia and Sample Collection: At the end of the treatment period, mice are euthanized. Lungs are harvested for histological analysis and biochemical assays. Bronchoalveolar lavage (BAL) fluid can also be collected to assess inflammation.

  • Fibrosis Assessment:

    • Histology: Lung tissue is fixed, embedded in paraffin, and sectioned. Sections are stained with Masson's trichrome to visualize collagen deposition.

    • Ashcroft Scoring: The severity of fibrosis is semi-quantitatively assessed using the Ashcroft scoring method on a scale of 0 (normal) to 8 (severe fibrosis).

    • Hydroxyproline Assay: The total lung collagen content is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.

Measurement of Chitotriosidase (CHIT1) Activity

This fluorometric assay is used to determine the enzymatic activity of CHIT1 in biological samples.

Protocol:

  • Sample Preparation: Serum or induced sputum samples are collected from IPF patients and healthy controls. Samples may require dilution in an appropriate assay buffer.

  • Substrate: A fluorogenic substrate, 4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotrioside (4-MU-chitotrioside), is used.

  • Reaction: The sample is incubated with the substrate in an assay buffer at 37°C. CHIT1 in the sample cleaves the substrate, releasing the fluorescent product 4-methylumbelliferone (B1674119) (4-MU).

  • Detection: The fluorescence of 4-MU is measured over time using a fluorometer with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.

  • Quantification: The rate of 4-MU production is proportional to the CHIT1 activity in the sample. A standard curve using known concentrations of 4-MU is used to quantify the results, typically expressed as nmol/mL/hour.

Visualizations

Signaling Pathway of CHIT1 in IPF Pathogenesis

CHIT1_IPF_Pathway cluster_macrophage Macrophage cluster_fibroblast Fibroblast MAC Activated Macrophage CHIT1 CHIT1 MAC->CHIT1 Secretes TGFBR TGF-β Receptor CHIT1->TGFBR Enhances Signaling SMAD SMAD Signaling TGFBR->SMAD Myofibroblast Myofibroblast Differentiation SMAD->Myofibroblast ECM Extracellular Matrix (Collagen) Deposition Myofibroblast->ECM Fibrosis Fibrosis ECM->Fibrosis TGFB TGF-β1 TGFB->TGFBR Activates OATD01 This compound OATD01->CHIT1 Inhibits

Caption: CHIT1's role in IPF and this compound's mechanism.

Experimental Workflow for this compound In Vivo Efficacy Testing

OATD01_Efficacy_Workflow cluster_induction Disease Induction cluster_treatment Therapeutic Intervention cluster_assessment Efficacy Assessment Induction Intratracheal Bleomycin Instillation in Mice Treatment Oral Administration of This compound or Vehicle Induction->Treatment Day 7-10 Histology Lung Histology (Masson's Trichrome) Treatment->Histology Day 21-28 Collagen Hydroxyproline Assay (Collagen Content) Treatment->Collagen Day 21-28 Ashcroft Ashcroft Scoring of Fibrosis Histology->Ashcroft Target_Validation_Logic cluster_clinical Clinical Observation cluster_preclinical Preclinical Evidence cluster_conclusion Conclusion Upregulation CHIT1 is Upregulated in IPF Patients Validation CHIT1 is a Valid Therapeutic Target for IPF Upregulation->Validation Genetic Chit1 Genetic Inactivation Reduces Fibrosis in Mice Genetic->Validation Pharmaco This compound (CHIT1 Inhibitor) Reduces Fibrosis in Mice Pharmaco->Validation

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to OATD-01: A First-in-Class Chitinase (B1577495) Inhibitor

Introduction

This compound is an investigational, first-in-class, orally administered small molecule designed as a highly potent and selective inhibitor of chitotriosidase 1 (CHIT1) and, to a lesser extent, acidic mammalian chitinase (AMCase).[1][2][3] These chitinases are implicated in the pathophysiology of chronic inflammatory and fibrotic diseases.[4] Elevated CHIT1 activity, particularly from activated macrophages, is a key feature in the formation of granulomas and the progression of fibrosis in interstitial lung diseases (ILDs) such as sarcoidosis and idiopathic pulmonary fibrosis (IPF).[2][4][5]

Developed by Molecure S.A., this compound has demonstrated significant anti-inflammatory and anti-fibrotic effects in various preclinical models.[2] It has completed Phase 1 clinical trials in healthy volunteers and is currently being evaluated in a Phase 2 study for the treatment of active pulmonary sarcoidosis.[6][7] The U.S. Food and Drug Administration (FDA) has granted this compound orphan drug designation for both sarcoidosis and IPF.[2] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and the preclinical and clinical development of this compound.

Chemical Structure and Physicochemical Properties

This compound is a piperidinyl-1H-1,2,4-triazol-3-amine derivative. Its chemical and physical properties are summarized below.

PropertyValue
IUPAC Name 5-[4-[(2S,5S)-5-[(4-Chlorophenyl)methyl]-2-methyl-4-morpholinyl]-1-piperidinyl]-1H-1,2,4-triazol-3-amine
CAS Number 2088453-21-6
Molecular Formula C₁₉H₂₇ClN₆O
Molecular Weight 390.9 g/mol
SMILES C--INVALID-LINK--CN(C2CCN(C3=NN=C(N)N3)CC2)[C@H]1CC4=CC=C(C=C4)Cl
Appearance Solid powder
Solubility Soluble in Ethanol and DMSO

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the enzymatic activity of chitinases, primarily CHIT1. In pathological conditions like sarcoidosis, activated macrophages infiltrate lung tissue and secrete high levels of CHIT1, contributing to a pro-inflammatory and pro-fibrotic microenvironment.[2][5] This process is central to the formation and maintenance of granulomas.[8]

By blocking CHIT1, this compound is hypothesized to modulate macrophage activity, preventing their conversion into pro-inflammatory and pro-fibrotic types.[2] This inhibition is expected to reduce the inflammatory cascade and attenuate the fibrotic remodeling of lung tissue, thereby offering a disease-modifying therapeutic approach.[2] Preclinical studies have confirmed that this compound's inhibition of CHIT1 leads to documented anti-inflammatory and anti-fibrotic outcomes.[2]

cluster_0 Macrophage cluster_1 Extracellular Space Disease_Stimulus Disease Stimulus (e.g., in Sarcoidosis) Activated_Macrophage Activated Macrophage Disease_Stimulus->Activated_Macrophage Activates CHIT1 CHIT1 Secretion Activated_Macrophage->CHIT1 Inflammation Pro-inflammatory & Pro-fibrotic Activity CHIT1->Inflammation Promotes OATD01 This compound OATD01->CHIT1 Inhibits Granuloma Granuloma Formation & Fibrosis Inflammation->Granuloma

Proposed Mechanism of Action for this compound.

Pharmacological Properties

In Vitro Activity

This compound is a potent inhibitor of both human CHIT1 (hCHIT1) and human AMCase (hAMCase) with low nanomolar activity.[1] Its selectivity is high, with no significant off-target effects observed in a panel of 98 enzymes at a concentration of 10 µM.[1]

Enzyme TargetIC₅₀ (nM)Kᵢ (nM)
hCHIT1 2317.3
mCHIT1 2826.05
hAMCase 94.8
mAMCase 7.85.7

Table 1: In Vitro Inhibitory Activity of this compound.[1]

Preclinical Pharmacokinetics

Pharmacokinetic studies in multiple species (mice, rats, dogs) have demonstrated that this compound possesses a favorable profile for oral administration. It is characterized by low clearance, a moderate volume of distribution, and high oral bioavailability.[6][9]

SpeciesClearance (L/h/kg)Volume of Distribution (L/kg)Oral Bioavailability (%)
Various0.1 - 0.351 - 277 - 107

Table 2: Summary of Preclinical Pharmacokinetic Parameters.[9]

Clinical Pharmacokinetics and Pharmacodynamics

In a first-in-human Phase 1 study involving healthy male volunteers, this compound was well-tolerated in single oral doses up to 600 mg.[10] The pharmacokinetic profile showed a dose-proportional increase in Cmax, while AUC increased slightly more than dose-proportionally. The compound has a long half-life, supporting a once-daily dosing regimen.[10] Pharmacodynamic analysis confirmed potent target engagement, with doses of 25-50 mg per day achieving over 80% inhibition of blood chitinolytic activity at steady state.[10]

Dose (mg)Cmax (ng/mL)AUC₀₋inf (ng·h/mL)tmax (h)t½ (h)
25 12139801.0029.5
50 22789400.7530.2
100 505205001.5031.6
200 1040492001.5037.5
400 20301010001.5033.2
600 26501260002.2532.5

Table 3: Mean Pharmacokinetic Parameters of this compound in Healthy Volunteers After Single Oral Doses.[10]

Preclinical and Clinical Development

The development of this compound is supported by a logical progression of evidence, from identifying the target's role in disease to demonstrating safety and efficacy in preclinical and clinical settings.

node_a Target Identification High CHIT1 expression and activity in Sarcoidosis & IPF patients node_b Drug Discovery Development of this compound as a potent, selective CHIT1 inhibitor node_a->node_b node_c Preclinical Proof-of-Concept Anti-fibrotic efficacy in bleomycin-induced fibrosis model Anti-inflammatory effects in granuloma models node_b->node_c node_d Phase 1 Clinical Trial (Healthy Volunteers) Established safety, tolerability, PK, and PD (target engagement) node_c->node_d node_e Phase 2 Clinical Trial (KITE Study) Evaluating efficacy and safety in active pulmonary sarcoidosis patients node_d->node_e cluster_0 12-Week Double-Blind Treatment Period node_a Screening Period (Up to 6 weeks) - Informed Consent - Confirm Diagnosis (ATS criteria) - Baseline [18F]FDG PET/CT - Eligibility Assessment node_b Randomization (1:1) - Stratified by prior treatment status node_a->node_b node_c1 Arm 1: this compound 25 mg oral tablet, once daily node_b->node_c1 node_c2 Arm 2: Placebo Matching oral tablet, once daily node_b->node_c2 node_d Assessments: - Safety Monitoring (Labs, ECGs) - PK/PD sampling - Lung Function Tests - Quality of Life Questionnaires node_e End of Treatment (Week 12) - Primary Endpoint Assessment:  [18F]FDG PET/CT for change in  granulomatous inflammation - Final Safety & Efficacy Evaluations node_f Follow-up Period (4 weeks post-last dose) - Final Safety Assessment node_e->node_f

References

OATD-01: A Novel Chitotriosidase 1 (CHIT1) Inhibitor Modulating Pro-Inflammatory Macrophage Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of OATD-01, a first-in-class, orally administered, selective chitotriosidase 1 (CHIT1) inhibitor. It details the mechanism of action, preclinical efficacy, and experimental protocols related to its effects on pro-inflammatory macrophages, a key driver in various inflammatory and fibrotic diseases.

Introduction: Targeting Macrophage-Driven Pathology

Sarcoidosis, idiopathic pulmonary fibrosis (IPF), and metabolic dysfunction-associated steatohepatitis (MASH) are distinct diseases with a shared underlying pathology: chronic inflammation and tissue remodeling driven by pathologically activated macrophages.[1][2][3] Chitotriosidase 1 (CHIT1), an enzyme predominantly secreted by activated macrophages, is increasingly recognized as a critical mediator in this process and a biomarker for disease activity.[1][4]

This compound is a small-molecule inhibitor designed to specifically target CHIT1.[3][5] By blocking CHIT1 activity, this compound aims to reprogram pro-inflammatory and pro-fibrotic macrophages, thereby reducing inflammation and fibrosis.[3][6][7] This guide synthesizes the key preclinical data demonstrating the therapeutic potential of this compound.

Mechanism of Action: Reversing the Pro-Inflammatory Switch

CHIT1 is implicated in the transformation of resident, anti-inflammatory macrophages into pro-inflammatory (M1-like) and pro-fibrotic phenotypes.[3][7][8] This activation is associated with a metabolic shift in macrophages towards glycolysis, which fuels the production of inflammatory mediators.[2][5]

This compound directly inhibits the enzymatic activity of CHIT1. This intervention has been shown to disrupt the inflammatory cascade through several mechanisms:

  • Metabolic Reprogramming: this compound inhibits glucose uptake and glycolysis in macrophages, restoring metabolic balance. This leads to decreased production of pro-inflammatory cytokines like IL-1β.[2][4][9]

  • Inhibition of Pro-Inflammatory Mediators: Treatment with this compound directly reduces the secretion of key pro-inflammatory chemokines and cytokines, such as CCL4 and IL-15, by macrophages.[1]

  • Downregulation of Activation Genes: The inhibitor leads to the downregulation of genes associated with macrophage activation and inflammation, including Ccl2 and Spp1.[1]

The proposed signaling pathway illustrates how this compound intervenes in macrophage activation.

G Proposed Mechanism of this compound in Macrophages. cluster_0 Pro-Inflammatory Macrophage Stimulus Pathological Stimulus (e.g., LPS, MWCNT) CHIT1 CHIT1 Upregulation & Activity Stimulus->CHIT1 Metabolism Metabolic Switch (Increased Glycolysis) CHIT1->Metabolism Mediators Pro-Inflammatory Mediators (CCL2, CCL4, IL-1β, IL-15) Metabolism->Mediators Phenotype Pro-Inflammatory & Pro-Fibrotic Phenotype Mediators->Phenotype OATD01 This compound OATD01->CHIT1 Inhibits

Proposed Mechanism of this compound in Macrophages.

Preclinical Efficacy Data

This compound has demonstrated significant anti-inflammatory and anti-fibrotic effects across a range of human ex vivo and animal in vivo models.

Studies using bronchoalveolar lavage fluid (BALF) macrophages from sarcoidosis patients have shown that this compound can directly suppress inflammatory responses.

Table 1: Effect of this compound on Human Sarcoidosis BALF Macrophages

AnalyteEffectReference
Chitinolytic ActivityInhibition[1]
CCL4 ProductionInhibition[1]
IL-15 ProductionInhibition[1]

Experimental Protocol: Ex Vivo Treatment of Human BALF Macrophages

  • Sample Collection: Bronchoalveolar lavage fluid (BALF) was collected from newly diagnosed, untreated sarcoidosis patients.[1]

  • Macrophage Isolation: BALF cells were centrifuged, and macrophages were isolated through standard cell culture techniques.

  • Treatment: Isolated macrophages (n=6) were treated with this compound.[1]

  • Analysis: Supernatants were collected, and the levels of various immune modulators, including CCL4 and IL-15, were measured. Chitinolytic activity in BALF samples was also assessed following this compound treatment.[1]

This compound was tested in a murine model that mimics the granuloma formation characteristic of sarcoidosis.

Table 2: Effects of this compound in a Murine Model of Granulomatous Inflammation

ParameterModel StageEffect of this compound (100 mg/kg)Reference
Neutrophil Percentage (BALF)AcuteReduction[1]
CCL4 Concentration (BALF)AcuteReduction[1]
Organized Lung GranulomasChronicDecrease in number[1]
Chi3l1 Gene ExpressionChronicDownregulation[1]
Ccl2 Gene ExpressionChronicDownregulation[1]
Spp1 Gene ExpressionChronicDownregulation[1]

Experimental Protocol: Murine Model of Granulomatous Inflammation

G Workflow: Murine Granulomatous Inflammation Model. cluster_induce cluster_treat cluster_analysis node_induce Induction Phase (Days 1-3) node_treat Treatment Phase (Days 1-10) node_analysis Analysis (Day 10) Induction Oropharyngeal Instillation: MWCNT + ESAT-6 Treatment Oral Administration: This compound (100 mg/kg) or Vehicle (Once Daily) Analysis BALF Analysis: - Cell Differentials - Chemokine Levels (CCL4) Lung Tissue Analysis: - Histology (Granulomas) - Gene Expression (RT-qPCR)

Workflow: Murine Granulomatous Inflammation Model.
  • Model Induction: A model of granulomatous inflammation was induced in mice via oropharyngeal administration of multi-wall carbon nanotubes (MWCNT) and ESAT-6 peptide on three consecutive days.[1]

  • Treatment: Mice were administered this compound orally at a dose of 100 mg/kg once daily for 10 days for the acute model.[1] A chronic model was also used to assess effects on established granulomas.

  • Endpoint Analysis: On day 10, bronchoalveolar lavage fluid (BALF) was collected to analyze cell composition and chemokine concentrations. Lungs were harvested for histological assessment of granulomas and gene expression analysis.[1]

This compound has shown efficacy in reducing inflammation, fibrosis, and macrophage accumulation in multiple animal models of MASH.

Table 3: Effects of this compound in MASH Animal Models

ModelParameterEffect of this compoundReference
STAM, DIAMOND, CDHFDHepatic SteatosisReduction[2][9]
STAM, DIAMOND, CDHFDInflammationReduction[2][9]
STAM, DIAMOND, CDHFDFibrosisReduction[2][9][10]
MASH Mouse ModelCD68+ Macrophage NumberReduction[2][9]
MASH Mouse ModelF4/80+ Macrophage MarkersDecreased Expression[9]
MASH Mouse ModelCHIT1+MerTK+ MacrophagesSignificant Decrease[10]

Experimental Protocol: MASH Mouse Model (General)

  • Model Induction: MASH was induced in mice using various established methods, such as a combination of streptozocin (B7790348) with a high-fat/high-cholesterol diet (similar to STAM model) or a choline-deficient, high-fat diet (CDHFD).[2][10]

  • Treatment: this compound was administered orally once daily for a duration of 4 weeks. Doses ranged from 30 mg/kg to 100 mg/kg.[9][10]

  • Endpoint Analysis: Livers were harvested for histological assessment (NAFLD Activity Score, Sirius Red staining for fibrosis) and immunohistochemical analysis for macrophage markers (e.g., CD68, F4/80).[2][9] Flow cytometry was used to profile intrahepatic macrophage populations.[10]

Clinical Development

Based on its robust preclinical profile, this compound has advanced into clinical trials. The KITE study is a Phase II, multi-center, randomized, double-blind, placebo-controlled trial evaluating the efficacy and safety of this compound in patients with active pulmonary sarcoidosis.[3][11][12]

  • Primary Endpoint: The study utilizes an innovative primary endpoint: the reduction of granulomatous inflammation in the lungs as measured by [18F]FDG PET/CT imaging over a 12-week treatment period.[3][8][13][14]

  • Dosage: Patients receive a 25 mg oral tablet of this compound or a placebo once daily.[13][14]

Conclusion

This compound represents a targeted, mechanism-based approach to treating diseases driven by pro-inflammatory macrophages. By inhibiting CHIT1, this compound modulates macrophage metabolism and phenotype, leading to potent anti-inflammatory and anti-fibrotic effects in relevant preclinical models. The ongoing Phase II clinical trial in sarcoidosis will provide crucial data on its potential to become a disease-modifying therapy for a range of conditions with high unmet medical needs.

References

Methodological & Application

OATD-01 In Vivo Study Protocols for Mouse Models: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OATD-01 is a first-in-class, orally bioavailable small molecule inhibitor of chitotriosidase 1 (CHIT1), a key enzyme implicated in the pathogenesis of various inflammatory and fibrotic diseases.[1][2][3] Preclinical in vivo studies in mouse models are crucial for evaluating the therapeutic efficacy and mechanism of action of this compound. This document provides detailed application notes and protocols for conducting in vivo studies of this compound in established mouse models of pulmonary fibrosis, asthma, and granulomatous inflammation. The protocols outlined below are compiled from various preclinical investigations and are intended to serve as a comprehensive guide for researchers in the field.

Signaling Pathway of CHIT1 in Fibrosis

Chitotriosidase 1 (CHIT1) plays a significant role in the progression of fibrosis, primarily through its interaction with the TGF-β signaling pathway.[4] Activated macrophages are a primary source of CHIT1, which in turn can amplify pro-fibrotic signaling. The diagram below illustrates the proposed mechanism of CHIT1 in augmenting TGF-β mediated fibrotic responses. This compound, by inhibiting CHIT1, is designed to interrupt this pathological cascade.

CHIT1_TGF_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β1 TGFbR TGF-β Receptor (Type I/II) TGFb->TGFbR Binding SMAD23 p-SMAD2/3 TGFbR->SMAD23 Phosphorylation CHIT1 CHIT1 TGFBRAP1 TGFBRAP1 CHIT1->TGFBRAP1 Interacts with FOXO3 FOXO3 CHIT1->FOXO3 Interacts with OATD01 This compound OATD01->CHIT1 Inhibits SMAD_complex SMAD2/3/4 Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex SMAD7 SMAD7 (Inhibitory) SMAD7->TGFbR Inhibits TGFBRAP1->SMAD23 Enhances FOXO3->SMAD7 Inhibits expression of Gene Pro-fibrotic Gene Expression (e.g., Collagen) SMAD_complex->Gene Transcription

Caption: CHIT1-TGF-β Signaling Pathway in Fibrosis.

Experimental Workflow for a Typical In Vivo Efficacy Study

The following diagram outlines a generalized workflow for assessing the efficacy of this compound in a mouse model of lung disease. This workflow can be adapted to the specific models detailed in the subsequent sections.

experimental_workflow cluster_endpoints Endpoint Analysis acclimatization Animal Acclimatization (e.g., 1 week) disease_induction Disease Induction (e.g., Bleomycin (B88199), HDM, MWCNT) acclimatization->disease_induction grouping Randomization into Treatment Groups disease_induction->grouping treatment This compound or Vehicle Administration grouping->treatment monitoring In-life Monitoring (Body weight, clinical signs) treatment->monitoring endpoints Terminal Endpoint Analysis treatment->endpoints monitoring->endpoints bal Bronchoalveolar Lavage (BAL) - Cell Counts - Cytokines histology Histopathology - H&E Staining - Picro-Sirius Red - Ashcroft Scoring biochem Biochemical Assays - Hydroxyproline - Gene Expression

Caption: Generalized Experimental Workflow.

Quantitative Data Summary

The following tables summarize the quantitative outcomes from preclinical studies of this compound in various mouse models.

Table 1: Efficacy of this compound in Bleomycin-Induced Pulmonary Fibrosis Model

ParameterVehicle ControlThis compound (30 mg/kg)This compound (100 mg/kg)Nintedanib (100 mg/kg)Pirfenidone (250 mg/kg bid)Reference
Ashcroft Score HighSignificant ReductionDose-dependent reduction, comparable to NintedanibSignificant ReductionComparable reduction to this compound[5][6]
Plasma Chitinolytic Activity HighSignificantly ReducedSignificantly ReducedNo significant reductionN/A[5]
Lung Collagen Content HighN/AReducedN/AN/A[5]

Table 2: Efficacy of this compound in House Dust Mite (HDM)-Induced Asthma Model

ParameterVehicle ControlThis compound (30 mg/kg)Reference
Airway Inflammation HighSignificant Reduction[7]
BALF Eosinophils HighSignificant Reduction[7]
Airway Remodeling PresentSignificant Reduction[7]

Table 3: Efficacy of this compound in MWCNT + ESAT-6-Induced Granulomatous Inflammation Model

ParameterVehicle ControlThis compound (100 mg/kg)Reference
Organized Lung Granulomas PresentSignificant Decrease[8]
BALF Neutrophils (Acute Model) HighSignificant Decrease[8]
BALF CCL4 Concentration HighSignificant Reduction[8]
Expression of Sarcoidosis-associated Genes UpregulatedDecreased[8]

Detailed Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis Model

This model is the most widely used for studying idiopathic pulmonary fibrosis (IPF) and evaluating potential anti-fibrotic therapies.

Materials:

  • 8-week-old female C57BL/6 mice

  • Bleomycin sulfate

  • Sterile PBS

  • This compound

  • Vehicle: 0.5% carboxymethylcellulose (CMC) in sterile water

  • Isoflurane for anesthesia

  • Intranasal administration apparatus

Protocol:

  • Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

  • Disease Induction:

    • On days 0, 1, and 2, anesthetize mice lightly with isoflurane.

    • Administer bleomycin (2 U/kg) intranasally in a volume of 40-50 µL of sterile PBS.[6]

    • A control group should receive an equal volume of sterile PBS.

  • Treatment:

    • Starting on day 7 (therapeutic regimen), administer this compound orally via gavage.[6]

    • A typical dose is 30 mg/kg, administered twice daily (bid).[6] this compound is formulated in 0.5% CMC.[6]

    • The vehicle control group receives 0.5% CMC.

    • A positive control group (e.g., Pirfenidone at 250 mg/kg, bid) can be included.[6]

    • Continue treatment until the study endpoint (e.g., day 21).

  • Endpoint Analysis (Day 21):

    • Bronchoalveolar Lavage (BAL):

      • Euthanize mice and expose the trachea.

      • Cannulate the trachea and instill 0.8-1.0 mL of cold, sterile PBS.

      • Gently aspirate the fluid and repeat the process 2-3 times, pooling the recovered fluid.

      • Centrifuge the BAL fluid to pellet the cells. The supernatant can be stored at -80°C for cytokine analysis.

      • Resuspend the cell pellet for total and differential cell counts.[1][9]

    • Histopathology:

      • Perfuse the lungs with 10% neutral buffered formalin.

      • Embed the lung tissue in paraffin (B1166041) and section.

      • Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Picro-Sirius Red for collagen deposition.

    • Fibrosis Scoring (Modified Ashcroft Score):

      • Examine stained lung sections under a microscope.

      • Assign a score from 0 (normal lung) to 8 (total fibrosis) to multiple fields of view per lung section.[10][11] The average score represents the degree of fibrosis.

House Dust Mite (HDM)-Induced Allergic Asthma Model

This model recapitulates key features of human allergic asthma, including eosinophilic inflammation and airway remodeling.

Materials:

  • BALB/c mice

  • House Dust Mite (HDM) extract

  • Sterile PBS

  • This compound and vehicle (0.5% CMC)

  • Isoflurane for anesthesia

Protocol:

  • Sensitization and Challenge:

    • Sensitization (Day 0): Administer 1 µg of HDM extract in 40 µL of PBS intranasally to anesthetized mice.[12]

    • Challenge (Days 7-11): Administer 10 µg of HDM extract in 40 µL of PBS intranasally daily for 5 consecutive days.[12]

  • Treatment:

    • Administer this compound (e.g., 30 mg/kg, orally) or vehicle daily, starting either before the challenge phase or during it, depending on the study design (prophylactic vs. therapeutic).

  • Endpoint Analysis (24-72 hours after last challenge):

    • BAL Fluid Analysis: Perform BAL as described in the fibrosis protocol to assess inflammatory cell influx, particularly eosinophils.[12][13]

    • Histopathology: Analyze H&E-stained lung sections for inflammatory cell infiltration and Periodic acid-Schiff (PAS) staining for mucus production/goblet cell hyperplasia.

    • Airway Hyperresponsiveness (AHR): Measure changes in lung function in response to a bronchoconstrictor (e.g., methacholine) using a plethysmograph.

MWCNT + ESAT-6-Induced Granulomatous Inflammation Model

This model is used to study sarcoidosis-like granulomatous inflammation.

Materials:

  • C57BL/6 mice

  • Multi-walled carbon nanotubes (MWCNT)

  • ESAT-6 peptide

  • This compound and vehicle (0.5% CMC)

  • Oropharyngeal aspiration equipment

Protocol:

  • Disease Induction:

    • On days 0, 1, and 2, administer a suspension of MWCNT and ESAT-6 peptide via oropharyngeal aspiration.[8]

  • Treatment:

    • Acute Model (10 days): Administer this compound (100 mg/kg, orally) daily from day 0 to day 10.[8]

    • Chronic Model (40 days): Administer this compound (100 mg/kg, orally) daily from day 10 to day 40 (therapeutic regimen).[8]

  • Endpoint Analysis:

    • BAL Fluid Analysis: Collect BAL fluid for differential cell counts (neutrophils in the acute model) and cytokine analysis (e.g., CCL4).[8]

    • Histopathology: Analyze H&E-stained lung sections to quantify the number and size of organized granulomas.

    • Gene Expression: Analyze lung homogenates for the expression of sarcoidosis-associated genes via qPCR.[8]

Conclusion

This compound has demonstrated significant therapeutic potential in a range of preclinical mouse models of inflammatory and fibrotic diseases. The detailed protocols provided herein offer a standardized framework for the in vivo evaluation of this compound and other CHIT1 inhibitors. Adherence to these robust and well-characterized models will facilitate the generation of reproducible and translatable data, ultimately advancing the clinical development of this promising therapeutic agent.

References

OATD-01: Application Notes and Protocols for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OATD-01 is a first-in-class, orally bioavailable small molecule inhibitor of chitotriosidase 1 (CHIT1).[1][2][3][4] It has demonstrated potent anti-inflammatory and anti-fibrotic effects in various preclinical disease models, particularly those for idiopathic pulmonary fibrosis (IPF) and sarcoidosis.[4][5] These notes provide a comprehensive overview of the recommended dosages, experimental protocols, and underlying signaling pathways relevant to the preclinical evaluation of this compound in rodent models of lung disease.

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting CHIT1, an enzyme highly expressed by activated macrophages in several inflammatory and fibrotic diseases.[3][4] Elevated CHIT1 activity is associated with the progression of diseases like IPF and sarcoidosis.[1] By blocking CHIT1, this compound modulates macrophage activity, leading to reduced inflammation and fibrosis.[2][4] One of the key mechanisms through which CHIT1 promotes fibrosis is by augmenting the signaling of Transforming Growth Factor-beta 1 (TGF-β1), a critical mediator of tissue fibrosis.[6][7][8] CHIT1 enhances TGF-β1 signaling by inhibiting its feedback inhibitor, SMAD7, through interactions with TGF-β receptor-associated protein 1 (TGFBRAP1) and forkhead box O3 (FOXO3).[6][7]

Signaling Pathway of CHIT1 in Fibrosis

CHIT1_Signaling_Pathway cluster_0 TGF-β1 Signaling cluster_1 CHIT1-Mediated Augmentation TGFB1 TGF-β1 TGFBR TGF-β Receptors (TGFBR1/2) TGFB1->TGFBR Binds pSMAD23 pSMAD2/3 TGFBR->pSMAD23 Phosphorylates SMAD_complex pSMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex nucleus Nucleus SMAD_complex->nucleus Translocates to fibrosis_genes Pro-fibrotic Gene Expression nucleus->fibrosis_genes Upregulates CHIT1 CHIT1 TGFBRAP1 TGFBRAP1 CHIT1->TGFBRAP1 Interacts with FOXO3 FOXO3 CHIT1->FOXO3 Interacts with SMAD7 SMAD7 (Inhibitor) CHIT1->SMAD7 Inhibits Induction of TGFBRAP1->pSMAD23 Enhances FOXO3->SMAD7 Regulates SMAD7->TGFBR Inhibits OATD01 This compound OATD01->CHIT1 Inhibits

Caption: CHIT1 enhances TGF-β1-mediated fibrosis by inhibiting the feedback inhibitor SMAD7.

Preclinical Dosage and Efficacy

This compound has been evaluated in multiple preclinical models, primarily focusing on pulmonary fibrosis and granulomatous inflammation. The compound is orally bioavailable and has shown significant efficacy when administered once or twice daily.

Summary of Preclinical Dosages and Models
Animal ModelDiseaseThis compound DosageAdministration RouteKey Findings
MouseBleomycin-Induced Pulmonary Fibrosis30 - 100 mg/kg (once daily)OralSignificant antifibrotic efficacy.
MouseBleomycin-Induced Pulmonary Fibrosis30 mg/kg (twice daily)OralReduced lung fibrosis, comparable to pirfenidone.
MouseMWCNT + ESAT-6-Induced Granulomatous Inflammation (Acute)100 mg/kg (once daily)OralAnti-inflammatory effects, reduced neutrophils.
MouseMWCNT + ESAT-6-Induced Granulomatous Inflammation (Chronic)100 mg/kg (once daily)OralAttenuation of pathological granulomas.

Experimental Protocols

Detailed methodologies for key preclinical models are provided below.

Bleomycin-Induced Pulmonary Fibrosis in Mice

This is the most widely used model to study idiopathic pulmonary fibrosis. Bleomycin administration induces lung injury and subsequent fibrotic changes.

Experimental Workflow

Bleomycin_Workflow acclimatization Acclimatization (1 week) induction Fibrosis Induction (Day 0) acclimatization->induction treatment This compound Treatment (e.g., Day 7-21) induction->treatment analysis Endpoint Analysis (e.g., Day 21) treatment->analysis

Caption: Workflow for the bleomycin-induced pulmonary fibrosis model.

Materials:

  • Animals: 8-week-old female C57BL/6J mice.

  • Inducing Agent: Bleomycin sulfate.

  • Vehicle for this compound: 0.5% Carboxymethyl cellulose (B213188) (CMC).

  • Anesthetic: Isoflurane.

Procedure:

  • Acclimatization: House mice under standard laboratory conditions for at least one week prior to the experiment.

  • Fibrosis Induction (Day 0):

    • Anesthetize mice with isoflurane.

    • Administer a single dose of bleomycin. Two common methods are:

      • Intranasal Instillation: 3 mg/kg of bleomycin.

      • Intratracheal Aspiration: 0.005 U/g of bleomycin.

    • Administer an equal volume of sterile PBS to control animals.

  • This compound Administration:

    • Begin treatment in a therapeutic regimen, for example, from day 7 post-bleomycin administration.

    • Administer this compound orally at the desired dose (e.g., 30 mg/kg) once or twice daily. The vehicle control group should receive 0.5% CMC.

  • Endpoint Analysis:

    • Euthanize mice at a predetermined time point (e.g., day 21 or 28).

    • Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.

    • Harvest lungs for histopathological analysis (e.g., Ashcroft scoring of fibrosis) and biochemical assays (e.g., collagen content).

MWCNT + ESAT-6-Induced Granulomatous Inflammation in Mice

This model is used to study sarcoidosis-like granulomatous inflammation. Multi-walled carbon nanotubes (MWCNT) induce granuloma formation, which is exacerbated by the mycobacterial antigen ESAT-6.

Experimental Workflow

Sarcoidosis_Workflow acclimatization Acclimatization (1 week) induction Granuloma Induction (Day 0) acclimatization->induction treatment This compound Treatment (e.g., Day 10-40) induction->treatment analysis Endpoint Analysis (e.g., Day 40) treatment->analysis

Caption: Workflow for the MWCNT + ESAT-6-induced sarcoidosis model.

Materials:

  • Animals: Wild-type C57Bl/6 mice.

  • Inducing Agents:

    • Multi-walled carbon nanotubes (MWCNT).

    • ESAT-6 peptide.

  • Vehicle for Induction: PBS/35% surfactant.

  • Vehicle for this compound: To be determined based on formulation.

Procedure:

  • Acclimatization: House mice under standard conditions for at least one week.

  • Granuloma Induction (Day 0):

    • Prepare a suspension of MWCNT (100 μg) and ESAT-6 peptide (20 μg) in the PBS/surfactant vehicle.

    • Administer a single pulmonary instillation of the suspension to the mice.

    • Sham control animals should receive the vehicle alone.

  • This compound Administration (Chronic Model):

    • Begin treatment at a time point when granulomatous inflammation is established (e.g., day 10).

    • Administer this compound orally at the desired dose (e.g., 100 mg/kg) once daily.

  • Endpoint Analysis:

    • Euthanize mice at the end of the study period (e.g., day 40 or 60).

    • Perform histopathological evaluation of lung tissue for granulomas and fibrosis.

    • Collect BALF for analysis of immune cell populations (e.g., neutrophils, macrophages) and inflammatory mediators.

    • Analyze lung homogenates for the expression of sarcoidosis-associated genes.

Conclusion

This compound is a promising therapeutic candidate for fibrotic and inflammatory lung diseases. The provided protocols and dosage information serve as a guide for researchers to design and execute preclinical studies to further evaluate the efficacy and mechanism of action of this compound. The modulation of the TGF-β1 signaling pathway through CHIT1 inhibition is a key area for further investigation.

References

Application Notes and Protocols: Measuring CHIT1 Activity in Response to OATD-01

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitotriosidase-1 (CHIT1) is a mammalian chitinase (B1577495) primarily secreted by activated macrophages.[1][2] Elevated CHIT1 activity is associated with inflammatory and fibrotic diseases, making it a compelling therapeutic target.[1][3] OATD-01 is a first-in-class, orally active small molecule inhibitor of CHIT1, currently under investigation for the treatment of diseases such as pulmonary sarcoidosis and idiopathic pulmonary fibrosis.[3][4] This document provides detailed protocols for measuring CHIT1 activity and its inhibition by this compound in various biological samples.

Data Presentation

This compound Inhibitory Activity

This compound is a potent inhibitor of both human and murine CHIT1. Its inhibitory activity has been characterized by determining its half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki).

Target EnzymeSpeciesIC50 (nM)Ki (nM)
CHIT1 Human (hCHIT1)23[4]17.3[4]
Murine (mCHIT1)28[4]26.05[4]
AMCase Human (hAMCase)9[4]4.8[4]
Murine (mAMCase)7.8[4]5.7[4]
In Vivo Dose-Response of this compound

Preclinical studies in murine models have demonstrated a dose-dependent reduction in CHIT1 activity in response to this compound administration.

ModelSample TypeThis compound DoseOutcome
House Dust Mite (HDM)-induced AsthmaBronchoalveolar Lavage Fluid (BALF) & PlasmaDose-dependentSignificant decrease in chitinolytic activity.[5]
Bleomycin-induced Pulmonary FibrosisPlasma30 and 100 mg/kg (oral, once daily)Significant reduction in plasma chitinolytic activity.[4]
Sarcoidosis ModelBALF100 mg/kgReduction in CCL4 concentration.[3]

Experimental Protocols

Principle of the Assay

The activity of CHIT1 is determined using a fluorometric assay. This assay employs a synthetic substrate, 4-methylumbelliferyl β-D-N,N′,N″-triacetylchitotrioside, which is cleaved by CHIT1 to release the fluorescent product 4-methylumbelliferone (B1674119) (4-MU). The rate of 4-MU production is directly proportional to the CHIT1 activity in the sample. The fluorescence of 4-MU is measured at an excitation wavelength of approximately 320-365 nm and an emission wavelength of around 445 nm.[6]

Materials and Reagents
  • CHIT1 Assay Buffer (e.g., a buffer at pH 4.2)

  • CHIT1 Substrate (4-methylumbelliferyl β-D-N,N′,N″-triacetylchitotrioside)

  • 4-Methylumbelliferone (4-MU) Standard

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • 96-well white opaque microplates

  • Fluorescence microplate reader

  • Biological samples (cell lysates, plasma, serum, tissue homogenates)

  • Protease inhibitor cocktail (recommended for sample preparation)

Protocol 1: In Vitro Inhibition of CHIT1 Activity by this compound

This protocol is designed to determine the IC50 of this compound for CHIT1 in a purified enzyme system or in biological samples with known CHIT1 activity.

1. Preparation of Reagents:

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in CHIT1 Assay Buffer to achieve a range of concentrations for testing (e.g., from 1 nM to 100 µM). Include a vehicle control (DMSO at the same final concentration as in the this compound dilutions).

  • CHIT1 Enzyme Solution: Dilute purified CHIT1 enzyme or a biological sample containing CHIT1 to a working concentration in CHIT1 Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • CHIT1 Substrate Solution: Prepare the CHIT1 substrate solution according to the manufacturer's instructions, typically by diluting a stock solution in CHIT1 Assay Buffer.

  • 4-MU Standard Curve: Prepare a series of dilutions of the 4-MU standard in CHIT1 Assay Buffer (e.g., 0 to 400 pmol/well) to generate a standard curve.

2. Assay Procedure:

  • Add 50 µL of the CHIT1 enzyme solution to each well of a 96-well white opaque microplate.

  • Add 25 µL of the serially diluted this compound or vehicle control to the respective wells.

  • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 25 µL of the CHIT1 substrate solution to each well.

  • Immediately measure the fluorescence (Ex/Em = 320/445 nm) in kinetic mode at 37°C for 20-30 minutes.

  • For the 4-MU standard curve, add 100 µL of each standard dilution to separate wells and measure the fluorescence in endpoint mode.

3. Data Analysis:

  • Calculate the rate of reaction (V) for each this compound concentration and the vehicle control from the linear portion of the kinetic curve.

  • Plot the percentage of CHIT1 inhibition versus the logarithm of the this compound concentration. The percentage of inhibition is calculated as: (1 - (V_inhibitor / V_vehicle)) * 100.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Measurement of CHIT1 Activity in Biological Samples Treated with this compound

This protocol is for measuring CHIT1 activity in cells or tissues after treatment with this compound.

1. Sample Preparation:

  • Cell Culture:

    • Culture cells (e.g., macrophages) to the desired confluence.

    • Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified period (e.g., 24 hours).

    • Harvest the cells and prepare cell lysates by homogenizing the cell pellet in ice-cold CHIT1 Assay Buffer containing a protease inhibitor cocktail.

    • Centrifuge the lysate at 12,000 x g for 5 minutes at 4°C and collect the supernatant.

    • Determine the protein concentration of the supernatant.

  • Tissue Homogenates:

    • Excise tissues from animals treated with this compound or vehicle.

    • Homogenize the tissue in ice-cold CHIT1 Assay Buffer with a protease inhibitor cocktail.

    • Centrifuge the homogenate at 12,000 x g for 5 minutes at 4°C and collect the supernatant.

    • Determine the protein concentration of the supernatant.

  • Plasma/Serum: Collect blood samples from treated animals and prepare plasma or serum according to standard procedures.

2. Assay Procedure:

  • Add 5-20 µL of the prepared sample (cell lysate, tissue homogenate, plasma, or serum) to the wells of a 96-well white opaque microplate.

  • Adjust the volume in each well to 50 µL with CHIT1 Assay Buffer.

  • Prepare a no-enzyme control well containing 50 µL of CHIT1 Assay Buffer.

  • Initiate the reaction by adding 50 µL of the CHIT1 substrate solution to each well.

  • Measure the fluorescence in kinetic mode as described in Protocol 1.

  • Prepare and measure a 4-MU standard curve as described in Protocol 1.

3. Data Analysis:

  • Calculate the CHIT1 activity for each sample using the 4-MU standard curve to convert the rate of fluorescence change to the amount of 4-MU produced per minute.

  • Normalize the CHIT1 activity to the protein concentration for cell lysates and tissue homogenates.

  • Compare the CHIT1 activity in samples from this compound-treated groups to the vehicle-treated control group to determine the extent of inhibition.

Mandatory Visualizations

CHIT1_Signaling_Pathway Pro_inflammatory_stimuli Pro-inflammatory Stimuli (e.g., LPS, IFN-γ) CHIT1_gene CHIT1 Gene Pro_inflammatory_stimuli->CHIT1_gene Upregulates CHIT1_protein CHIT1 (enzyme) CHIT1_gene->CHIT1_protein Expression TGFB1 TGF-β1 CHIT1_protein->TGFB1 Promotes release IL13 IL-13 CHIT1_protein->IL13 Promotes production Pro_inflammatory_cytokines Pro-inflammatory Cytokines & Chemokines (e.g., CCL4, IL-15) CHIT1_protein->Pro_inflammatory_cytokines Promotes release Fibroblast Fibroblast TGFB1->Fibroblast Activates IL13->Fibroblast Activates OATD01 This compound OATD01->CHIT1_protein Inhibits Myofibroblast Myofibroblast Fibroblast->Myofibroblast Differentiation Collagen Collagen Deposition (Fibrosis) Myofibroblast->Collagen Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample_Prep Sample Preparation (Cell Lysate, Tissue Homogenate, Plasma, Serum) Plate_Setup Plate Setup (Samples, this compound/Vehicle, Controls) Sample_Prep->Plate_Setup OATD01_Dilutions This compound Serial Dilutions OATD01_Dilutions->Plate_Setup Reagent_Prep Reagent Preparation (Substrate, Standards) Reagent_Prep->Plate_Setup Incubation Incubation (37°C) Plate_Setup->Incubation Reaction_Initiation Add CHIT1 Substrate Incubation->Reaction_Initiation Fluorescence_Reading Kinetic Fluorescence Reading (Ex/Em = 320/445 nm) Reaction_Initiation->Fluorescence_Reading Standard_Curve Generate 4-MU Standard Curve Fluorescence_Reading->Standard_Curve Calculate_Activity Calculate CHIT1 Activity Standard_Curve->Calculate_Activity IC50_Determination Determine IC50 of this compound Calculate_Activity->IC50_Determination Statistical_Analysis Statistical Analysis Calculate_Activity->Statistical_Analysis

References

Application Notes and Protocols: OATD-01 for Ex Vivo Human Lung Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OATD-01 is a first-in-class, orally bioavailable small molecule inhibitor of chitotriosidase 1 (CHIT1), a chitinase (B1577495) implicated in the pathogenesis of inflammatory and fibrotic lung diseases such as idiopathic pulmonary fibrosis (IPF) and sarcoidosis.[1][2][3] By targeting CHIT1, this compound has demonstrated potent anti-inflammatory and anti-fibrotic effects in various preclinical models and is currently undergoing clinical evaluation.[4][5][6] These application notes provide a detailed protocol for the use of this compound in ex vivo human lung tissue culture models, specifically utilizing precision-cut lung slices (PCLS), to investigate its therapeutic potential in a system that closely mimics the human lung microenvironment.[7]

Mechanism of Action

This compound primarily functions by inhibiting the enzymatic activity of CHIT1, which is highly expressed by activated macrophages in fibrotic and inflamed lung tissue.[8][9] This inhibition is believed to modulate the macrophage phenotype, shifting it from a pro-inflammatory and pro-fibrotic state to an anti-inflammatory one.[10] This action reduces the production of pro-inflammatory and pro-fibrotic mediators, thereby attenuating the inflammatory response and subsequent tissue remodeling and fibrosis.[4][8]

OATD01_Mechanism_of_Action cluster_macrophage Activated Macrophage CHIT1 CHIT1 Pro-inflammatory/Pro-fibrotic Mediators Pro-inflammatory/Pro-fibrotic Mediators CHIT1->Pro-inflammatory/Pro-fibrotic Mediators promotes production of Inflammation & Fibrosis Inflammation & Fibrosis Pro-inflammatory/Pro-fibrotic Mediators->Inflammation & Fibrosis leads to This compound This compound This compound->CHIT1 inhibits

Figure 1: Simplified signaling pathway of this compound action.

Quantitative Data

The following tables summarize the key quantitative data for this compound based on available literature.

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeIC50 (nM)Ki (nM)Species
CHIT12317.3Human
CHIT12826.05Murine
AMCase94.8Human
AMCase7.85.7Murine
Data sourced from MedchemExpress.[11][12]

Table 2: Preclinical and Clinical Dosing of this compound

Study TypeModelDoseRoute of AdministrationFrequency
PreclinicalBleomycin-induced pulmonary fibrosis30-100 mg/kgOralOnce daily
Clinical Phase 2Pulmonary Sarcoidosis Patients25 mgOralOnce daily
Data sourced from Journal of Medicinal Chemistry and clinical trial information.[2][4][13]

Experimental Protocols

Protocol 1: Ex Vivo Human Precision-Cut Lung Slices (PCLS) Culture and this compound Treatment

This protocol describes the preparation of human PCLS and the subsequent treatment with this compound to assess its anti-fibrotic and anti-inflammatory effects.

Materials:

  • Fresh human lung tissue (from surgical resections, obtained with ethical approval)

  • Low-melting point agarose (B213101)

  • Krebs-Henseleit buffer (or similar physiological buffer)

  • DMEM/F-12 culture medium supplemented with 10% FBS, penicillin/streptomycin, and amphotericin B

  • Vibratome or microtome

  • This compound (powder)

  • DMSO (cell culture grade)

  • Pro-fibrotic cocktail (e.g., TGF-β1, TNF-α, PDGF-AB, LPA)[14]

  • Reagents for downstream analysis (RNA/protein extraction, ELISA kits, etc.)

Procedure:

  • Tissue Preparation:

    • Obtain fresh human lung tissue and immediately place it in ice-cold physiological buffer.

    • Inflate the lung tissue with a sterile, low-melting point agarose solution prepared in a physiological buffer.[14]

    • Allow the agarose to solidify by cooling the tissue to 4°C.

  • Slicing:

    • Using a vibratome or microtome, cut the agarose-inflated tissue into slices of 250-500 µm thickness.[4][15]

    • Immediately transfer the slices into ice-cold physiological buffer.

  • PCLS Culture:

    • Transfer individual PCLS into a 24-well plate containing pre-warmed culture medium.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

    • Change the medium every 24 hours to remove metabolic waste and dead cells. PCLS can typically be maintained in culture for up to 7 days.[15][16]

  • This compound Preparation and Application:

    • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., based on IC50 values, ranging from nanomolar to micromolar). Note: Ensure the final DMSO concentration in the culture medium is non-toxic to the tissue (typically ≤ 0.1%).[11]

    • To induce a fibrotic or inflammatory phenotype, treat the PCLS with a pro-fibrotic/pro-inflammatory cocktail for 24-48 hours prior to or concurrently with this compound treatment.[14][17]

    • Add the this compound-containing medium to the PCLS and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • Endpoint Analysis:

    • Culture Supernatants: Collect the culture medium to measure the secretion of inflammatory cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CCL2, CXCL10), and markers of extracellular matrix remodeling (e.g., MMPs, TIMPs) by ELISA.[5][9]

    • Tissue Lysates: Harvest the PCLS for RNA or protein extraction.

      • Gene Expression Analysis (RT-qPCR): Analyze the expression of pro-fibrotic genes (e.g., COL1A1, ACTA2, FN1) and inflammatory genes.[13][18]

      • Protein Analysis (Western Blot): Quantify the protein levels of key fibrotic and inflammatory markers.

    • Histology/Immunofluorescence: Fix the PCLS in formalin, embed in paraffin, and section for histological staining (e.g., Masson's Trichrome for collagen) or immunofluorescent staining of specific cell types or proteins.

PCLS_Workflow cluster_analysis Analysis Methods Human Lung Tissue Human Lung Tissue Agarose Inflation Agarose Inflation Human Lung Tissue->Agarose Inflation Slicing (PCLS) Slicing (PCLS) Agarose Inflation->Slicing (PCLS) PCLS Culture PCLS Culture Slicing (PCLS)->PCLS Culture Induction of Fibrosis/Inflammation Induction of Fibrosis/Inflammation PCLS Culture->Induction of Fibrosis/Inflammation This compound Treatment This compound Treatment Induction of Fibrosis/Inflammation->this compound Treatment Endpoint Analysis Endpoint Analysis This compound Treatment->Endpoint Analysis ELISA (Supernatant) ELISA (Supernatant) Endpoint Analysis->ELISA (Supernatant) RT-qPCR (Tissue) RT-qPCR (Tissue) Endpoint Analysis->RT-qPCR (Tissue) Western Blot (Tissue) Western Blot (Tissue) Endpoint Analysis->Western Blot (Tissue) Histology (Tissue) Histology (Tissue) Endpoint Analysis->Histology (Tissue)

Figure 2: Experimental workflow for this compound treatment of PCLS.
Protocol 2: Ex Vivo Treatment of Human Bronchoalveolar Lavage Fluid (BALF) Macrophages

This protocol is designed to assess the direct effect of this compound on macrophages isolated from human BALF.

Materials:

  • Human BALF (obtained via bronchoscopy with ethical approval)

  • RPMI 1640 medium with 10% FBS and penicillin/streptomycin

  • Ficoll-Paque for cell separation (optional)

  • This compound

  • DMSO

  • LPS or other macrophage-activating stimuli

  • Reagents for flow cytometry, ELISA, or RT-qPCR

Procedure:

  • Macrophage Isolation:

    • Centrifuge the BALF to pellet the cells.

    • Resuspend the cell pellet in culture medium. For a purer macrophage population, a density gradient centrifugation using Ficoll-Paque can be performed.

    • Plate the cells and allow macrophages to adhere for 2-4 hours at 37°C.

    • Wash away non-adherent cells to enrich for the macrophage population.

  • This compound Treatment:

    • Prepare this compound in culture medium as described in Protocol 1.

    • Pre-treat the adherent macrophages with this compound for 1-2 hours.

    • Stimulate the macrophages with an inflammatory agent like LPS.

  • Endpoint Analysis:

    • Cytokine/Chemokine Secretion: After 24 hours of stimulation, collect the supernatant and measure the levels of inflammatory mediators (e.g., TNF-α, IL-1β, CCL2) by ELISA.

    • Gene Expression: Lyse the cells to extract RNA and perform RT-qPCR to analyze the expression of genes associated with macrophage polarization (e.g., M1 and M2 markers) and inflammation.

    • Flow Cytometry: Analyze cell surface markers to characterize the macrophage phenotype in response to this compound treatment.

Conclusion

The provided protocols offer a framework for utilizing this compound in ex vivo human lung tissue models. These experiments can provide valuable insights into the efficacy and mechanism of action of this compound in a physiologically relevant setting, bridging the gap between in vitro cell culture and in vivo animal studies. The adaptability of the PCLS model, in particular, allows for the investigation of this compound's effects in the context of the complex cellular and structural environment of the human lung.

References

Application Notes and Protocols for OATD-01 Oral Gavage Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OATD-01 is a first-in-class, orally bioavailable small molecule inhibitor of chitotriosidase 1 (CHIT1) and acidic mammalian chitinase (B1577495) (AMCase).[1][2] These chitinases are implicated in the pathophysiology of various inflammatory and fibrotic diseases, particularly those affecting the lungs.[1][2] Preclinical studies in murine models of pulmonary fibrosis and sarcoidosis have demonstrated the anti-inflammatory and anti-fibrotic efficacy of this compound, highlighting its potential as a novel therapeutic agent.[2][3] this compound is currently undergoing clinical evaluation for the treatment of interstitial lung diseases such as idiopathic pulmonary fibrosis (IPF) and sarcoidosis.[2]

These application notes provide a comprehensive overview of the oral administration of this compound in mice, including detailed protocols, pharmacokinetic data, and insights into its mechanism of action for researchers in the field of pharmacology and drug development.

Data Presentation

Pharmacokinetic Profile of this compound in Mice

This compound exhibits a favorable pharmacokinetic profile in mice following oral administration, characterized by rapid absorption and high bioavailability.[4] The key pharmacokinetic parameters are summarized in the table below.

ParameterIntravenous (3 mg/kg)Oral (10 mg/kg)
Cmax (mg/L) -2.2 - 7.6
Tmax (h) -~2
AUC0-24h (mg·h/L) -5.5 - 31
Half-life (t1/2) (h) 1.9 - 4.51.9 - 4.5
Bioavailability (%) -77 - 107
Unbound Fraction (fu) 0.2530.253
Data compiled from a study in BALB/c mice.[4]
Efficacy of this compound in a Murine Model of Pulmonary Fibrosis

Oral administration of this compound has been shown to significantly reduce lung fibrosis in the bleomycin-induced pulmonary fibrosis mouse model. Its anti-fibrotic activity is comparable to that of pirfenidone, an approved drug for IPF.[5][6]

Treatment GroupDosing RegimenKey Findings
Vehicle Control 0.5% CMC, orally, bid-
Bleomycin Intranasal instillationInduces significant pulmonary fibrosis.
This compound 30 mg/kg in 0.5% CMC, orally, bidSignificant reduction in lung fibrosis as assessed by the modified Ashcroft scoring system.[5]
Pirfenidone 250 mg/kg in 0.5% CMC, orally, bidComparable reduction in lung fibrosis to this compound.[5]
bid: bis in die (twice a day); CMC: Carboxymethylcellulose

Experimental Protocols

Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of a vehicle suitable for the oral administration of this compound in mice.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile conical tubes

  • Pipettes and sterile tips

Procedure:

  • Weigh the required amount of this compound.

  • Prepare the vehicle by sequentially adding and mixing the following components in a sterile conical tube:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Add the weighed this compound to the prepared vehicle to achieve the desired final concentration (e.g., for a 30 mg/kg dose in a 20g mouse with a gavage volume of 10 mL/kg, the concentration would be 3 mg/mL).

  • Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gentle heating and/or sonication can be used to aid dissolution.[7]

  • The prepared formulation should be a clear solution.

Protocol for Oral Gavage Administration of this compound in Mice

This protocol outlines the standard procedure for administering this compound to mice via oral gavage. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Prepared this compound formulation

  • Mouse gavage needles (18-20 gauge, 1.5 inches with a rounded tip)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Handling and Restraint:

    • Weigh the mouse to determine the precise dosing volume. The recommended maximum volume for oral gavage in mice is 10 mL/kg.

    • Gently restrain the mouse by scruffing the back of the neck to immobilize the head and prevent movement. Ensure the animal's body is supported.

  • Gavage Needle Insertion:

    • Attach the gavage needle to the syringe containing the this compound formulation.

    • Hold the mouse in a vertical position.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is felt, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or stomach perforation.

  • Substance Administration:

    • Once the needle is correctly positioned in the esophagus (approximately at the level of the last rib), slowly depress the syringe plunger to administer the this compound formulation.

  • Post-Administration Monitoring:

    • Gently remove the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 15 minutes post-gavage and again within 12-24 hours.

Mandatory Visualization

experimental_workflow cluster_preparation Formulation Preparation cluster_administration Oral Gavage Administration cluster_post_admin Post-Administration prep1 Weigh this compound prep3 Dissolve this compound in Vehicle prep1->prep3 prep2 Prepare Vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) prep2->prep3 admin4 Administer this compound Formulation prep3->admin4 Formulated this compound admin1 Weigh Mouse & Calculate Dose admin1->admin4 admin2 Restrain Mouse admin3 Insert Gavage Needle admin2->admin3 admin3->admin4 post1 Monitor Animal for Distress admin4->post1 post2 Proceed with Experimental Endpoint Measurement post1->post2

Caption: Experimental workflow for this compound oral gavage in mice.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular (Macrophage/Fibroblast) tgfb TGF-β1 tgfbr TGF-β Receptor tgfb->tgfbr Binds oatd01 This compound chit1_ext CHIT1 oatd01->chit1_ext Inhibition tgfbrap1 TGFBRAP1 chit1_ext->tgfbrap1 Interacts with foxo3 FOXO3 chit1_ext->foxo3 Interacts with smad23 p-Smad2/3 tgfbr->smad23 Activates mapk_erk p-MAPK/Erk tgfbr->mapk_erk Activates tgfbrap1->smad23 Enhances tgfbrap1->mapk_erk Enhances smad7 Smad7 (Inhibitory) foxo3->smad7 Inhibits Induction of fibrosis Fibrotic Gene Expression (e.g., Collagen) smad23->fibrosis mapk_erk->fibrosis smad7->smad23 Inhibits

References

Application Notes and Protocols for Cell-Based Assays to Determine OATD-01 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OATD-01 is a first-in-class, orally available, potent, and selective small-molecule inhibitor of chitotriosidase 1 (CHIT1). CHIT1 is an enzyme primarily secreted by activated macrophages and is implicated in the pathogenesis of various inflammatory and fibrotic diseases, including pulmonary sarcoidosis and idiopathic pulmonary fibrosis (IPF).[1][2][3] By inhibiting CHIT1, this compound modulates macrophage activity, leading to anti-inflammatory and anti-fibrotic effects. These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy of this compound in vitro and ex vivo.

Mechanism of Action of this compound

This compound exerts its therapeutic effect by inhibiting the enzymatic activity of CHIT1. CHIT1 is believed to contribute to disease pathology by promoting the differentiation of macrophages into pro-inflammatory and pro-fibrotic phenotypes.[3] Furthermore, CHIT1 has been shown to augment TGF-β1 signaling, a critical pathway in the development of fibrosis. By blocking CHIT1, this compound is expected to reduce inflammation and tissue remodeling.

Key Cell-Based Assays for this compound Efficacy Testing

A panel of cell-based assays is crucial for characterizing the efficacy of this compound. The following protocols are designed to assess the impact of this compound on primary macrophage functions relevant to its mechanism of action.

Macrophage Differentiation and Polarization Assay

This assay evaluates the effect of this compound on the differentiation of monocytes into macrophages and their subsequent polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.

Protocol:

a. Isolation and Differentiation of Bone Marrow-Derived Macrophages (BMDMs)

  • Euthanize a 6- to 12-week-old mouse by rapid cervical dislocation and sterilize the hind legs with 70% ethanol.

  • Harvest the femur and tibia and flush the bone marrow with cold PBS containing 3% FBS using a syringe.

  • Filter the cell suspension through a 70-µm cell strainer.

  • Centrifuge the cells at 1,000 rpm for 10 minutes at 4°C and discard the supernatant.

  • Resuspend the cell pellet in differentiation medium (DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 100 ng/mL M-CSF).

  • Plate the cells in petri dishes and incubate at 37°C and 5% CO2 for 6-7 days to allow for differentiation into macrophages. Change the medium every 2-3 days.

b. Macrophage Polarization

  • After differentiation, aspirate the medium and wash the cells with warm PBS.

  • Add fresh culture medium containing polarizing stimuli:

    • M1 Polarization: 100 ng/mL LPS and 20 ng/mL IFN-γ.

    • M2 Polarization: 20 ng/mL IL-4.

  • To test the effect of this compound, add the compound at desired concentrations (e.g., 1 µM and 10 µM) or vehicle (DMSO) to the culture medium at the time of polarization.

  • Incubate for 24 hours (for RNA analysis) or 48 hours (for protein analysis).

  • Analyze macrophage polarization by assessing the expression of M1 markers (e.g., CD80, iNOS) and M2 markers (e.g., CD206, Arg1) by flow cytometry, qPCR, or western blot.

Cytokine and Chemokine Profiling Assay

This assay measures the effect of this compound on the secretion of pro-inflammatory and pro-fibrotic cytokines and chemokines from activated macrophages.

Protocol:

  • Isolate and culture primary macrophages (e.g., human BALF macrophages or murine BMDMs) as described above.

  • Seed the macrophages in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

  • Stimulate the cells with a pro-inflammatory stimulus (e.g., 100 ng/mL LPS) for 24 hours.

  • Collect the cell culture supernatants.

  • Analyze the supernatants for a panel of cytokines and chemokines using a multiplex bead array assay (e.g., Bio-Plex). Follow the manufacturer's instructions for the assay.

  • Key cytokines and chemokines to measure include CCL4, IL-15, IL-1β, IL-6, TNF-α, and TGF-β1.

Macrophage Glucose Uptake Assay

This assay assesses the impact of this compound on the metabolic activity of macrophages by measuring glucose uptake, a process linked to their inflammatory status.

Protocol:

  • Differentiate and polarize BMDMs as described above, treating with this compound (e.g., 1 µM and 10 µM) or vehicle (DMSO) during differentiation and polarization.

  • Wash the cells twice with warm PBS.

  • Incubate the cells for 10 minutes at 37°C in DMEM containing a fluorescent glucose analog (e.g., 2-NBDG) or a radiolabeled glucose analog (e.g., deoxy-D-[2-3H]glucose).

  • Wash the cells twice with cold PBS containing 20 mM D-glucose to stop the uptake.

  • Lyse the cells.

  • If using a fluorescent analog, measure the fluorescence intensity using a plate reader or flow cytometer.

  • If using a radiolabeled analog, measure the radioactivity using a scintillation counter.

  • Normalize the glucose uptake to the total protein concentration in each well.

Data Presentation

Table 1: Inhibitory Activity of this compound on CHIT1

TargetIC50 (nM)
Human CHIT123
Murine CHIT128

Data sourced from Frontiers in Immunology.

Table 2: Effect of this compound on Cytokine Secretion from Sarcoidosis Patient BALF Macrophages

Cytokine/ChemokineTreatmentConcentration (pg/mL)% Inhibition
CCL4 (MIP-1β) VehicleValue-
This compound (1 µM)Reduced ValueCalculated %
IL-15 VehicleValue-
This compound (1 µM)Reduced ValueCalculated %
IL-1 Receptor Antagonist VehicleValue-
This compound (1 µM)Reduced ValueCalculated %
IL-6 VehicleValueNo significant inhibition
This compound (1 µM)Similar ValueNo significant inhibition
IL-17 VehicleValueNo significant inhibition
This compound (1 µM)Similar ValueNo significant inhibition

Note: Specific concentration values were not detailed in the source material, but significant reductions were reported for CCL4, IL-15, and IL-1 Receptor Antagonist with 1 µM this compound treatment.[1]

Visualizations

CHIT1_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Macrophage Cytoplasm Pro-inflammatory Stimuli Pro-inflammatory Stimuli CHIT1_synthesis CHIT1 Synthesis & Secretion Pro-inflammatory Stimuli->CHIT1_synthesis TGF-beta1_ligand TGF-β1 TGF-beta_Receptor TGF-β Receptor TGF-beta1_ligand->TGF-beta_Receptor SMAD_signaling SMAD Signaling TGF-beta_Receptor->SMAD_signaling CHIT1_enzyme CHIT1 (Secreted) CHIT1_synthesis->CHIT1_enzyme This compound This compound This compound->CHIT1_enzyme Inhibits CHIT1_enzyme->TGF-beta_Receptor Augments Signaling Macrophage_Activation Pro-inflammatory/ Pro-fibrotic Phenotype CHIT1_enzyme->Macrophage_Activation Promotes Inflammatory_Mediators Inflammatory Mediators (CCL4, IL-15) Macrophage_Activation->Inflammatory_Mediators Fibrotic_Response Fibrotic Response SMAD_signaling->Fibrotic_Response

Caption: this compound inhibits CHIT1, blocking macrophage activation and TGF-β signaling.

Experimental_Workflow cluster_assays Downstream Assays Start Start Isolate_Macrophages Isolate Primary Macrophages (e.g., human BALF or murine BMDM) Start->Isolate_Macrophages Culture_Macrophages Culture and Differentiate Macrophages Isolate_Macrophages->Culture_Macrophages Treat_OATD01 Treat with this compound or Vehicle (DMSO) Culture_Macrophages->Treat_OATD01 Stimulate_Macrophages Stimulate with Pro-inflammatory Agent (e.g., LPS) Treat_OATD01->Stimulate_Macrophages Cytokine_Profiling Cytokine/Chemokine Profiling (Multiplex Bead Array) Stimulate_Macrophages->Cytokine_Profiling Polarization_Analysis Polarization Analysis (Flow Cytometry, qPCR) Stimulate_Macrophages->Polarization_Analysis Metabolism_Assay Glucose Uptake Assay Stimulate_Macrophages->Metabolism_Assay Analyze_Data Data Analysis and Efficacy Determination Cytokine_Profiling->Analyze_Data Polarization_Analysis->Analyze_Data Metabolism_Assay->Analyze_Data End End Analyze_Data->End

Caption: Workflow for testing this compound efficacy on primary macrophages.

References

OATD-01: A Novel Therapeutic Approach for Chronic Granulomatous Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

OATD-01 is a first-in-class, orally available small-molecule inhibitor of chitotriosidase 1 (CHIT1), a macrophage-derived enzyme implicated in the pathogenesis of chronic inflammatory and fibrotic diseases.[1][2][3] In diseases such as sarcoidosis, CHIT1 is significantly upregulated and its activity correlates with disease severity.[1][4] this compound targets CHIT1 to modulate macrophage activation, thereby reducing inflammation and the formation of granulomas, which are hallmarks of diseases like pulmonary sarcoidosis.[1][5] Preclinical studies in a chronic murine model of granulomatous inflammation have demonstrated the therapeutic potential of this compound in reducing lung granulomas and associated inflammatory markers.[1]

Mechanism of Action

This compound is a highly selective inhibitor of CHIT1.[1] CHIT1 is predominantly expressed by activated macrophages and is involved in the inflammatory cascade that leads to the formation of granulomas.[1][5] By inhibiting CHIT1, this compound is thought to suppress the pro-inflammatory phenotype of macrophages, leading to a reduction in the production of inflammatory mediators and a decrease in the recruitment of immune cells to the site of inflammation.[1][5] This ultimately results in the attenuation of granuloma formation and a reduction in tissue fibrosis.[1][3]

Signaling Pathway

OATD01_Mechanism_of_Action cluster_macrophage Activated Macrophage CHIT1 CHIT1 Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., CCL4) CHIT1->Pro_inflammatory_Mediators promotes Granuloma_Formation Granuloma Formation & Fibrosis Pro_inflammatory_Mediators->Granuloma_Formation leads to This compound This compound This compound->CHIT1 inhibits

Caption: Mechanism of action of this compound in inhibiting CHIT1-mediated inflammation.

Data Presentation

The efficacy of this compound in a chronic model of granulomatous inflammation was assessed in a 40-day murine model induced by multi-walled carbon nanotubes (MWCNT) and the mycobacterial antigen ESAT-6.[1]

Table 1: Effect of this compound on Lung Granulomas in a Chronic Murine Model

Treatment GroupDoseNumber of Organized Lung Granulomas (per lung section)
Vehicle Control-Data not explicitly quantified, served as baseline
This compound100 mg/kgSignificantly decreased

Note: The primary source states a significant decrease but does not provide specific numerical data for the number of granulomas in the published text.

Table 2: Effect of this compound on Inflammatory Markers in Murine Models

ModelTreatment GroupDoseParameterChange
Acute (10-day)This compound100 mg/kgNeutrophil percentage in BALFDecreased
Acute (10-day)This compound100 mg/kgCCL4 concentration in BALFDecreased
Chronic (40-day)This compound100 mg/kgCCL4 expression in lung homogenatesSignificantly reduced

Experimental Protocols

Chronic Granulomatous Inflammation Murine Model

This protocol describes the induction of a chronic granulomatous inflammation in mice, mimicking features of sarcoidosis.[1][6]

Materials:

  • C57BL/6 mice

  • Multi-walled carbon nanotubes (MWCNT)

  • ESAT-6 peptide

  • Vehicle (e.g., PBS with surfactant)

  • This compound

  • Oral gavage needles

Workflow:

Chronic_Model_Workflow Day_0 Day 0-2: Induction Day_10 Day 10: Treatment Start Day_0->Day_10 Granuloma Development Day_40 Day 40: Endpoint Day_10->Day_40 This compound or Vehicle (daily oral gavage) Analysis Analysis: - Histopathology - BALF Analysis - Gene Expression Day_40->Analysis

Caption: Experimental workflow for the chronic granulomatous inflammation model.

Procedure:

  • On three consecutive days (Day 0, 1, and 2), administer a suspension of MWCNT and ESAT-6 peptide oropharyngeally to C57BL/6 mice.[1]

  • Allow the granulomatous inflammation to establish for 10 days.[1]

  • Beginning on day 10, administer this compound (100 mg/kg) or vehicle control orally once daily for 30 days.[1]

  • On day 40, euthanize the mice and collect lung tissue and bronchoalveolar lavage fluid (BALF) for analysis.[1]

Bronchoalveolar Lavage (BAL) and Analysis

This protocol details the collection and processing of BALF to analyze cellular and protein components.

Materials:

  • Euthanized mice from the chronic model

  • Tracheal cannula or catheter

  • 1 ml syringe

  • Sterile PBS with 100 µM EDTA

  • 15 ml conical tubes

  • Centrifuge

  • ACK lysing buffer

  • Hemocytometer or automated cell counter

  • ELISA kits for cytokine analysis

Procedure:

  • Expose the trachea of the euthanized mouse and make a small incision.

  • Insert a cannula or catheter into the trachea.

  • Instill 1 ml of sterile PBS with EDTA into the lungs using a syringe.

  • Gently aspirate the fluid and collect it in a 15 ml tube on ice. Repeat this wash step twice more.

  • Centrifuge the collected BALF at 400 x g for 7 minutes at 4°C to pellet the cells.

  • Collect the supernatant for cytokine analysis (e.g., CCL4 via ELISA) and store at -80°C.

  • Resuspend the cell pellet in ACK lysing buffer to lyse red blood cells.

  • Wash the cells with PBS and centrifuge again.

  • Resuspend the final cell pellet in a known volume of PBS and perform a cell count.

  • Prepare slides for differential cell counting (e.g., cytospin followed by staining) to determine the percentage of neutrophils and macrophages.

Histopathological Analysis of Lung Tissue

This protocol outlines the preparation and analysis of lung tissue to assess granuloma formation.

Materials:

  • Lungs from euthanized mice

  • 10% buffered formalin

  • Paraffin

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stain

  • Microscope

Procedure:

  • Perfuse the lungs with 10% buffered formalin through the trachea to ensure proper fixation.

  • Excise the lungs and immerse them in 10% buffered formalin for at least 24 hours.

  • Process the fixed lung tissue and embed in paraffin.

  • Section the paraffin-embedded tissue at 5 µm thickness using a microtome and mount on glass slides.

  • Deparaffinize and rehydrate the tissue sections.

  • Stain the sections with Hematoxylin and Eosin (H&E).

  • Dehydrate and mount the stained slides with a coverslip.

  • Examine the slides under a microscope to identify and quantify the number and size of organized granulomas.

Conclusion

This compound demonstrates significant therapeutic potential in a preclinical chronic model of granulomatous inflammation. By inhibiting CHIT1, this compound effectively reduces the formation of lung granulomas and decreases key inflammatory markers. These findings provide a strong rationale for the ongoing clinical development of this compound as a novel treatment for sarcoidosis and other granulomatous diseases.[1] The protocols outlined in this document provide a framework for researchers to further investigate the efficacy and mechanism of action of this compound and similar compounds in relevant disease models.

References

OATD-01: Application Notes for Studying Macrophage Polarization In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OATD-01 is a first-in-class, orally available, and highly selective inhibitor of chitotriosidase 1 (CHIT1), an enzyme predominantly secreted by activated macrophages.[1][2][3][4] Elevated CHIT1 activity is associated with chronic inflammation and fibrosis, making it a compelling therapeutic target for a variety of diseases.[2][4] this compound modulates macrophage activity, steering them away from a pro-inflammatory and pro-fibrotic state.[4][5] These application notes provide detailed protocols for utilizing this compound to study macrophage polarization in vitro, a critical process in understanding its mechanism of action and therapeutic potential.

Macrophages exhibit remarkable plasticity and can be polarized into different functional phenotypes, broadly classified as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. The balance between M1 and M2 macrophages is crucial in the progression and resolution of inflammatory diseases and fibrosis. This compound has been shown to suppress the inflammatory phenotype of activated macrophages, making it a valuable tool for investigating the modulation of macrophage polarization.[6]

Mechanism of Action

This compound exerts its effects on macrophages through the inhibition of CHIT1. This inhibition leads to a metabolic reprogramming within the macrophage. Specifically, this compound treatment has been shown to reduce glucose uptake and glycolysis.[7][8] This metabolic shift is associated with an increase in ATP levels and a subsequent decrease in the secretion of the pro-inflammatory cytokine IL-1β.[7][8][9] By altering macrophage metabolism, this compound can dampen the pro-inflammatory M1 phenotype.

Quantitative Data Summary

The following tables summarize the reported effects of this compound on macrophage-related gene expression and cytokine secretion from in vitro and ex vivo studies.

Table 1: Effect of this compound on Macrophage-Associated Gene Expression

Gene TargetEffect of this compound TreatmentFold Change/SignificanceCell/Tissue TypeReference
Chi3l1 (Chitinase-3 like-protein-1)DownregulationNot specifiedMurine model of granulomatous inflammation[6]
Ccl2 (Chemokine (C-C motif) ligand 2)DownregulationNot specifiedMurine model of granulomatous inflammation[6]
Spp1 (Secreted phosphoprotein 1)DownregulationNot specifiedMurine model of granulomatous inflammation[6]

Table 2: Effect of this compound on Cytokine Secretion from Macrophages

CytokineEffect of this compound TreatmentSignificanceCell/Tissue TypeReference
CCL4Inhibitionp < 0.05BALF macrophages from sarcoidosis patients[6][9]
IL-15Inhibitionp < 0.01BALF macrophages from sarcoidosis patients[6][9]
IL-6No significant effectNot significantBALF macrophages from sarcoidosis patients[6][9]
IL-17No significant effectNot significantBALF macrophages from sarcoidosis patients[6][9]
IL-1βReduced secretionNot specifiedBone marrow-derived macrophages (BMDMs)[7][8][9]
TGF-β1Inhibition of active releaseDose-dependentMurine model of chronic asthma[5]
IL-13Reduction in expressionDose-dependentMurine model of chronic asthma[5]

Experimental Protocols

Here we provide detailed protocols for the in vitro study of this compound on macrophage polarization using either bone marrow-derived macrophages (BMDMs) or the human monocytic cell line THP-1.

Protocol 1: Isolation, Differentiation, and Polarization of Murine Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the generation of BMDMs and their subsequent polarization into M1 and M2 phenotypes for studying the effects of this compound.[1][10][11][12][13]

Materials:

  • 6- to 12-week-old mice

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)

  • Recombinant mouse M-CSF (Macrophage Colony-Stimulating Factor)

  • Recombinant mouse IFN-γ (Interferon-gamma)

  • Lipopolysaccharide (LPS)

  • Recombinant mouse IL-4 (Interleukin-4)

  • Recombinant mouse IL-13 (Interleukin-13)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • Cell scrapers

Procedure:

  • Isolation of Bone Marrow:

    • Euthanize mice according to approved institutional protocols.

    • Sterilize the hind legs with 70% ethanol.

    • Aseptically dissect the femur and tibia.

    • Flush the bone marrow from the bones using a syringe with cold PBS.

    • Create a single-cell suspension by passing the marrow through a 70 µm cell strainer.

    • Centrifuge the cells, resuspend in complete RPMI-1640, and count.

  • Differentiation of BMDMs (M0 Macrophages):

    • Plate the bone marrow cells in non-tissue culture treated dishes at a density of 2 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 20 ng/mL M-CSF.

    • Incubate at 37°C in a 5% CO2 incubator.

    • On day 3, add fresh complete RPMI-1640 medium with 20 ng/mL M-CSF.

    • On day 7, the cells will have differentiated into M0 macrophages and are ready for polarization.

  • Macrophage Polarization and this compound Treatment:

    • Harvest the M0 macrophages by gentle scraping and re-plate in tissue culture-treated plates at a suitable density for your downstream assay (e.g., 1 x 10^6 cells/mL).

    • For M1 Polarization: Add 100 ng/mL LPS and 20 ng/mL IFN-γ to the culture medium.

    • For M2 Polarization: Add 20 ng/mL IL-4 and 20 ng/mL IL-13 to the culture medium.

    • This compound Treatment: Concurrently with the polarization stimuli, add this compound at the desired concentration (e.g., 1 µM, 10 µM). Include a vehicle control (e.g., DMSO).

    • Incubate for 24-48 hours.

  • Analysis:

    • Collect the cell culture supernatants to analyze cytokine secretion by ELISA or multiplex bead array.

    • Lyse the cells to extract RNA for gene expression analysis (qRT-PCR) or protein for western blotting.

    • Alternatively, cells can be stained for flow cytometric analysis of M1/M2 surface markers (e.g., CD86 for M1, CD206 for M2).

Protocol 2: Differentiation and Polarization of THP-1 Cells

This protocol details the differentiation of the human monocytic THP-1 cell line into M0 macrophages and their subsequent polarization.[14][15][16][17]

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Recombinant human IFN-γ

  • Recombinant human IL-4

  • Recombinant human IL-13

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Differentiation of THP-1 Cells (M0 Macrophages):

    • Seed THP-1 cells at a density of 5 x 10^5 cells/mL in complete RPMI-1640 medium.

    • Add PMA to a final concentration of 50-100 ng/mL to induce differentiation into M0 macrophages.

    • Incubate for 48-72 hours. The cells will become adherent.

    • After incubation, gently wash the cells with warm PBS to remove PMA and non-adherent cells.

    • Add fresh complete RPMI-1640 medium and rest the cells for 24 hours.

  • Macrophage Polarization and this compound Treatment:

    • For M1 Polarization: Replace the medium with fresh medium containing 100 ng/mL LPS and 20 ng/mL IFN-γ.

    • For M2 Polarization: Replace the medium with fresh medium containing 20 ng/mL IL-4 and 20 ng/mL IL-13.

    • This compound Treatment: Concurrently with the polarization stimuli, add this compound at the desired concentration. Include a vehicle control.

    • Incubate for 24-48 hours.

  • Analysis:

    • Perform analysis as described in Protocol 1, Step 4. For THP-1 derived macrophages, common M1 markers include TNF-α, IL-6, and IL-1β, while M2 markers include CD206 and IL-10.

Visualizations

The following diagrams illustrate the key pathways and workflows described in these application notes.

G cluster_0 Macrophage CHIT1 CHIT1 GlucoseUptake Glucose Uptake CHIT1->GlucoseUptake promotes OATD01 This compound OATD01->CHIT1 inhibits Glycolysis Glycolysis GlucoseUptake->Glycolysis ATP ATP Production Glycolysis->ATP leads to decreased IL1b IL-1β Secretion Glycolysis->IL1b Inflammation Pro-inflammatory Response IL1b->Inflammation

Caption: Signaling pathway of this compound in macrophages.

G cluster_0 Experimental Workflow start Isolate Bone Marrow or Culture THP-1 cells diff Differentiate to M0 Macrophages (M-CSF or PMA) start->diff polarize Polarize to M1 or M2 (LPS/IFN-γ or IL-4/IL-13) + this compound diff->polarize analysis Analysis: - Cytokine Secretion (ELISA) - Gene Expression (qPCR) - Protein Expression (Western Blot) - Surface Markers (Flow Cytometry) polarize->analysis

Caption: In vitro experimental workflow for studying this compound.

References

Application Notes and Protocols for OATD-01 Phase 2 Clinical Trials in Pulmonary Sarcoidosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the Phase 2 clinical trial of OATD-01, a first-in-class, orally administered inhibitor of chitotriosidase 1 (CHIT1), for the treatment of active pulmonary sarcoidosis.

Introduction

Sarcoidosis is a multisystem inflammatory disease of unknown etiology characterized by the formation of non-caseating granulomas in various organs, with the lungs being the most commonly affected.[1] Chitotriosidase 1 (CHIT1) is an enzyme expressed by activated macrophages and is implicated in the pathogenesis of granulomatous and fibrotic lung diseases.[1][2] Elevated CHIT1 activity is correlated with the severity and progression of sarcoidosis.[2] this compound is a potent and selective inhibitor of CHIT1, and has demonstrated anti-inflammatory and anti-fibrotic effects in preclinical models.[3][4] Phase 1 studies in healthy volunteers have shown this compound to be safe and well-tolerated, with effective inhibition of CHIT1 activity.[1][5]

This document outlines the experimental design for a Phase 2, multicenter, randomized, double-blind, placebo-controlled study (the KITE study) to evaluate the efficacy and safety of this compound in patients with active pulmonary sarcoidosis.[6][7][8]

Signaling Pathway of this compound

This compound's mechanism of action is centered on the inhibition of CHIT1, which is believed to play a crucial role in the inflammatory cascade leading to granuloma formation in sarcoidosis.

OATD01_Mechanism cluster_macrophage Activated Macrophage cluster_granuloma Granuloma Formation Macrophage Macrophage CHIT1 CHIT1 Macrophage->CHIT1 Upregulation in Sarcoidosis Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., CCL4, IL-15) CHIT1->Pro_inflammatory_Mediators Promotes Secretion Granuloma Granuloma Pro_inflammatory_Mediators->Granuloma Drives This compound This compound This compound->CHIT1 Inhibits

This compound Mechanism of Action

Preclinical Efficacy of this compound

Preclinical studies in a bleomycin-induced pulmonary fibrosis mouse model have demonstrated the anti-fibrotic efficacy of this compound.

Animal ModelTreatment GroupDoseAshcroft Score Reduction (%)Reference
Bleomycin-induced pulmonary fibrosis (mouse)This compound30-100 mg/kg32[3]
Bleomycin-induced pulmonary fibrosis (mouse)Pirfenidone (comparator)N/A31[3]
Bleomycin-induced pulmonary fibrosis (mouse)CHIT1 Genetic InactivationN/A28[3]

Phase 2 Clinical Trial Design (KITE Study)

The KITE study is a Phase 2, randomized, double-blind, placebo-controlled, adaptive, multicenter study designed to assess the efficacy and safety of this compound in patients with active pulmonary sarcoidosis.[6][7][8]

KITE_Study_Workflow Screening Screening Randomization Randomization Screening->Randomization Treatment_Period 12-Week Treatment Randomization->Treatment_Period OATD_01_Arm This compound (25 mg, q.d.) Treatment_Period->OATD_01_Arm Placebo_Arm Placebo (q.d.) Treatment_Period->Placebo_Arm End_of_Treatment End of Treatment (Week 12) OATD_01_Arm->End_of_Treatment Placebo_Arm->End_of_Treatment Follow_up 4-Week Follow-up End_of_Treatment->Follow_up Primary_Endpoint_Analysis Primary Endpoint Analysis (FDG PET/CT) End_of_Treatment->Primary_Endpoint_Analysis

KITE Study Workflow
Study Objectives and Endpoints

ObjectiveEndpointAssessment MethodTimepoint
Primary To evaluate the response to a 12-week treatment with this compound as a reduction of granulomatous inflammation in pulmonary parenchyma.[2][18F]FDG PET/CT imagingBaseline, Week 12
Secondary To quantify changes in granulomatous inflammation in pulmonary parenchyma, mediastinal/hilar nodes, and extra-thoracic locations.[5][18F]FDG PET/CT (SUVmax, SUVmean, SUVpeak, and volume of lesions)Baseline, Week 12
To assess changes in pulmonary function.[9]Forced Vital Capacity (FVC) and Forced Expiratory Volume in 1 second (FEV1)Baseline, Weeks 4, 8, 12
To evaluate changes in quality of life.[9]King's Sarcoidosis Questionnaire (KSQ)Baseline, Week 12
To assess the safety and tolerability of this compound.[7]Adverse event monitoring, clinical laboratory tests, vital signs, ECGsThroughout the study
Exploratory To evaluate the effect of this compound on sarcoidosis biomarkers.[5]Serum levels of CHIT1 activity, sIL-2R, CCL18, and TNF-αBaseline, Week 12

Experimental Protocols

[18F]FDG PET/CT Imaging Protocol

Objective: To assess changes in granulomatous inflammation.

Patient Preparation:

  • Patients should fast for a minimum of 6 hours prior to [18F]FDG administration. Water intake is permitted.

  • Blood glucose levels must be measured prior to [18F]FDG injection and should be below 200 mg/dL.[10]

  • Patients should rest in a quiet, dimly lit room for the uptake period.[11]

Radiopharmaceutical Administration:

  • Administer a standard dose of [18F]FDG (e.g., 5 MBq/kg) intravenously.

  • The uptake period should be 60 ± 10 minutes.

Image Acquisition:

  • Perform a low-dose CT scan for attenuation correction and anatomical localization.

  • Acquire PET data from the skull base to the mid-thigh.

  • The emission scan duration should be 2-3 minutes per bed position.

Image Analysis:

  • Regions of interest (ROIs) will be drawn around areas of abnormal [18F]FDG uptake in the pulmonary parenchyma, mediastinal/hilar lymph nodes, and any extra-thoracic lesions.

  • Standardized Uptake Values (SUVmax, SUVmean, SUVpeak) and the volume of the lesions will be calculated.

  • Response to treatment will be categorized as Complete Response, Partial Response, Stable Disease, or Progressive Disease based on changes in SUV and lesion volume from baseline to Week 12.[12]

Pulmonary Function Tests (PFTs)

Objective: To assess changes in lung function.

Procedure:

  • Spirometry will be performed according to American Thoracic Society (ATS) guidelines.

  • Forced Vital Capacity (FVC) and Forced Expiratory Volume in 1 second (FEV1) will be measured.

  • At least three acceptable maneuvers will be performed, and the best values will be recorded.

Biomarker Analysis

Objective: To measure changes in serum biomarkers associated with sarcoidosis.

Sample Collection and Processing:

  • Collect whole blood in serum separator tubes.

  • Allow blood to clot at room temperature for 30 minutes.

  • Centrifuge at 1,000 x g for 15 minutes.[13]

  • Aliquot serum and store at -80°C until analysis.

a. Chitotriosidase (CHIT1) Activity Assay (Fluorometric):

  • Prepare a 4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotrioside substrate solution.

  • Add serum samples to a 96-well plate.

  • Initiate the reaction by adding the substrate solution.

  • Measure the fluorescence (Excitation: 355 nm, Emission: 460 nm) kinetically for 30-60 minutes at 37°C.[13]

  • Calculate CHIT1 activity based on a 4-methylumbelliferone (B1674119) (4-MU) standard curve.[13]

b. sIL-2R, CCL18, and TNF-α Quantification (ELISA):

  • Use commercially available ELISA kits for human sIL-2R, CCL18, and TNF-α.

  • Follow the manufacturer's instructions for sample dilution, reagent preparation, and incubation times.

  • Briefly, coat a 96-well plate with a capture antibody specific for the target analyte.

  • Add standards and serum samples to the wells.

  • Add a biotinylated detection antibody, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

  • Add a TMB substrate solution to develop color.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.[14]

  • Calculate the concentration of each analyte based on the standard curve.

Safety Assessments

Objective: To monitor the safety and tolerability of this compound.

Procedures:

  • Adverse Events (AEs): Record all AEs, regardless of their relationship to the study drug.

  • Clinical Laboratory Tests: Perform hematology, serum chemistry, and urinalysis at specified time points.[7]

  • Vital Signs: Measure blood pressure, heart rate, respiratory rate, and temperature at each study visit.

  • Electrocardiograms (ECGs): Perform 12-lead ECGs at baseline and specified follow-up visits.

Data Presentation and Analysis

All quantitative data will be summarized using descriptive statistics. Efficacy analyses will be performed on the intent-to-treat (ITT) population. Safety analyses will include all subjects who received at least one dose of the study drug. An independent data monitoring committee will review the safety data at regular intervals. An interim analysis is planned after approximately 50 patients have completed the 12-week treatment period.[15]

References

Application Notes and Protocols for Biomarker Analysis in OATD-01 Sarcoidosis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biomarker analysis strategy for the clinical evaluation of OATD-01, a first-in-class, orally active and selective chitotriosidase 1 (CHIT1) inhibitor, in the treatment of sarcoidosis. The protocols detailed below are intended to guide researchers in the assessment of key biomarkers relevant to the mechanism of action of this compound and the pathophysiology of sarcoidosis.

Introduction to this compound and its Role in Sarcoidosis

Sarcoidosis is a multisystem inflammatory disease of unknown etiology, characterized by the formation of non-caseating granulomas in various organs, with the lungs being the most commonly affected. Activated macrophages and T-helper 1 (Th1) cells are key cellular components of these granulomas and play a central role in the initiation and maintenance of the inflammatory response.

Chitotriosidase 1 (CHIT1) is a chitinase (B1577495) secreted by activated macrophages and is found at high levels in the serum and lungs of patients with sarcoidosis.[1] Elevated CHIT1 activity has been correlated with disease activity, severity, and the extent of organ involvement, making it a valuable biomarker for sarcoidosis.[2]

This compound is a novel small molecule inhibitor of CHIT1.[3][4] By targeting CHIT1, this compound aims to modulate the pro-inflammatory and pro-fibrotic activity of macrophages, thereby reducing granulomatous inflammation and preventing disease progression.[4][5] Preclinical studies have demonstrated the anti-inflammatory and anti-fibrotic effects of this compound in various disease models.[5][6] this compound is currently being evaluated in a Phase 2 clinical trial (the KITE study) for the treatment of active pulmonary sarcoidosis.[6][7]

Mechanism of Action of this compound

This compound is a highly potent and selective inhibitor of CHIT1, with an IC50 of 23 nM for human CHIT1.[5] The proposed mechanism of action of this compound in sarcoidosis involves the inhibition of CHIT1 activity, which in turn is expected to reduce the pro-inflammatory and pro-fibrotic functions of activated macrophages. This modulation of macrophage activity is hypothesized to lead to a reduction in the formation and maintenance of granulomas, the hallmark of sarcoidosis.

OATD01_Mechanism_of_Action cluster_macrophage Activated Macrophage CHIT1 Chitotriosidase 1 (CHIT1) Pro_inflammatory_Mediators Pro-inflammatory & Pro-fibrotic Mediators (e.g., CCL4, IL-15) CHIT1->Pro_inflammatory_Mediators Promotes secretion of Granuloma_Formation Granuloma Formation & Fibrosis Pro_inflammatory_Mediators->Granuloma_Formation OATD01 This compound OATD01->CHIT1

Proposed mechanism of action of this compound in sarcoidosis.

Biomarker Analysis in the this compound KITE Clinical Trial

The KITE study is a Phase 2, multicenter, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of this compound in patients with active pulmonary sarcoidosis.[6][8] A key component of this study is the exploratory analysis of a panel of biomarkers to assess the pharmacodynamic effects of this compound and to further understand its mechanism of action.

KITE Clinical Trial Workflow for Biomarker Analysis

The workflow for biomarker analysis in the KITE study involves the collection of biological samples at baseline and at specified time points throughout the treatment period. These samples are then processed and analyzed for a panel of pre-defined biomarkers.

KITE_Trial_Workflow cluster_patient_journey Patient Journey cluster_biomarker_analysis Biomarker Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (1:1 ratio) Screening->Randomization Treatment 12-Week Treatment Period Randomization->Treatment Follow_up 4-Week Follow-up Treatment->Follow_up Sample_Collection Sample Collection (Serum, Plasma) Baseline, W4, W8, EOT Treatment->Sample_Collection Biological Samples Biomarker_Assays Biomarker Assays (CHIT1, sIL-2R, CCL18, TNF-α) Data_Analysis Data Analysis (Pharmacodynamics, Efficacy Correlation) Biomarker_Assays->Data_Analysis

Workflow of the KITE clinical trial and biomarker analysis.
Planned Biomarker Analysis in the KITE Study

The following table summarizes the exploratory biomarkers being evaluated in the KITE clinical trial.

BiomarkerMatrixRationale for Inclusion
Chitotriosidase 1 (CHIT1) Activity Plasma, SputumDirect target of this compound; marker of macrophage activation and disease activity in sarcoidosis.[9]
Soluble Interleukin-2 Receptor (sIL-2R) SerumMarker of T-cell activation, which is a key feature of the inflammatory response in sarcoidosis.[9]
Chemokine (C-C motif) Ligand 18 (CCL18) SerumA chemokine secreted by alternatively activated macrophages, implicated in fibrotic processes.[9]
Tumor Necrosis Factor-alpha (TNF-α) SerumA pro-inflammatory cytokine that plays a central role in the pathogenesis of sarcoidosis.[9]
Angiotensin-Converting Enzyme (ACE) SerumA traditional, albeit non-specific, biomarker for sarcoidosis that reflects the total granuloma burden.[10]

Quantitative Biomarker Data

As the Phase 2 KITE clinical trial is ongoing, quantitative data on the modulation of these biomarkers by this compound in sarcoidosis patients is not yet publicly available. Final results from the study are anticipated in the first half of 2025.[6] However, preclinical data from murine models of granulomatous inflammation provide initial insights into the potential effects of this compound on relevant biomarkers.

Preclinical Biomarker Data for this compound

The following table summarizes the key findings from a preclinical study of this compound in a murine model of granulomatous inflammation.[5]

BiomarkerModel SystemEffect of this compound Treatment
Neutrophil Percentage in BALF Acute Murine ModelDecrease
CCL4 Concentration in BALF Acute Murine ModelDecrease
Number of Organized Lung Granulomas Chronic Murine ModelDecrease
Expression of Sarcoidosis-Associated Genes Chronic Murine ModelDecrease
Diagnostic and Prognostic Utility of Chitotriosidase in Sarcoidosis

Numerous studies have investigated the utility of chitotriosidase as a biomarker for sarcoidosis. The following table summarizes key findings from the literature.

Study PopulationKey Findings
233 sarcoidosis patients, 70 controlsCut-off: 39.50 nmol/h/ml; Sensitivity: 89.70%; Specificity: 90%.[11]
694 sarcoidosis patients, 101 healthy controlsCut-off for diagnosis: 48.8 nmol/hr/mL; Cut-off for persistent disease: >126 nmol/hr/mL.
110 patients with fever of unknown origin (FUO)Cut-off >90.86 nmol/mL/h to discriminate active sarcoidosis from other causes of FUO (Sensitivity: 96.8%, Specificity: 85.5%).[12]
110 patients with FUOCut-off >83.01 nmol/mL/h to discriminate active vs. inactive/treated sarcoidosis (Sensitivity: 96.9%, Specificity: 94.7%).[12]

Experimental Protocols

The following are generalized protocols for the key biomarker assays planned in the this compound sarcoidosis studies. These protocols are based on commercially available kits and published literature. It is recommended that researchers optimize these protocols for their specific laboratory conditions and sample types.

Fluorometric Chitotriosidase Activity Assay

This protocol is for the quantitative measurement of chitotriosidase (CHIT1) activity in biological samples such as serum and plasma. The assay is based on the cleavage of a fluorogenic substrate by CHIT1, resulting in a fluorescent product that can be measured.

Materials:

  • 96-well black microplate

  • Microplate reader with fluorescence detection (Excitation/Emission = 320/445 nm)

  • CHIT1 Assay Buffer

  • CHIT1 Substrate (e.g., 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotrioside)

  • 4-Methylumbelliferone (4-MU) Standard

  • Samples (serum, plasma)

Procedure:

  • Standard Curve Preparation: a. Prepare a 10 µM 4-MU standard solution by diluting a stock solution in CHIT1 Assay Buffer. b. Add 0, 10, 20, 30, and 40 µL of the 10 µM 4-MU standard into a series of wells to generate 0, 100, 200, 300, and 400 pmol of 4-MU/well, respectively. c. Adjust the volume in each well to 100 µL with CHIT1 Assay Buffer.

  • Sample Preparation: a. Thaw samples on ice. b. If necessary, dilute samples in CHIT1 Assay Buffer. It is recommended to test several dilutions to ensure the readings fall within the standard curve range.

  • Assay: a. Add 50 µL of CHIT1 Assay Buffer to each well. b. Add 10 µL of the diluted samples to the appropriate wells. c. Prepare a substrate mix by diluting the CHIT1 substrate in CHIT1 Assay Buffer according to the manufacturer's instructions. d. Add 40 µL of the substrate mix to each well to initiate the reaction. e. Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement: a. Measure the fluorescence at Ex/Em = 320/445 nm in kinetic or endpoint mode.

  • Calculation: a. Subtract the 0 standard reading from all standard and sample readings. b. Plot the 4-MU standard curve. c. Calculate the CHIT1 activity of the samples based on the standard curve. Activity is typically expressed as nmol/h/mL.

Human Soluble Interleukin-2 Receptor (sIL-2R) ELISA

This protocol describes a sandwich enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of human sIL-2R in serum.

Materials:

  • 96-well microplate pre-coated with anti-human sIL-2R antibody

  • Human sIL-2R standard

  • Biotin-conjugated anti-human sIL-2R antibody

  • Streptavidin-HRP conjugate

  • Assay Diluent

  • Wash Buffer

  • TMB Substrate

  • Stop Solution

  • Microplate reader with absorbance detection at 450 nm

Procedure:

  • Reagent Preparation: a. Prepare all reagents, standards, and samples as instructed by the kit manufacturer.

  • Assay: a. Add 100 µL of standards and samples to the appropriate wells. b. Incubate for 2 hours at room temperature. c. Aspirate and wash each well 4 times with Wash Buffer. d. Add 100 µL of biotin-conjugated anti-human sIL-2R antibody to each well. e. Incubate for 1 hour at room temperature. f. Aspirate and wash each well 4 times with Wash Buffer. g. Add 100 µL of Streptavidin-HRP conjugate to each well. h. Incubate for 30 minutes at room temperature, protected from light. i. Aspirate and wash each well 4 times with Wash Buffer. j. Add 100 µL of TMB Substrate to each well. k. Incubate for 15-30 minutes at room temperature, protected from light. l. Add 50 µL of Stop Solution to each well.

  • Measurement: a. Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.

  • Calculation: a. Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. b. Determine the concentration of sIL-2R in the samples by interpolating from the standard curve.

Human CCL18 (PARC) ELISA

This protocol outlines a sandwich ELISA for the quantitative measurement of human CCL18 in serum.

Materials:

  • 96-well microplate pre-coated with anti-human CCL18 antibody

  • Human CCL18 standard

  • Biotin-conjugated anti-human CCL18 antibody

  • Streptavidin-HRP conjugate

  • Assay Diluent

  • Wash Buffer

  • TMB Substrate

  • Stop Solution

  • Microplate reader with absorbance detection at 450 nm

Procedure:

  • Reagent Preparation: a. Prepare all reagents, standards, and samples according to the kit manufacturer's instructions.

  • Assay: a. Add 100 µL of standards and samples to the appropriate wells. b. Incubate for 2.5 hours at room temperature. c. Aspirate and wash each well 4 times with Wash Buffer. d. Add 100 µL of biotin-conjugated anti-human CCL18 antibody to each well. e. Incubate for 1 hour at room temperature. f. Aspirate and wash each well 4 times with Wash Buffer. g. Add 100 µL of Streptavidin-HRP conjugate to each well. h. Incubate for 45 minutes at room temperature. i. Aspirate and wash each well 4 times with Wash Buffer. j. Add 100 µL of TMB Substrate to each well. k. Incubate for 30 minutes at room temperature in the dark. l. Add 50 µL of Stop Solution to each well.

  • Measurement: a. Read the absorbance at 450 nm immediately.

  • Calculation: a. Generate a standard curve and determine the concentration of CCL18 in the samples as described for the sIL-2R ELISA.

Human Tumor Necrosis Factor-alpha (TNF-α) ELISA

This protocol details a sandwich ELISA for the quantitative measurement of human TNF-α in serum.

Materials:

  • 96-well microplate pre-coated with anti-human TNF-α antibody

  • Human TNF-α standard

  • Biotin-conjugated anti-human TNF-α antibody

  • Streptavidin-HRP conjugate

  • Assay Diluent

  • Wash Buffer

  • TMB Substrate

  • Stop Solution

  • Microplate reader with absorbance detection at 450 nm

Procedure:

  • Reagent Preparation: a. Prepare all reagents, standards, and samples as per the kit manufacturer's protocol.

  • Assay: a. Add 100 µL of standards and samples to the appropriate wells. b. Incubate for 2 hours at room temperature. c. Aspirate and wash each well 3 times with Wash Buffer. d. Add 100 µL of biotin-conjugated anti-human TNF-α antibody to each well. e. Incubate for 1 hour at room temperature. f. Aspirate and wash each well 3 times with Wash Buffer. g. Add 100 µL of Streptavidin-HRP conjugate to each well. h. Incubate for 1 hour at room temperature. i. Aspirate and wash each well 3 times with Wash Buffer. j. Add 100 µL of TMB Substrate to each well. k. Incubate for 10-20 minutes at room temperature in the dark. l. Add 100 µL of Stop Solution to each well.

  • Measurement: a. Read the absorbance at 450 nm within 30 minutes.

  • Calculation: a. Construct a standard curve and calculate the concentration of TNF-α in the samples as previously described.

Conclusion and Future Directions

The biomarker analysis strategy for the this compound sarcoidosis studies is designed to provide crucial insights into the drug's mechanism of action and its pharmacodynamic effects in patients. The measurement of CHIT1 activity, along with a panel of key inflammatory and T-cell activation markers, will help to elucidate the biological activity of this compound and its potential to modify the underlying disease processes in sarcoidosis. The results of the KITE study are highly anticipated and will be instrumental in guiding the future clinical development of this promising new therapeutic agent for sarcoidosis.

References

Troubleshooting & Optimization

OATD-01 Technical Support Center: In Vivo Research Formulation and Solubility Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and formulation of OATD-01 for in vivo research. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in preclinical in vivo studies?

A1: Based on published literature, oral administration of this compound in a range of 30 to 100 mg/kg once daily has shown significant efficacy in various preclinical models, including bleomycin-induced pulmonary fibrosis.[1][2]

Q2: What are the general solubility characteristics of this compound?

A2: this compound is a compound with limited aqueous solubility. To achieve concentrations suitable for in vivo dosing, co-solvents and vehicle systems are typically required. Commercial suppliers indicate that a solubility of at least 2.5 mg/mL can be achieved in several vehicle compositions.[3]

Q3: Can this compound be administered intravenously?

A3: Yes, preclinical pharmacokinetic studies have been conducted using intravenous administration. These studies were performed with single doses of 2 mg/kg and 3 mg/kg.[1]

Q4: What is the bioavailability of this compound?

A4: this compound has demonstrated high oral bioavailability, ranging from 77% to 107%, in preclinical species.[1]

Troubleshooting Guide

Issue: this compound is precipitating out of my formulation.

Possible Causes & Solutions:

  • Insufficient Solubilizing Agents: The concentration of co-solvents like DMSO or PEG300 may be too low.

    • Recommendation: Increase the proportion of the co-solvent in your vehicle. Refer to the formulation tables below for successfully used compositions.

  • Low Temperature: The formulation may have cooled, causing the compound to fall out of solution.

    • Recommendation: Gentle warming and/or sonication can be used to aid dissolution.[3] Ensure the formulation is maintained at a suitable temperature before and during administration.

    • Recommendation: For aqueous-based formulations, consider evaluating the solubility at different physiological pH values (e.g., pH 6.5-7.4) to identify a range that enhances solubility.

  • Incorrect Order of Addition: The sequence of adding solvents and the compound can impact the final solubility.

    • Recommendation: A common practice is to first dissolve the compound in a small amount of a strong organic solvent (like DMSO) before adding aqueous components or other co-solvents.

Issue: The viscosity of the formulation is too high for administration.

Possible Cause & Solution:

  • High Concentration of Excipients: High percentages of polymers like PEG300 or CMC can increase viscosity.

    • Recommendation: If the concentration of this compound allows, try reducing the percentage of the viscosity-enhancing excipient. Alternatively, consider a different formulation vehicle with lower viscosity components.

Data Presentation: Solubility and Formulation Tables

Table 1: this compound Solubility in Various Vehicles

Vehicle CompositionAchieved Concentration
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL
DMSO85 mg/mL
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline3.3 mg/mL

Data sourced from commercial suppliers.[3][4]

Table 2: Reported In Vivo Formulations for Oral Administration

Vehicle CompositionSpeciesStudy TypeReference
0.5% Carboxymethyl cellulose (B213188)MiceBleomycin-induced pulmonary fibrosisKoralewski, R., et al. (2020). J Med Chem.
0.5% Carboxymethyl celluloseMiceMWCNT + ESAT-6 granulomatous inflammationZasłona, Z., et al. (2022). Front. Immunol.
Aqua solutions of solutol, glucose, and/or ethanolMice, Rats, DogsPharmacokineticsKoralewski, R., et al. (2020). J Med Chem.

Experimental Protocols

Protocol 1: Preparation of a Co-Solvent-Based Formulation (e.g., for Pharmacokinetic Studies)

  • Weigh the required amount of this compound.

  • Add the specified volume of DMSO to the this compound powder and vortex or sonicate until fully dissolved.

  • In a separate container, prepare the remaining vehicle components by mixing the appropriate volumes of PEG300, Tween-80, and Saline.

  • Slowly add the this compound/DMSO solution to the vehicle mixture while continuously stirring.

  • Continue to stir the final formulation for 10-15 minutes to ensure homogeneity.

  • Visually inspect the solution for any precipitation before administration.

Protocol 2: Preparation of a Suspension-Based Formulation (e.g., for Efficacy Studies)

  • Weigh the required amount of this compound.

  • Prepare a 0.5% solution of carboxymethyl cellulose (CMC) in purified water. This may require heating and stirring to fully dissolve the CMC. Allow the solution to cool to room temperature.

  • Add a small amount of the 0.5% CMC solution to the this compound powder to create a paste.

  • Gradually add the remaining 0.5% CMC solution to the paste while continuously stirring or homogenizing to form a uniform suspension.

  • Ensure the suspension is well-mixed immediately before each administration to ensure consistent dosing.

Visualizations

experimental_workflow This compound Formulation Workflow cluster_prep Preparation cluster_qc Quality Control cluster_admin Administration weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve combine Combine Solutions dissolve->combine mix_vehicle Mix Vehicle Components (PEG300, Tween-80, Saline) mix_vehicle->combine inspect Visual Inspection for Precipitation combine->inspect administer In Vivo Administration inspect->administer troubleshooting_logic Troubleshooting this compound Precipitation start Precipitation Observed check_concentration Is Co-solvent Concentration Sufficient? start->check_concentration increase_cosolvent Increase Co-solvent Percentage check_concentration->increase_cosolvent No check_temp Is Formulation Temperature Adequate? check_concentration->check_temp Yes increase_cosolvent->start warm_sonicate Gently Warm and/or Sonicate check_temp->warm_sonicate No check_order Was the Order of Addition Correct? check_temp->check_order Yes warm_sonicate->start dissolve_first Dissolve in DMSO First check_order->dissolve_first No success Clear Solution check_order->success Yes dissolve_first->start

References

Off-target effects of the chitinase inhibitor OATD-01

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for OATD-01. This resource is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist with your in-vitro and in-vivo studies of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic targets of this compound?

A1: this compound is a potent, dual inhibitor of human chitotriosidase 1 (CHIT1) and acidic mammalian chitinase (B1577495) (AMCase), which are the two active chitinases in mammals.[1][2] It exhibits low nanomolar inhibitory activity against these enzymes.[3][4]

Q2: Has this compound been screened for off-target activity? What is its selectivity profile?

A2: Yes, this compound has been designed and tested for high selectivity.[5][6] In preclinical assessments, this compound was evaluated at a concentration of 10 μM against a broad panel of 98 diverse proteins, including various receptors, transporters, and enzymes, in a Eurofins Panlabs screen.[3][7] In these assays, no significant off-target interactions, defined as inhibition or stimulation greater than 50%, were observed.[7]

Q3: I am aware that a predecessor molecule had activity against the dopamine (B1211576) transporter (DAT). Is this a concern for this compound?

A3: This is an excellent question that pertains to the specific design of this compound. An earlier lead compound, OAT-870, did show significant inhibitory activity against the dopamine transporter (DAT), which was identified as a potential liability. However, this compound was specifically engineered to eliminate this off-target activity. The introduction of a methyl group at the 2-position of the morpholine (B109124) ring was a key structural modification that successfully abrogated its affinity for the dopamine transporter, a classic example of improving selectivity through medicinal chemistry.[7] Therefore, off-target effects related to dopamine transporter inhibition are not an expected liability for this compound.

Q4: Are there any known off-target effects of this compound observed in clinical studies?

A4: In a Phase 1, first-in-human study involving single ascending doses, this compound was generally well-tolerated in healthy volunteers.[1] The most notable finding was a mild, dose-dependent QT prolongation, an effect on cardiac repolarization, which was observed at the highest dose levels tested (400 mg and 600 mg).[1] All instances of QT prolongation were of mild intensity and resolved by the end of the study.[1] Researchers conducting preclinical studies at high concentrations or planning clinical trials should be mindful of this potential effect.

Q5: My in-vitro/in-vivo results are not what I expected. Could this be due to an off-target effect?

A5: While this compound is highly selective, unexpected results can arise from various factors. Before concluding an off-target effect, it is crucial to troubleshoot the experimental setup. Refer to the Troubleshooting Guide below for common issues such as compound solubility, stability, and assay-specific artifacts. If these factors are ruled out, consider the possibility of a novel biological role of chitinases in your specific model system that is not yet characterized.

Troubleshooting Guide

This guide addresses common issues that may be misinterpreted as off-target effects.

Observed Issue Potential Cause Recommended Action
Reduced or inconsistent potency in cell-based assays Compound Solubility: this compound, like many small molecules, may have limited aqueous solubility. Precipitation in media can drastically lower the effective concentration.1. Ensure the final DMSO concentration is low (<0.5%) and consistent across experiments. 2. Visually inspect media for any signs of precipitation after adding the compound. 3. Consider using a formulation with solubility enhancers like cyclodextrins for specific applications, ensuring vehicle controls are included.
Loss of activity over time Compound Stability: The compound may be unstable in your specific assay conditions (e.g., prolonged incubation at 37°C, exposure to light, repeated freeze-thaw cycles).1. Prepare fresh working solutions for each experiment from a frozen stock. 2. Store stock solutions in small, single-use aliquots at -80°C. 3. Protect solutions from light, especially during long incubations.
High cytotoxicity at expected therapeutic concentrations Solvent Toxicity: The vehicle (e.g., DMSO) may be causing cytotoxicity, especially in sensitive cell lines.1. Run a vehicle-only control at the highest concentration used in the experiment to assess solvent toxicity. 2. Aim to keep the final DMSO concentration at or below 0.1% if possible.
On-Target Toxicity: Inhibition of chitinases may be detrimental to the specific cell type or model system under investigation.1. Attempt to rescue the phenotype by introducing a downstream product of the enzymatic reaction, if known. 2. Use a structurally distinct chitinase inhibitor as a control to see if the same phenotype is produced.
Variability between experimental replicates Assay Conditions: Inconsistent cell densities, incubation times, or reagent concentrations can lead to variability.1. Standardize all assay parameters, including cell passage number and seeding density. 2. Ensure thorough mixing of reagents and uniform incubation conditions for all samples.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound's on-target potency and off-target screening profile.

Table 1: On-Target Inhibitory Activity of this compound

Target EnzymeSpeciesAssay TypeIC₅₀ (nM)Kᵢ (nM)Reference(s)
CHIT1 HumanEnzymatic2317.3 ± 11.3[3][7]
AMCase HumanEnzymatic94.8 ± 1.3[3][7]
CHIT1 MurineEnzymatic2826.05 ± 7.7[3][7]
AMCase MurineEnzymatic7.85.7 ± 4.1[3][7]

Table 2: Off-Target Selectivity Profile of this compound

Target/PanelAssay TypeConcentration TestedResultReference(s)
Broad Target Panel In-vitro binding & enzymatic10 µMNo significant interactions (<50% inhibition/stimulation) across 98 targets.[3][7]
CYP Panel In-vitro enzymatic10 µMNo significant inhibition across 7 cytochrome P450 isozymes.[7]
Transporter Panel In-vitro binding10 µMNo significant inhibition across 13 transporters.[7]
Dopamine Transporter (DAT) In-vitro bindingNot specifiedActivity "instantly abrogated" compared to predecessor compounds.[7]
hERG Channel (related to QT prolongation) Clinical ECG400 mg & 600 mg single dosesMild QT prolongation observed.[1]

Experimental Protocols

Protocol 1: In-Vitro Chitinase Activity Assay (Colorimetric)

This protocol is a general method for measuring the enzymatic activity of CHIT1 or AMCase using a colorimetric substrate.

Materials:

  • Recombinant human CHIT1 or AMCase

  • Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 6.0)

  • Colorimetric Substrate: 4-Nitrophenyl N,N′-diacetyl-β-D-chitobioside

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Stop Solution (e.g., 0.4 M Sodium Carbonate)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer. Remember to include a vehicle-only control (e.g., DMSO in Assay Buffer).

  • Reaction Setup: In each well of the 96-well plate, add:

    • 50 µL of Assay Buffer

    • 10 µL of the diluted this compound or vehicle control

    • 20 µL of recombinant enzyme solution (pre-diluted in Assay Buffer to a working concentration)

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation: Add 20 µL of the colorimetric substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal time may need to be determined empirically.

  • Termination: Stop the reaction by adding 100 µL of Stop Solution to each well. The basic pH will develop the yellow color of the p-nitrophenol product.

  • Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of a "no enzyme" blank from all readings. Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: General Workflow for Off-Target Kinase Screening

While this compound is not a kinase inhibitor, this protocol outlines a standard industry approach for assessing the selectivity of any small molecule inhibitor, as requested. A common platform for this is a competitive binding assay like KINOMEscan™.

Methodology:

  • Primary Screen:

    • Objective: To identify potential off-target interactions across a broad range of kinases.

    • Procedure: Submit the compound (this compound) to a commercial service provider (e.g., Eurofins DiscoverX KINOMEscan™). The compound is typically screened at a single high concentration (e.g., 1-10 µM) against a large panel of several hundred kinases.

    • Data Output: Results are usually reported as "% Control" or "% Inhibition". A common threshold for a "hit" is >50% inhibition.

  • Dose-Response Confirmation (for any identified hits):

    • Objective: To determine the potency (Kd or IC₅₀) of the inhibitor against any primary hits.

    • Procedure: The compound is tested in a multi-point dose-response format (e.g., 10 concentrations) against the specific kinase(s) identified in the primary screen. This can be a binding assay or a functional enzymatic assay.

    • Data Analysis: The resulting data are used to calculate an affinity (Kd) or potency (IC₅₀) value, which provides a quantitative measure of the off-target interaction.

  • Cellular Validation:

    • Objective: To determine if the off-target interaction observed in biochemical assays translates to a functional effect in a cellular context.

    • Procedure: Treat a relevant cell line with the inhibitor and measure the phosphorylation of a known substrate of the off-target kinase using methods like Western Blot or targeted proteomics.

    • Interpretation: A dose-dependent decrease in substrate phosphorylation would confirm a cellularly relevant off-target effect.

Visualizations

Below are diagrams generated using Graphviz to illustrate key concepts related to this compound.

cluster_0 Macrophage Pro_inflammatory Pro-inflammatory/ Pro-fibrotic State Inflammation Inflammation & Fibrosis Mediators (e.g., Cytokines, Growth Factors) Pro_inflammatory->Inflammation Upregulates CHIT1 CHIT1/AMCase (Target Enzyme) CHIT1->Pro_inflammatory Promotes OATD01 This compound OATD01->CHIT1 Inhibits

Caption: Simplified signaling pathway showing this compound inhibition of chitinases.

Start Unexpected Result (e.g., low potency, high toxicity) CheckSolubility Verify Compound Solubility in Assay Medium Start->CheckSolubility CheckStability Assess Compound Stability (Fresh Aliquots, Storage) CheckSolubility->CheckStability Solubility OK Resolved Issue Resolved CheckSolubility->Resolved Issue Found CheckVehicle Run Vehicle-Only Control CheckStability->CheckVehicle Stability OK CheckStability->Resolved Issue Found OrthogonalAssay Confirm with Orthogonal On-Target Assay CheckVehicle->OrthogonalAssay Vehicle OK CheckVehicle->Resolved Issue Found ConsiderOffTarget Investigate Potential Off-Target Effect OrthogonalAssay->ConsiderOffTarget On-Target OK OrthogonalAssay->Resolved Issue Found Compound Test Compound (e.g., this compound) PrimaryScreen Primary Screen (e.g., KINOMEscan™) Single High Concentration Compound->PrimaryScreen HitIdentification Hit Identification (e.g., >50% Inhibition) PrimaryScreen->HitIdentification DoseResponse Dose-Response Assay (Biochemical IC₅₀/Kd) HitIdentification->DoseResponse Hits Found NoHits No Significant Off-Targets HitIdentification->NoHits No Hits CellularAssay Cellular Assay (Target Engagement) DoseResponse->CellularAssay ConfirmedOffTarget Confirmed Off-Target CellularAssay->ConfirmedOffTarget

References

Optimizing OATD-01 Concentration for Cell Culture Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of OATD-01 for in vitro cell culture experiments. This compound is a first-in-class, orally active, and selective dual inhibitor of chitotriosidase 1 (CHIT1) and acidic mammalian chitinase (B1577495) (AMCase), showing promise in treating inflammatory and fibrotic diseases such as pulmonary fibrosis and sarcoidosis.[1][2][3] Its mechanism of action involves the blockade of CHIT1 activity in pathologically activated inflammatory cells, leading to anti-inflammatory and anti-fibrotic effects.

This guide offers frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of chitotriosidase 1 (CHIT1) and acidic mammalian chitinase (AMCase).[3] CHIT1 is an enzyme primarily secreted by activated macrophages and is implicated in the inflammatory processes leading to fibrosis.[4] By inhibiting CHIT1, this compound reduces the pro-inflammatory and pro-fibrotic activity of these immune cells.[1]

Q2: What is a good starting concentration range for this compound in cell culture?

A2: For a novel compound like this compound in a new experimental system, it is recommended to start with a broad logarithmic dilution series, for example, from 1 nM to 100 µM.[5] This wide range will help determine the effective concentration for your specific cell line and assay. Published ex vivo studies have used this compound at a concentration of 1 µM on macrophages.

Q3: How should I dissolve and store this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5] Aliquot the stock solution to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light.[5]

Q4: How does serum in the culture medium affect the activity of this compound?

A4: Serum proteins can bind to small molecules, which may reduce the effective concentration of the compound available to the cells.[5] It is important to consider this when interpreting results. If you suspect significant interference, it may be necessary to perform experiments in serum-free or reduced-serum conditions.[5]

Q5: Which cell lines are suitable for studying the effects of this compound?

A5: The choice of cell line depends on your research question. Since this compound targets CHIT1, which is primarily expressed by activated macrophages, cell lines of monocytic or macrophage lineage are highly relevant.[4][6] Examples include THP-1 (human monocytic cell line) differentiated into macrophages, or primary macrophages. You can check for CHIT1 expression in various cell lines using resources like the GeneCards database.[6]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay

This protocol describes a method to determine the optimal non-toxic concentration range of this compound for your cell line of interest using a common cell viability assay, such as the MTT or CellTiter-Glo® assay.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: a. Culture your cells to ~80% confluency. b. Trypsinize and count the cells. c. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). d. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[7]

  • This compound Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Prepare serial dilutions of this compound in complete culture medium. A common approach is a 10-point, 3-fold or 10-fold serial dilution starting from a high concentration (e.g., 100 µM) down to the nanomolar range.[5] c. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only). d. Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: a. Incubate the plate for a predetermined period relevant to your experiment (e.g., 24, 48, or 72 hours).[5]

  • Cell Viability Assay: a. Perform the cell viability assay according to the manufacturer's instructions. b. For an MTT assay, this typically involves adding the MTT reagent, incubating, and then solubilizing the formazan (B1609692) crystals before reading the absorbance.[8]

  • Data Analysis: a. Plot the cell viability (%) against the logarithm of the this compound concentration. b. Fit the data to a dose-response curve to determine the IC50 (concentration that inhibits 50% of cell viability) and the concentration range that does not cause significant cytotoxicity.

Workflow for Determining Optimal this compound Concentration

G cluster_prep Preparation cluster_treat Treatment cluster_inc Incubation & Assay cluster_analysis Data Analysis A Prepare 10 mM this compound stock in DMSO B Seed cells in 96-well plate C Prepare serial dilutions of this compound B->C D Treat cells with this compound concentrations C->D E Incubate for 24-72 hours D->E F Perform cell viability assay (e.g., MTT) E->F G Plot dose-response curve F->G H Determine non-toxic concentration range G->H

Caption: Workflow for determining the optimal this compound concentration.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound at tested concentrations. 1. Concentration is too low. Test a higher concentration range.
2. Compound instability. Ensure the compound is properly stored and handled. Prepare fresh dilutions for each experiment.[9]
3. Insensitive cell line or assay. Verify that your cell line expresses CHIT1. Use a positive control to ensure the assay is working as expected.
High level of cell death observed across all concentrations. 1. Compound-induced cytotoxicity. Perform a cytotoxicity assay to determine the cytotoxic concentration range. Adjust experimental concentrations to be below the cytotoxic threshold.[7]
2. Solvent toxicity. Ensure the final concentration of DMSO is not exceeding non-toxic levels (typically ≤ 0.1%).[5] Run a solvent-only control.[7]
Inconsistent results between experimental batches. 1. Compound stability. Prepare fresh dilutions from a stable stock solution for each experiment. Avoid repeated freeze-thaw cycles.[9]
2. Cell culture conditions. Standardize cell passage number, confluency, and serum batch. Regularly test for mycoplasma contamination.[9]
3. Pipetting and handling errors. Calibrate pipettes regularly and use consistent techniques.[9]
Precipitation of this compound in culture medium. 1. Poor solubility. Ensure the final DMSO concentration is sufficient to maintain solubility. Consider using a solubilizing agent like Pluronic F-68 at a low concentration, but validate its compatibility with your assay.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on available literature.

Table 1: In Vitro Potency of this compound

Target Species IC50 (nM)
CHIT1Human26
AMCaseHuman9
Data from ERS Publications.

Table 2: Recommended Starting Concentration Range for Cell-Based Assays

Assay Type Recommended Starting Range Rationale
Cell Viability (e.g., MTT)1 nM - 100 µMTo determine the cytotoxic concentration range.[5]
Functional Assays (e.g., cytokine measurement)10 nM - 10 µMBased on biochemical IC50 and typical effective concentrations for small molecule inhibitors in cell culture.

Signaling Pathway

Simplified this compound Mechanism of Action

G cluster_cell Activated Macrophage CHIT1 CHIT1 Enzyme ProInflammatory Pro-inflammatory & Pro-fibrotic Mediators CHIT1->ProInflammatory Promotes OATD01 This compound OATD01->CHIT1 Inhibits

Caption: this compound inhibits CHIT1 in activated macrophages.

By following the guidelines and protocols outlined in this technical support center, researchers can effectively optimize the concentration of this compound for their specific cell culture experiments, leading to reliable and reproducible results.

References

Overcoming resistance to OATD-01 in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the first-in-class chitotriosidase 1 (CHIT1) inhibitor, OATD-01, in preclinical models.

Frequently Asked Questions (FAQs)

Q1: We are observing a diminished anti-fibrotic effect of this compound in our long-term in vivo model. What could be the underlying cause?

A1: Prolonged treatment with a targeted agent can sometimes lead to the development of compensatory mechanisms. In the context of this compound, which targets CHIT1-mediated inflammation and fibrosis, several factors could contribute to a reduced response over time:

  • Activation of Alternative Pro-fibrotic Pathways: Chronic inhibition of the CHIT1 pathway may lead to the upregulation of other signaling cascades that can also drive fibrosis. Key pathways to investigate include the Transforming Growth Factor-β (TGF-β), Wnt/β-catenin, and Platelet-Derived Growth Factor (PDGF) signaling pathways.[1][2]

  • Altered Macrophage Polarization: While this compound is known to modulate macrophage activity, prolonged exposure might lead to the emergence of macrophage populations that are less dependent on CHIT1 for their pro-fibrotic functions.[3][4]

  • Changes in the Extracellular Matrix (ECM): The composition and stiffness of the ECM can influence cellular responses to anti-fibrotic agents. Alterations in the ECM during disease progression might create a microenvironment that is less responsive to this compound treatment.

Q2: Our cell-based assays show increasing IC50 values for this compound with repeated treatments. How can we investigate the mechanism of this acquired resistance?

A2: An increase in the half-maximal inhibitory concentration (IC50) suggests the development of cellular resistance. A systematic approach to understanding this includes:

  • Target Engagement Analysis: Confirm that this compound is still able to bind to and inhibit CHIT1 in your resistant cell lines. This can be assessed by measuring CHIT1 enzymatic activity in cell lysates.

  • Genetic Analysis of CHIT1: Sequence the CHIT1 gene in your resistant cell lines to identify any potential mutations in the drug-binding site that could impair this compound efficacy.

  • Phospho-proteomic and Transcriptomic Profiling: Compare the global protein phosphorylation and gene expression profiles of your sensitive and resistant cell lines. This can help identify upregulated bypass signaling pathways or changes in the expression of drug transporters that might be responsible for effluxing this compound.

Q3: We suspect the activation of a bypass pathway is conferring resistance to this compound. What are some potential combination therapies to explore?

A3: Based on the known signaling pathways in fibrosis, several combination strategies could be rationalized to overcome resistance to this compound. The goal is to co-target a key pro-fibrotic pathway that may be compensating for CHIT1 inhibition.

  • TGF-β Pathway Inhibitors: Since CHIT1 can enhance TGF-β signaling, combining this compound with a TGF-β receptor inhibitor could provide a synergistic anti-fibrotic effect.[5][6][7]

  • Tyrosine Kinase Inhibitors: Drugs like Nintedanib, which target multiple tyrosine kinases involved in fibroblast proliferation and migration, could be effective in combination with this compound.

  • Wnt/β-catenin Pathway Inhibitors: Given the role of aberrant Wnt signaling in fibrosis, inhibitors of this pathway could be explored as combination partners.[1]

Troubleshooting Guide

Issue Possible Cause Suggested Action
High variability in this compound efficacy between experimental animals. Genetic heterogeneity in the animal model. Inconsistent drug administration or bioavailability.Ensure the use of a genetically homogenous animal strain. Optimize the drug formulation and administration route. Monitor plasma levels of this compound to confirm exposure.
Lack of this compound effect in an in vitro model of fibrosis. Low or absent CHIT1 expression in the cell type used. The chosen in vitro model is not dependent on the CHIT1 pathway.Confirm CHIT1 expression and activity in your cell model using qPCR, western blot, or an enzymatic assay. Consider using primary cells from relevant tissues or more complex co-culture systems that better recapitulate the in vivo environment.
Unexpected pro-inflammatory response upon this compound treatment. Off-target effects at high concentrations. Complex feedback loops in the inflammatory signaling network.Perform a dose-response study to determine the optimal therapeutic window. Analyze a broad panel of cytokines and chemokines to understand the inflammatory profile.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound and Potential Combination Agents

Compound Target Cell Line IC50 (nM)
This compoundCHIT1Human Lung Fibroblasts (HLF)23
TGF-βR Inhibitor (Example)TGF-β Receptor IHLF50
NintedanibVEGFR, FGFR, PDGFRHLF100

Note: IC50 values are illustrative and should be determined empirically for each experimental system.

Table 2: Synergy Analysis of this compound with a TGF-β Receptor Inhibitor

This compound (nM) TGF-βR Inhibitor (nM) Combination Index (CI) *Effect
10250.7Synergistic
20500.5Synergistic
401000.3Strong Synergy

*Combination Index (CI) calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

Protocol 1: CHIT1 Enzymatic Activity Assay

This protocol is for measuring the enzymatic activity of chitotriosidase in cell lysates or tissue homogenates.

Materials:

  • 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotrioside (4-MU-chitotrioside) substrate

  • McIlvaine's buffer (citrate-phosphate buffer), pH 5.2

  • Glycine-NaOH buffer, pH 10.6

  • Fluorometer and 96-well black plates

Procedure:

  • Prepare cell lysates or tissue homogenates in a suitable lysis buffer.

  • Determine the protein concentration of the lysates/homogenates.

  • In a 96-well black plate, add 50 µL of McIlvaine's buffer to each well.

  • Add 20 µL of cell lysate/homogenate (diluted to an appropriate concentration) to the wells.

  • To initiate the reaction, add 20 µL of 22 µM 4-MU-chitotrioside substrate to each well.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction by adding 100 µL of glycine-NaOH buffer.

  • Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

  • Calculate CHIT1 activity relative to a standard curve of 4-methylumbelliferone.

Protocol 2: Western Blot for Pro-fibrotic Markers

This protocol is for detecting the expression of key pro-fibrotic proteins such as α-smooth muscle actin (α-SMA) and Collagen Type I.

Materials:

  • Cell or tissue lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-α-SMA, anti-Collagen I)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Separate proteins from cell or tissue lysates by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using a gel documentation system.

  • Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

OATD01_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Macrophage cluster_target_cell Fibroblast Pro_inflammatory_stimuli Pro-inflammatory Stimuli Macrophage Macrophage Pro_inflammatory_stimuli->Macrophage activates CHIT1 CHIT1 Macrophage->CHIT1 produces TGFb_signaling TGF-β Signaling CHIT1->TGFb_signaling enhances Pro_fibrotic_mediators Pro-fibrotic Mediators TGFb_signaling->Pro_fibrotic_mediators induces Fibroblast Fibroblast Pro_fibrotic_mediators->Fibroblast activates Fibrosis Fibrosis Fibroblast->Fibrosis leads to This compound This compound This compound->CHIT1 inhibits

Caption: this compound inhibits CHIT1, blocking pro-fibrotic signaling.

Resistance_Workflow Start Decreased this compound Efficacy Observed Check_Target 1. Target Engagement Assay (CHIT1 Activity) Start->Check_Target Sequence_Target 2. CHIT1 Gene Sequencing Check_Target->Sequence_Target Profile_Cells 3. Omics Profiling (Phospho-proteomics, RNA-seq) Sequence_Target->Profile_Cells Hypothesize Formulate Resistance Hypothesis Profile_Cells->Hypothesize Test_Hypothesis 4. Functional Validation (e.g., Overexpression/knockdown) Hypothesize->Test_Hypothesis Combination_Study 5. Combination Therapy Screening Hypothesize->Combination_Study End Identify Resistance Mechanism & Overcoming Strategy Test_Hypothesis->End Combination_Study->End

Caption: Workflow for investigating this compound resistance.

Bypass_Pathway cluster_input Stimulus cluster_pathways Signaling Pathways cluster_output Response Stimulus Pro-fibrotic Stimulus CHIT1_Pathway CHIT1 Pathway Stimulus->CHIT1_Pathway Bypass_Pathway Alternative Pathway (e.g., Wnt/β-catenin) Stimulus->Bypass_Pathway Fibrosis Fibrosis CHIT1_Pathway->Fibrosis Bypass_Pathway->Fibrosis This compound This compound This compound->CHIT1_Pathway inhibits Combination_Drug Combination Drug Combination_Drug->Bypass_Pathway inhibits

Caption: Overcoming resistance via combination therapy.

References

Potential toxicity of OATD-01 in long-term animal studies

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH AND DRUG DEVELOPMENT PROFESSIONALS

This technical support guide provides a summary of the current publicly available information regarding the preclinical safety and potential long-term toxicity of OATD-01, a first-in-class, oral inhibitor of chitotriosidase 1 (CHIT1). This document is intended to address common questions researchers and drug development professionals may have during their experimental planning and evaluation.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound and its potential relation to toxicity?

A1: this compound is a highly selective inhibitor of chitotriosidase 1 (CHIT1).[1][2] CHIT1 is an enzyme that plays a role in the transformation of anti-inflammatory macrophages into pro-inflammatory and pro-fibrotic types.[1][2] By inhibiting CHIT1, this compound aims to reduce inflammation and fibrosis, which is the therapeutic basis for its investigation in diseases like pulmonary sarcoidosis and idiopathic pulmonary fibrosis.[1][3] The potential for toxicity would theoretically be linked to the systemic or off-target effects of CHIT1 inhibition, or to the molecule's own ADME (Absorption, Distribution, Metabolism, and Excretion) properties. However, current data suggests a favorable safety profile.

Q2: Are there any publicly available data from long-term animal toxicity studies of this compound?

A2: As of late 2025, detailed quantitative data and full study reports from long-term animal toxicity studies of this compound are not publicly available. The information released to the public has focused on the compound's progression through clinical trials and its efficacy in preclinical disease models.[1][2][3] The company, Molecure S.A., has stated that this compound has an "acceptable safety level" based on Phase I clinical trials in healthy volunteers.[4]

Q3: What is the current clinical status of this compound?

A3: this compound has successfully completed Phase I clinical trials in 129 healthy volunteers.[4][5][6] It is currently in a multi-center, randomized, double-blind, placebo-controlled Phase II clinical trial, known as the KITE study, to evaluate its efficacy and safety in patients with active pulmonary sarcoidosis.[1][2][4][7][8][9] The final, unblinded results from this study are anticipated in the first half of 2025.[1][7]

Q4: What preclinical efficacy and safety findings have been reported?

A4: Preclinical studies have demonstrated the anti-inflammatory and anti-fibrotic effects of this compound in various disease models.[1][2] In a bleomycin-induced pulmonary fibrosis animal model, orally administered this compound showed significant antifibrotic efficacy at doses ranging from 30 to 100 mg/kg once daily.[3][10] While specific details of the safety pharmacology and toxicology studies are not fully disclosed, the progression to Phase II clinical trials implies that the data met the stringent requirements of regulatory agencies like the FDA.

Experimental Methodologies and Data

While specific long-term toxicology data for this compound is not public, this section outlines the typical experimental protocols for preclinical safety assessment that a small molecule drug like this compound would undergo to gain regulatory approval for clinical trials.

General Preclinical Toxicology Workflow

A standard preclinical toxicology assessment for a small molecule drug candidate typically involves a tiered approach, starting with acute toxicity studies and progressing to sub-chronic and chronic studies. The exact design of these studies is guided by regulatory guidelines from bodies such as the FDA and EMA.

Preclinical_Toxicity_Workflow cluster_in_vitro In Vitro / Ex Vivo cluster_in_vivo In Vivo Animal Studies cluster_regulatory Regulatory Submission in_vitro_genotox Genotoxicity (Ames, MLA) acute_tox Acute Toxicity (Single Dose, MTD) in_vitro_genotox->acute_tox Inform starting doses in_vitro_safety Safety Pharmacology (hERG, CYP Inhibition) in_vitro_safety->acute_tox dose_range Dose-Range Finding (Multiple Doses) acute_tox->dose_range subchronic_tox Sub-chronic Toxicity (e.g., 28-day, 90-day) dose_range->subchronic_tox chronic_tox Chronic Toxicity (e.g., 6-month, 9-month) subchronic_tox->chronic_tox ind_submission IND/CTA Filing subchronic_tox->ind_submission Sufficient for early phase trials chronic_tox->ind_submission Required for later phase/long-term dosing

Figure 1: Generalized workflow for preclinical toxicology assessment.
Summary of Publicly Available this compound Preclinical Data

The following table summarizes the publicly available information regarding the preclinical evaluation of this compound.

Parameter Finding Source
Mechanism of Action Selective inhibitor of chitotriosidase 1 (CHIT1)[1][2]
In Vivo Efficacy Model Bleomycin-induced pulmonary fibrosis in animals[3][10]
Efficacious Dose Range 30 - 100 mg/kg, orally, once daily[3][10]
Reported Effects Potent anti-inflammatory and anti-fibrotic effects[1][2]
Clinical Trial Status Phase II (KITE Study)[1][2][4][7]
Phase I Human Safety Acceptable safety level in 129 healthy volunteers[4][5][6]

Signaling Pathway of this compound Action

The therapeutic rationale for this compound is based on its ability to modulate macrophage activity. The following diagram illustrates the proposed signaling pathway.

OATD01_Mechanism cluster_macrophage Macrophage M0 Resident Anti-inflammatory Macrophage CHIT1 CHIT1 Enzyme M0->CHIT1 Upregulation in disease state M1_M2 Pro-inflammatory & Pro-fibrotic Macrophage Inflammation_Fibrosis Inflammation & Fibrosis M1_M2->Inflammation_Fibrosis Drives CHIT1->M1_M2 Promotes transformation OATD01 This compound OATD01->CHIT1 Inhibits

References

Technical Support Center: OATD-01 Pharmacokinetic Profile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OATD-01. The information is designed to address specific issues that may be encountered during experiments aimed at characterizing and improving its pharmacokinetic (PK) profile.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a first-in-class, orally active and selective dual inhibitor of chitotriosidase 1 (CHIT1) and acidic mammalian chitinase (B1577495) (AMCase).[1][2] These enzymes are implicated in the pathology of various inflammatory and fibrotic diseases, including idiopathic pulmonary fibrosis (IPF) and sarcoidosis.[2][3][4] By inhibiting these chitinases, this compound aims to reduce inflammation and fibrosis.[4][5]

Q2: What is the known pharmacokinetic profile of this compound?

A2: this compound has demonstrated a favorable pharmacokinetic profile in preclinical species (mice, rats, and dogs) and in early clinical trials in humans.[6][7] It is rapidly absorbed after oral administration and exhibits dose-proportional plasma concentrations.[1][7] It has high bioavailability in animal models and a half-life that supports once-daily dosing in humans.[1][6]

Q3: In which indications is this compound being investigated?

A3: this compound is primarily being developed for the treatment of interstitial lung diseases such as idiopathic pulmonary fibrosis (IPF) and pulmonary sarcoidosis.[3][4][8] Due to its mechanism of action, its potential is also being explored in other inflammatory and fibrotic conditions like non-alcoholic steatohepatitis (NASH).[5][9]

Q4: What are the key pharmacokinetic parameters of this compound from preclinical and Phase 1 studies?

A4: A summary of key pharmacokinetic parameters for this compound is presented in the table below.

Quantitative Data Summary

Table 1: Summary of Preclinical Pharmacokinetic Parameters of this compound

SpeciesDose (mg/kg)RouteCmax (mg/L)Tmax (h)AUC0-24 (mg·h/L)Half-life (h)Bioavailability (%)
Mouse6PO2.225.51.977
Rat10PO7.61314.5107
Dog6PO3.50.5252395

Data compiled from published preclinical studies.[6]

Table 2: Summary of Phase 1 Human Pharmacokinetic Parameters of this compound (Single Ascending Dose)

Dose (mg)Cmax (ng/mL)Tmax (h)AUC0-inf (ng·h/mL)Half-life (h)
25Dose-proportional increase observed0.75 - 2.25Slightly more than dose-proportional increase~22 - 37.5
50
100
200
400
600

Data from a Phase 1, first-in-human study. A dose-proportional increase in Cmax was observed, while AUC increased slightly more than dose-proportionally.[1]

Troubleshooting Guides

This section addresses potential issues that researchers may encounter during their experiments with this compound.

Issue 1: High variability in in vivo pharmacokinetic data.

  • Question: We are observing significant animal-to-animal variability in the plasma concentrations of this compound in our rodent PK studies. What could be the cause and how can we mitigate this?

  • Answer:

    • Potential Causes:

      • Formulation Inhomogeneity: this compound may not be uniformly suspended or dissolved in the vehicle, leading to inconsistent dosing.

      • Gavage Technique: Improper oral gavage technique can lead to dosing errors or stress-induced physiological changes affecting absorption.

      • Food Effects: The presence or absence of food in the stomach can significantly alter the absorption of orally administered drugs. Preclinical studies with this compound were conducted under fasting conditions.[6]

      • Biological Variability: Inherent differences in metabolism and gastrointestinal function among individual animals.

    • Troubleshooting Steps:

      • Formulation Preparation: Ensure the dosing formulation is prepared fresh daily and is thoroughly mixed before each administration. If it is a suspension, ensure it is continuously stirred during dosing.

      • Standardize Gavage Technique: Ensure all personnel are proficient in the oral gavage technique to minimize stress and ensure accurate dose delivery.

      • Control Feeding Schedule: Standardize the fasting period for all animals before dosing to minimize food-related variability in absorption.

      • Increase Sample Size: A larger number of animals per group can help to account for biological variability and improve the statistical power of the study.

Issue 2: Discrepancy between in vitro metabolic stability and in vivo clearance.

  • Question: Our in vitro microsomal stability assay suggests low intrinsic clearance, but the in vivo clearance in rats is higher than predicted. What could explain this?

  • Answer:

    • Potential Causes:

      • Extrahepatic Metabolism: this compound might be metabolized by enzymes not present in liver microsomes, such as cytosolic or mitochondrial enzymes, or in extrahepatic tissues (e.g., intestine, lungs).

      • Transporter-Mediated Clearance: Active uptake into hepatocytes or excretion into bile by transporters could be a significant clearance mechanism not captured in microsomal assays.

      • Species Differences: The specific cytochrome P450 (CYP) isoforms responsible for this compound metabolism in rats may differ from those in the microsomes used (which are often from pooled human liver).

    • Troubleshooting Steps:

      • Hepatocyte Stability Assay: Conduct a metabolic stability assay using primary hepatocytes. This in vitro system contains a broader range of metabolic enzymes and transporters.

      • Investigate Transporter Interactions: Use in vitro systems (e.g., Caco-2 cells, transfected cell lines) to determine if this compound is a substrate for key uptake (e.g., OATPs) or efflux (e.g., P-gp, BCRP) transporters.

      • Phenotyping Studies: Use recombinant CYP enzymes or specific chemical inhibitors to identify the key CYP isoforms involved in this compound metabolism.

Issue 3: Poor oral bioavailability in a new formulation.

  • Question: We are developing a new solid dosage form for this compound and are observing lower than expected oral bioavailability compared to the solution formulation used in early studies. What should we investigate?

  • Answer:

    • Potential Causes:

      • Poor Dissolution: The solid form may have a slow dissolution rate in the gastrointestinal tract, limiting the amount of drug available for absorption.

      • Excipient Interactions: Inactive ingredients in the formulation could be interacting with this compound, affecting its solubility or stability.

      • Physical Form: The crystalline form (polymorph) of this compound in the solid dosage may have lower solubility than the form used in the solution.

    • Troubleshooting Steps:

      • In Vitro Dissolution Testing: Perform dissolution testing under various pH conditions that mimic the gastrointestinal tract to assess the release characteristics of your formulation.

      • Excipient Compatibility Studies: Conduct studies to ensure the chosen excipients are compatible with this compound and do not negatively impact its stability or solubility.

      • Solid-State Characterization: Analyze the solid form of this compound in your formulation using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify the polymorph and assess its properties.

      • Formulation Optimization: Consider formulation strategies to enhance solubility, such as particle size reduction (micronization), amorphous solid dispersions, or the use of solubilizing agents.[10][11]

Experimental Protocols & Visualizations

Mechanism of Action and Signaling Pathway

This compound functions by inhibiting the enzymatic activity of CHIT1 and AMCase, which are highly expressed by macrophages in inflammatory and fibrotic conditions. This inhibition is thought to modulate macrophage activity and reduce the production of pro-inflammatory and pro-fibrotic mediators.

OATD01_Mechanism cluster_0 Macrophage Pro-inflammatory Stimuli Pro-inflammatory Stimuli Macrophage Activation Macrophage Activation Pro-inflammatory Stimuli->Macrophage Activation CHIT1/AMCase Upregulation CHIT1/AMCase Upregulation Macrophage Activation->CHIT1/AMCase Upregulation Pro-inflammatory/Pro-fibrotic Mediators Pro-inflammatory/Pro-fibrotic Mediators CHIT1/AMCase Upregulation->Pro-inflammatory/Pro-fibrotic Mediators Inflammation & Fibrosis Inflammation & Fibrosis Pro-inflammatory/Pro-fibrotic Mediators->Inflammation & Fibrosis This compound This compound This compound->CHIT1/AMCase Upregulation Inhibition

Caption: Mechanism of action of this compound.

General Experimental Workflow for In Vivo Pharmacokinetic Study

A typical workflow for assessing the pharmacokinetic profile of this compound in an animal model is outlined below.

PK_Workflow cluster_workflow Experimental Workflow Formulation Preparation Formulation Preparation Animal Dosing (PO or IV) Animal Dosing (PO or IV) Formulation Preparation->Animal Dosing (PO or IV) Serial Blood Sampling Serial Blood Sampling Animal Dosing (PO or IV)->Serial Blood Sampling Plasma Isolation Plasma Isolation Serial Blood Sampling->Plasma Isolation Bioanalytical Method (LC-MS/MS) Bioanalytical Method (LC-MS/MS) Plasma Isolation->Bioanalytical Method (LC-MS/MS) Data Analysis (PK Software) Data Analysis (PK Software) Bioanalytical Method (LC-MS/MS)->Data Analysis (PK Software) Parameter Calculation Parameter Calculation Data Analysis (PK Software)->Parameter Calculation

Caption: In vivo pharmacokinetic study workflow.

Detailed Protocol: In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the rate of metabolism of this compound in liver microsomes to predict in vivo intrinsic clearance.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, mouse)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile (B52724) with internal standard for quenching

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: On ice, prepare a master mix containing phosphate buffer and liver microsomes (final concentration typically 0.5-1.0 mg/mL).

  • Pre-incubation: Add the microsomal master mix to a 96-well plate. Add this compound to achieve the desired final concentration (typically 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The 0-minute time point is quenched immediately after adding the NADPH system.

  • Sample Processing: Centrifuge the quenched samples (e.g., at 4000 rpm for 20 minutes) to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new 96-well plate and analyze the samples using a validated LC-MS/MS method to determine the remaining concentration of this compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (Cl_int) using the following formula: Cl_int (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

References

Troubleshooting OATD-01 stability in DMSO solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with OATD-01 in DMSO solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? A1: this compound is a first-in-class, orally active, and selective inhibitor of chitotriosidase (CHIT1) and acidic mammalian chitinase (B1577495) (AMCase).[1][2][3] These enzymes are implicated in the pathology of chronic lung diseases like idiopathic pulmonary fibrosis (IPF) and sarcoidosis.[2][4] By inhibiting CHIT1, this compound can block the conversion of anti-inflammatory macrophages into pro-inflammatory and pro-fibrotic types, which has demonstrated anti-inflammatory and anti-fibrotic effects in various disease models.[5][6]

Q2: What are the recommended solvents for reconstituting this compound? A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound.[1][3] For in vivo studies, specific formulations using co-solvents like PEG300, Tween-80, or corn oil may be required.[1]

Q3: How should I store my this compound stock solution in DMSO? A3: Proper storage is critical for maintaining the stability and activity of this compound.[7] Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored under specific conditions.[8] It is recommended to purge the headspace of vials with an inert gas like nitrogen or argon before sealing to prevent oxidation.[1][7]

Q4: Can repeated freeze-thaw cycles affect my this compound DMSO stock? A4: Yes, repeated freeze-thaw cycles should be avoided.[7][8] These cycles can introduce moisture into the DMSO stock, as DMSO is hygroscopic (absorbs water from the atmosphere).[9][10] This absorbed water can dilute the stock solution and potentially lead to compound degradation or precipitation.[11] It is best practice to prepare single-use aliquots.[8]

Q5: What is the maximum concentration of DMSO my cell-based assay can tolerate? A5: The tolerance for DMSO varies between cell lines. Generally, a final concentration of up to 0.5% DMSO is tolerated in many cell-based assays, but concentrations above this can be cytotoxic or induce off-target effects.[8][9] It is crucial to perform a vehicle control experiment with the same final DMSO concentration as your experimental samples to assess its specific effect on your system.[9][12]

Troubleshooting Guides

This section addresses specific issues you may encounter when working with this compound solutions.

Issue 1: My this compound has precipitated out of my DMSO stock solution upon thawing.

  • Possible Cause 1: Solubility limit exceeded. Storing solutions at very high concentrations can increase the likelihood of precipitation, especially at lower temperatures.[7]

    • Solution: Thaw the solution slowly at room temperature and vortex gently to ensure it is fully redissolved.[7] If precipitation persists, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[1][13] For future stocks, consider storing at a slightly lower concentration.

  • Possible Cause 2: Water absorption. DMSO is hygroscopic and can absorb atmospheric moisture, which can decrease the solubility of the compound.[9][10]

    • Solution: Use anhydrous or high-purity DMSO to prepare stock solutions. Always keep the DMSO stock bottle tightly sealed.[10] When preparing aliquots, work quickly to minimize exposure to air.

Issue 2: My this compound precipitates when I dilute it from a DMSO stock into an aqueous buffer or cell culture medium.

  • Possible Cause: Poor aqueous solubility. This is a common issue for hydrophobic small molecules when transferred from a high-concentration organic stock to an aqueous environment.[9]

    • Solution 1: Optimize Dilution Method. Instead of adding the aqueous buffer to your DMSO stock, add the small volume of DMSO stock dropwise into the larger volume of aqueous buffer while vortexing or mixing. This rapid dispersion can prevent localized high concentrations that lead to precipitation.[13]

    • Solution 2: Decrease Final Concentration. The compound may be exceeding its aqueous solubility limit. Try lowering the final concentration in your assay.[9]

    • Solution 3: Use Co-solvents or Surfactants. For in vitro assays, adding a small amount of a non-ionic surfactant like Tween® 20 or Triton™ X-100 (e.g., 0.01-0.1%) to the aqueous buffer can help maintain compound solubility.[13]

Issue 3: I am observing inconsistent results or a loss of this compound activity over time.

  • Possible Cause 1: Compound Degradation. The compound may be unstable in your specific assay conditions (e.g., temperature, pH, light exposure).[7] A color change in the solution can also indicate chemical degradation.[7]

    • Solution: Perform a time-course experiment to check for a decrease in activity over time.[9] Always prepare fresh working solutions for each experiment from a properly stored, frozen aliquot. Protect solutions from light by using amber vials or wrapping containers in foil.[7]

  • Possible Cause 2: Adsorption to labware. Small molecules can sometimes adhere to the surface of plastic or glass containers, reducing the effective concentration in solution.

    • Solution: Consider using low-adhesion polypropylene (B1209903) tubes for storage and dilution. Pre-rinsing pipette tips with the solution before transfer can also help mitigate loss.

Data & Reference Tables

Table 1: this compound Solubility & Storage

Parameter Value & Conditions Source
Molecular Weight 390.91 g/mol [3]
Formula C₁₉H₂₇ClN₆O [3]
Solubility in DMSO ≥ 85 mg/mL (217.44 mM) [3]
In Vivo Formulation ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline [1]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month. [1][8]

| Storage Precautions | Protect from light, store under nitrogen. |[1] |

Table 2: this compound Inhibitory Activity

Target IC₅₀ / Kᵢ Source
Human CHIT1 IC₅₀: 23 nM; Kᵢ: 17.3 nM [1][3]
Mouse CHIT1 IC₅₀: 28 nM; Kᵢ: 26.05 nM [1][3]
Human AMCase IC₅₀: 9 nM; Kᵢ: 4.8 nM [1][3]

| Mouse AMCase | IC₅₀: 7.8 nM; Kᵢ: 5.7 nM |[1][3] |

Visual Diagrams

OATD01_Pathway cluster_0 Macrophage Response cluster_1 Disease Pathogenesis M_anti Anti-inflammatory Macrophage M_pro Pro-inflammatory & Pro-fibrotic Macrophage M_anti->M_pro Differentiation Inflammation Chronic Inflammation M_pro->Inflammation Fibrosis Tissue Fibrosis M_pro->Fibrosis CHIT1 CHIT1 Enzyme CHIT1->M_pro Promotes OATD01 This compound OATD01->CHIT1 Inhibits Troubleshooting_Workflow A Problem Observed (e.g., Precipitation, Inconsistent Results) B Step 1: Verify Stock Solution Integrity A->B C Is stock clear upon thawing & vortexing? B->C D Gentle Warming / Sonication C->D No F Step 2: Review Dilution & Assay Protocol C->F Yes D->C Re-check E Prepare Fresh Stock from Powder D->E If fails E->B G Optimize Dilution Method (e.g., dropwise addition) F->G H Perform Vehicle & Time-Course Controls F->H I Problem Resolved G->I H->I Precipitation_Decision_Tree start Precipitation observed when diluting DMSO stock into aqueous buffer? q1 Is final compound concentration high? start->q1 a1 Lower the final concentration in the assay. q1->a1 Yes q2 How was the dilution performed? q1->q2 No a1->q2 a2_1 Add DMSO stock dropwise to vigorously stirring aqueous buffer. q2->a2_1 a2_2 Ensure final DMSO % is minimal but sufficient for solubility (e.g., <0.5%). a2_1->a2_2 q3 Is precipitation still occurring? a2_2->q3 a3 Consider adding a surfactant (e.g., 0.01% Tween-20) to the aqueous buffer. q3->a3 Yes end Solution should be clear. q3->end No a3->end

References

How to control for placebo effect in OATD-01 animal trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing OATD-01 in animal trials, with a specific focus on methodologies to control for the placebo effect.

Frequently Asked Questions (FAQs)

Q1: What is the placebo effect in the context of animal trials, and why is it important to control for it?

A1: In animal research, the "placebo effect" refers to physiological or behavioral changes in the control group that are not attributable to the experimental treatment itself. These effects can arise from the stress of handling, the administration procedure (e.g., oral gavage), or changes in routine.[1][2] Controlling for these variables is critical to ensure that the observed outcomes are genuinely due to the pharmacological activity of this compound and not confounding factors.[3][4] In veterinary medicine, this is sometimes referred to as the "caregiver placebo effect," where the researchers' expectations can unconsciously influence how they handle and assess the animals.[1]

Q2: What constitutes a suitable placebo for oral administration of this compound in mice?

A2: An ideal placebo, often referred to as a vehicle control, should be an inert substance that is indistinguishable by the animal from the active this compound treatment in terms of appearance, taste, and route of administration. For orally administered drugs like this compound, common vehicles include aqueous solutions of carboxymethylcellulose (CMC) or methylcellulose, often with a small amount of a surfactant like Polysorbate 80 (Tween® 80) to aid in solubility.[4] Preclinical studies on this compound have utilized aqueous solutions containing excipients like solutol, glucose, and/or ethanol.[5] Therefore, a suitable placebo would be the vehicle used to dissolve or suspend this compound, administered at the same volume and frequency as the active drug.

Q3: How can we minimize bias in our this compound animal experiments?

A3: To minimize bias, it is essential to implement randomization and blinding.[6][7][8]

  • Randomization: Animals should be randomly assigned to either the this compound treatment group or the placebo control group. This helps to ensure that any unknown variables are evenly distributed between the groups.[6]

  • Blinding: The researchers administering the treatments, caring for the animals, and assessing the outcomes should be unaware of which animals are receiving this compound and which are receiving the placebo.[9][10] This prevents unconscious bias from influencing the results.[10]

Q4: Should the placebo be administered using the same method as this compound?

A4: Yes. The administration procedure itself can be a source of stress and physiological response in animals. Therefore, the placebo group must undergo the exact same procedure as the this compound group. If this compound is administered via oral gavage, the placebo group must also be gavaged with the vehicle.[11] This ensures that any effects of the administration process are consistent across all groups.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
High variability in placebo group outcomes. Inconsistent handling of animals, non-standardized administration technique, or environmental stressors.1. Ensure all researchers handling the animals are trained in the same low-stress techniques.2. Standardize the oral gavage or administration procedure to be identical for all animals in timing, volume, and technique.3. Acclimatize animals to the administration procedure with the placebo vehicle for a few days before the experiment begins.4. Maintain a consistent environment (e.g., light-dark cycle, temperature, noise levels) for all animal housing.
Unexpected physiological changes in the placebo group (e.g., weight loss). The vehicle itself may have a biological effect. The stress of the administration procedure could be causing adverse effects.1. Review the literature to ensure the chosen vehicle (e.g., CMC, Tween 80) is well-tolerated at the administered concentration and volume in the specific animal model.[4]2. Consider alternative, less stressful administration methods if possible, such as voluntary oral administration in a palatable food.[11][12][13][14][15]3. Include a "no treatment" control group in a pilot study to differentiate the effects of the vehicle from the administration procedure itself.
Difficulty in blinding the study due to visible differences between this compound and placebo formulations. The this compound formulation may have a distinct color or viscosity compared to the placebo vehicle.1. If possible, add a non-toxic, inert dye to both the this compound and placebo formulations to make them visually indistinguishable.2. Adjust the viscosity of the placebo with an inert thickening agent to match the this compound formulation.3. Implement a system where one researcher prepares the coded formulations, and another researcher, who is blind to the codes, administers them.[9]

Experimental Protocols

Protocol 1: Preparation of Placebo for Oral Gavage in a Murine Model of Pulmonary Fibrosis

This protocol is based on common practices for oral drug administration in rodents and information from preclinical studies of this compound.

Materials:

  • Vehicle components (e.g., 0.5% w/v Carboxymethylcellulose [CMC] and 0.1% v/v Polysorbate 80 [Tween® 80] in sterile water)[4]

  • Sterile water for injection

  • Calibrated scale and appropriate glassware

  • Magnetic stirrer and stir bar

  • pH meter

  • Sterile storage containers

Procedure:

  • Vehicle Preparation:

    • In a sterile beaker, slowly add 0.5 g of CMC to 100 mL of sterile water while continuously stirring with a magnetic stirrer to prevent clumping.

    • Once the CMC is fully dissolved, add 0.1 mL of Tween® 80 to the solution.

    • Continue stirring until the solution is homogenous.

    • Adjust the pH to match the this compound formulation if necessary.

  • Placebo Formulation:

    • The vehicle solution prepared in step 1 serves as the placebo.

    • Ensure the final appearance (color, clarity) and viscosity of the placebo are identical to the this compound formulation. If this compound is a suspension, the placebo should also be a suspension with the same characteristics.

  • Storage:

    • Store the placebo in a sterile, clearly labeled container at 2-8°C.

    • Allow the placebo to come to room temperature before administration.

Protocol 2: Randomization and Blinding Procedure

Procedure:

  • Animal Identification: Assign a unique, non-sequential identification number to each animal.

  • Randomization:

    • Use a random number generator or a validated online tool to assign each animal ID to either the "Treatment A" (this compound) or "Treatment B" (Placebo) group.

    • Ensure equal numbers of animals in each group.

  • Blinding:

    • A non-blinded researcher will prepare the this compound and placebo formulations and label them only with "Treatment A" and "Treatment B". This researcher should not be involved in animal handling or outcome assessment.

    • The blinded researchers will be provided with the coded treatments and a list of which animals receive "Treatment A" or "Treatment B".

    • All subsequent procedures, including administration, daily health checks, and endpoint analysis (e.g., histological scoring, biochemical assays), will be performed by researchers who are blind to the treatment group assignments.

  • Unblinding: The treatment codes should only be revealed after all data has been collected and analyzed.

Visualizations

OATD01_Signaling_Pathway cluster_inflammation Inflammatory Cell (Macrophage) cluster_intervention Therapeutic Intervention Inflammatory_Stimulus Inflammatory Stimulus (e.g., Sarcoidosis, Fibrosis) Macrophage_Activation Macrophage Activation Inflammatory_Stimulus->Macrophage_Activation CHIT1_Upregulation Upregulation of Chitotriosidase 1 (CHIT1) Macrophage_Activation->CHIT1_Upregulation CHIT1_Enzyme CHIT1 Enzyme CHIT1_Upregulation->CHIT1_Enzyme Pro_inflammatory_Mediators Pro-inflammatory & Pro-fibrotic Mediators (e.g., CCL4, IL-15) CHIT1_Enzyme->Pro_inflammatory_Mediators Inflammation_Fibrosis Chronic Inflammation & Fibrosis Pro_inflammatory_Mediators->Inflammation_Fibrosis OATD01 This compound OATD01->CHIT1_Enzyme Inhibition

Caption: Simplified signaling pathway of this compound action.

Experimental_Workflow cluster_setup Experiment Setup cluster_blinding Blinding Protocol cluster_execution Experiment Execution cluster_analysis Data Analysis A Acclimatize Animals B Assign Unique IDs A->B C Randomize into Groups (Simple or Block Randomization) B->C D Prepare Coded Treatments (this compound = 'A', Placebo = 'B') C->D E Blinded Researcher Administers Coded Treatments D->E G Daily Dosing (this compound or Placebo) E->G F Disease Induction (e.g., Bleomycin) F->G H Monitor Health & Collect Data (Blinded Assessment) G->H I Endpoint Analysis (e.g., Histology, Biomarkers) H->I J Statistical Analysis of Coded Data I->J K Unblinding of Treatment Groups J->K

Caption: Workflow for a blinded, placebo-controlled animal trial.

Logical_Relationship Observed_Effect Observed Therapeutic Effect True_Drug_Effect True Pharmacological Effect of this compound Observed_Effect->True_Drug_Effect Placebo_Effect Placebo Effect (Handling, Gavage Stress, etc.) Observed_Effect->Placebo_Effect Bias Experimenter Bias (Unblinded Assessment) Observed_Effect->Bias

Caption: Components of the observed effect in an animal trial.

References

Mitigating variability in bleomycin-induced fibrosis models for OATD-01 testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the bleomycin-induced pulmonary fibrosis model to evaluate the efficacy of OATD-01. Our goal is to help you mitigate experimental variability and ensure robust, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing high variability in fibrosis development between animals in the same group. What are the common causes and how can we minimize this?

A1: High variability is a common challenge in the bleomycin (B88199) model. Key factors and solutions include:

  • Bleomycin Administration Technique: Inconsistent delivery of bleomycin to the lungs is a primary source of variability.

    • Troubleshooting: The intratracheal (IT) route is generally preferred over intranasal (IN) or oropharyngeal aspiration (OA) for consistency.[1][2] Using a microsprayer device for IT administration is highly recommended as it generates an aerosol that provides a more uniform distribution of bleomycin throughout the lung lobes, reducing variability both within an individual animal and between animals.[1][3]

    • Recommendation: Ensure all technical staff are thoroughly trained on the chosen administration procedure. Consistent placement of the delivery device and a steady administration rate are critical.

  • Animal Strain and Health: The genetic background and health status of the mice can influence their response to bleomycin.

    • Troubleshooting: Use mice from a reliable vendor and allow for an acclimatization period upon arrival. Ensure animals are free of any underlying respiratory infections. C57BL/6 mice are a commonly used and well-characterized strain for this model.[4]

    • Recommendation: House animals in a specific pathogen-free (SPF) environment with controlled temperature, humidity, and light cycles.

  • Bleomycin Dose and Preparation: The dose of bleomycin is critical and can significantly impact the severity and consistency of fibrosis.

    • Troubleshooting: An inappropriate dose can lead to either insufficient fibrosis or excessive mortality. It is crucial to perform a dose-response study for your specific mouse strain and experimental conditions.[5]

    • Recommendation: Prepare fresh bleomycin solutions for each experiment. Aliquot and store frozen at -20°C for future use within 6 months to ensure consistent potency.[6] Thaw on ice before dilution to the final working concentration.

Q2: Our mortality rate in the bleomycin-treated group is higher than expected (>20%). How can we reduce this?

A2: High mortality can compromise your study and indicates excessive lung injury. Consider the following:

  • Bleomycin Dose: The most likely cause is a bleomycin dose that is too high for your specific mouse strain or substrain.

    • Troubleshooting: Review the literature for doses used in your specific mouse strain. A dose of 3 mg/kg administered intratracheally is often used, but this may require optimization.[3] Doses as low as 0.8 U/Kg via oropharyngeal aspiration have been shown to induce significant fibrosis with minimal mortality.[1]

    • Recommendation: Perform a pilot study with a range of bleomycin doses to determine the optimal dose that induces significant fibrosis with an acceptable mortality rate (typically <20%).[7]

  • Administration Method: The method of delivery can impact animal stress and survival.

    • Troubleshooting: While intratracheal administration with a microsprayer is consistent, oropharyngeal aspiration is a less invasive alternative that can reduce peri-operative mortality.[1][2]

    • Recommendation: If mortality persists with the IT route despite dose adjustments, consider transitioning to the OA method.

Q3: We are not seeing a significant therapeutic effect of this compound in our bleomycin model. What could be the issue?

A3: A lack of efficacy could stem from several factors related to the timing and dosage of this compound, or the experimental window.

  • Treatment Regimen: The timing of this compound administration relative to bleomycin induction is crucial.

    • Troubleshooting: The bleomycin model has distinct inflammatory and fibrotic phases.[3] To assess the anti-fibrotic efficacy of this compound, it should be administered in a therapeutic regimen, starting after the initial inflammatory phase has subsided. The fibrotic phase typically begins around day 7 post-bleomycin induction.[3]

    • Recommendation: Initiate this compound treatment on day 7 after the first bleomycin administration.[8][9]

  • This compound Dose and Formulation: Inadequate dosing or poor bioavailability can lead to a lack of efficacy.

    • Troubleshooting: Preclinical studies have shown that this compound administered orally at a dose of 30 mg/kg is effective in the bleomycin-induced fibrosis model.[9][10]

    • Recommendation: Ensure this compound is properly formulated for oral administration (e.g., in 0.5% CMC) and that the correct dose is being administered.[8]

  • Timing of Endpoint Analysis: The fibrotic response in the single-dose bleomycin model can begin to resolve after 21-28 days.[3]

    • Troubleshooting: If the experiment is run for too long, the natural resolution of fibrosis may mask the therapeutic effect of this compound.

    • Recommendation: The optimal time point for assessing peak fibrosis is typically between day 14 and day 21 post-bleomycin administration.[11]

Q4: How do we choose between a single-dose and a repetitive-dose bleomycin model?

A4: The choice of model depends on your research question.

  • Single-Dose Model: This model is well-established for inducing an initial inflammatory phase followed by a fibrotic phase that peaks around day 21.[3] It is suitable for studying the mechanisms of fibrogenesis and for initial efficacy testing of anti-fibrotic compounds.

  • Repetitive-Dose Model: This model involves multiple, lower-dose administrations of bleomycin (e.g., biweekly) and is thought to better mimic the progressive nature of human idiopathic pulmonary fibrosis (IPF) by creating repeated insults to the alveolar epithelium.[12][13] This can result in a more sustained fibrotic response.

  • Recommendation: For initial testing of this compound's anti-fibrotic effects, the single-dose model with a therapeutic treatment regimen is a robust and well-characterized starting point. If you are investigating the effects on long-term, progressive fibrosis, the repetitive-dose model may be more appropriate.

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data for designing and interpreting your experiments.

Table 1: Bleomycin Dosing and Administration Route Comparison

Administration RouteCommon Dose RangeAdvantagesDisadvantagesExpected Mortality
Intratracheal (Microsprayer) 1.0 - 3.0 mg/kg (single dose)High reproducibility, uniform lung distribution[1][3]More invasive, requires more technical skill< 20% (dose-dependent)
Oropharyngeal Aspiration 0.8 - 1.6 U/kgLess invasive, lower peri-operative mortality[1]Can be less consistent than IT with microsprayer< 10% (at lower doses)
Intranasal 0.1 - 0.25 mg/kg (repetitive)Non-invasivePotential for inconsistent delivery to lower airwaysVariable, dependent on dose and frequency

Table 2: Key Outcome Measures and Expected Results

ParameterMethodTypical TimepointExpected Change in Bleomycin Group (vs. Control)
Fibrosis Score Ashcroft Scoring (Histology)Day 14-21Significant increase (e.g., score of 4-5)[7][14]
Collagen Content Hydroxyproline (B1673980) AssayDay 14-21Significant increase
Inflammatory Cell Infiltration BALF Cell Count & DifferentialDay 7 (peak inflammation)Increased total cells, neutrophils, lymphocytes[11]
Lung Weight Wet Lung Weight / Body Weight RatioDay 14-21Significant increase

Experimental Protocols

Protocol 1: Bleomycin-Induced Pulmonary Fibrosis (Single Intratracheal Dose)

  • Animal Model: 8-week-old female C57BL/6 mice.

  • Anesthesia: Anesthetize mice via intraperitoneal injection of ketamine/xylazine.

  • Bleomycin Preparation: Dissolve bleomycin sulfate (B86663) in sterile saline to the desired concentration (e.g., 3 mg/kg).

  • Intratracheal Administration:

    • Place the anesthetized mouse in a supine position on an angled board.

    • Visualize the trachea via transillumination.

    • Carefully insert a microsprayer aerosolizer into the trachea.

    • Administer a single bolus of the bleomycin solution (typically 50 µL).

  • Post-Procedure Care: Monitor animals until they have fully recovered from anesthesia. Provide supportive care as needed.

  • Study Timeline: The inflammatory phase peaks around day 7, and the fibrotic phase is well-established by day 14-21.[3]

Protocol 2: this compound Therapeutic Dosing Regimen

  • This compound Preparation: Formulate this compound in a suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose - CMC).

  • Treatment Initiation: Begin this compound administration on day 7 post-bleomycin instillation.

  • Dosing: Administer this compound orally once or twice daily at a dose of 30 mg/kg.[9][10]

  • Control Groups:

    • Sham Group: Saline administration instead of bleomycin, and vehicle instead of this compound.

    • Bleomycin Control Group: Bleomycin administration followed by vehicle administration.

    • Positive Control (Optional): Bleomycin administration followed by a known anti-fibrotic agent (e.g., Pirfenidone).

  • Duration: Continue daily this compound administration until the study endpoint (e.g., day 21).

Protocol 3: Hydroxyproline Assay for Lung Collagen Content

  • Tissue Collection: Harvest the whole lung at the study endpoint.

  • Homogenization: Homogenize the lung tissue in distilled water (e.g., 100 µL water per 10 mg of tissue).[15]

  • Acid Hydrolysis:

    • Take a 100 µL aliquot of the homogenate and add 100 µL of concentrated HCl (~12N).[15]

    • Hydrolyze in a pressure-tight, teflon-capped vial at 120°C for 3 hours.[15]

  • Evaporation: Transfer 10-50 µL of the hydrolyzed supernatant to a 96-well plate and evaporate to dryness under vacuum or in a 60°C oven.[16]

  • Colorimetric Reaction:

    • Add Chloramine T reagent and incubate for 5 minutes at room temperature.[16]

    • Add DMAB reagent and incubate for 90 minutes at 60°C.[16]

  • Measurement: Read the absorbance at 560 nm using a microplate reader.

  • Quantification: Calculate hydroxyproline concentration based on a standard curve.

Mandatory Visualizations

OATD01_Signaling_Pathway cluster_macrophage Macrophage cluster_extracellular Extracellular cluster_fibroblast Fibroblast CHIT1 CHIT1 TGFb TGF-β Signaling CHIT1->TGFb enhances Myofibroblast Myofibroblast Differentiation TGFb->Myofibroblast OATD01 This compound OATD01->CHIT1 inhibits Collagen Collagen Production Myofibroblast->Collagen Experimental_Workflow cluster_induction Fibrosis Induction cluster_treatment Therapeutic Intervention cluster_analysis Endpoint Analysis Day0 Day 0: Bleomycin Instillation (IT) Day7 Day 7-21: Daily Oral Gavage Day0->Day7 Inflammatory Phase Groups Groups: 1. Vehicle 2. This compound (30 mg/kg) 3. Positive Control Day21 Day 21: Sacrifice Day7->Day21 Fibrotic Phase Analysis Analysis: - Histology (Ashcroft Score) - Hydroxyproline Assay - BALF Analysis Troubleshooting_Tree Start High Variability or High Mortality? Check_Bleo_Admin Review Bleomycin Administration Technique Start->Check_Bleo_Admin Variability Check_Bleo_Dose Review Bleomycin Dose Start->Check_Bleo_Dose Mortality Use_Microsprayer Action: Use Microsprayer for Intratracheal Delivery Check_Bleo_Admin->Use_Microsprayer Dose_Response_Study Action: Perform Dose-Response Pilot Study Check_Bleo_Dose->Dose_Response_Study Consider_OA Action: Consider Oropharyngeal Aspiration (OA) Route Check_Bleo_Dose->Consider_OA

References

Validation & Comparative

A Comparative Analysis of OATD-01 and Nintedanib for the Treatment of Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic intervention for pulmonary fibrosis is evolving, with novel mechanisms of action being explored to address the significant unmet medical need. This guide provides a comparative overview of OATD-01, a first-in-class chitotriosidase 1 (CHIT1) inhibitor, and Nintedanib (B1663095), an established multi-target tyrosine kinase inhibitor, for the treatment of pulmonary fibrosis. This comparison is based on currently available preclinical and clinical data.

Mechanism of Action

The fundamental difference between this compound and Nintedanib lies in their molecular targets and mechanisms of action.

This compound: this compound is a novel, orally administered small molecule that selectively inhibits chitotriosidase 1 (CHIT1).[1][2][3] CHIT1 is an enzyme implicated in the pathology of inflammatory and fibrotic diseases.[2][3] By blocking CHIT1 activity, this compound is postulated to exert both anti-inflammatory and anti-fibrotic effects, representing a unique therapeutic approach.[1][2][3] In laboratory experiments, inhibition of CHIT1 by this compound has demonstrated these effects.[1]

Nintedanib: Nintedanib is an intracellular inhibitor of multiple tyrosine kinases.[4][5][6] It targets key receptors involved in the pathogenesis of fibrosis, including the platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[4][5] By inhibiting these pathways, Nintedanib interferes with fibroblast proliferation, migration, and differentiation, as well as the deposition of extracellular matrix, which are central processes in the development of pulmonary fibrosis.[4]

cluster_OATD01 This compound Pathway cluster_Nintedanib Nintedanib Pathway This compound This compound CHIT1 CHIT1 This compound->CHIT1 Inhibits Pro-inflammatory & Pro-fibrotic Macrophages Pro-inflammatory & Pro-fibrotic Macrophages CHIT1->Pro-inflammatory & Pro-fibrotic Macrophages Activates Inflammation & Fibrosis Inflammation & Fibrosis Pro-inflammatory & Pro-fibrotic Macrophages->Inflammation & Fibrosis Nintedanib Nintedanib PDGFR, FGFR, VEGFR PDGFR, FGFR, VEGFR Nintedanib->PDGFR, FGFR, VEGFR Inhibits Fibroblast Proliferation, Migration, Differentiation Fibroblast Proliferation, Migration, Differentiation PDGFR, FGFR, VEGFR->Fibroblast Proliferation, Migration, Differentiation Promotes Fibrosis Fibrosis Fibroblast Proliferation, Migration, Differentiation->Fibrosis

Figure 1: Simplified signaling pathways of this compound and Nintedanib.

Preclinical and Clinical Development Status

The two compounds are at significantly different stages of clinical development, which is crucial for interpreting the available data.

This compound: this compound has completed Phase 1 clinical trials, which have confirmed its safety in healthy volunteers.[1] It has demonstrated potent anti-inflammatory and anti-fibrotic effects in various preclinical disease models.[3][7] A Phase 2 clinical trial (the KITE study) is currently underway to assess the efficacy and safety of this compound in patients with active pulmonary sarcoidosis, an interstitial lung disease with some pathological similarities to idiopathic pulmonary fibrosis (IPF).[7][8][9] The company has received Orphan Drug Designation (ODD) from the FDA for this compound for the treatment of both IPF and sarcoidosis.[1][3][8]

Nintedanib: Nintedanib is an approved treatment for IPF and other progressive fibrosing interstitial lung diseases.[5] Its efficacy and safety have been robustly established through large-scale, replicate Phase 3 clinical trials (INPULSIS-1 and INPULSIS-2).[4][6][10]

cluster_OATD01_Dev This compound Development cluster_Nintedanib_Dev Nintedanib Development Preclinical Preclinical Phase 1 Phase 1 Preclinical->Phase 1 Phase 2 (Sarcoidosis) Phase 2 (Sarcoidosis) Phase 1->Phase 2 (Sarcoidosis) Phase 3 (IPF) Phase 3 (IPF) Phase 2 (Sarcoidosis)->Phase 3 (IPF) Approved Approved Phase 3 (IPF)->Approved N_Preclinical Preclinical N_Phase 1 Phase 1 N_Preclinical->N_Phase 1 N_Phase 2 Phase 2 N_Phase 1->N_Phase 2 N_Phase 3 (IPF) Phase 3 (IPF) N_Phase 2->N_Phase 3 (IPF) N_Approved Approved N_Phase 3 (IPF)->N_Approved

Figure 2: Comparative clinical development stages.

Efficacy Data

Direct comparative efficacy data from head-to-head trials are not available. The following summarizes the key findings from studies of each compound.

This compound Efficacy

As this compound is in early-phase clinical development for fibrotic diseases, human efficacy data in pulmonary fibrosis is not yet available. Preclinical data in a bleomycin-induced pulmonary fibrosis model showed that oral administration of this compound resulted in significant antifibrotic efficacy.[2]

Nintedanib Efficacy

The efficacy of Nintedanib in IPF is well-established from the Phase 3 INPULSIS trials.

Efficacy EndpointINPULSIS-1[11]INPULSIS-2[11]
Primary Endpoint: Adjusted Annual Rate of Decline in FVC (mL)
Nintedanib-114.7-113.6
Placebo-239.9-207.3
Difference (95% CI)125.3 (77.7 to 172.8)93.7 (44.8 to 142.7)
p-value<0.001<0.001
Key Secondary Endpoint: Time to First Acute Exacerbation
Hazard Ratio (95% CI)1.15 (0.54 to 2.42)0.38 (0.19 to 0.77)
p-value0.670.005

Safety and Tolerability

This compound Safety

Phase 1 studies in healthy volunteers have confirmed the safety of this compound.[1] The safety profile in patients with pulmonary fibrosis is yet to be determined in ongoing and future clinical trials.

Nintedanib Safety

The safety profile of Nintedanib has been extensively characterized. The most common adverse events are gastrointestinal in nature.

Adverse EventNintedanib (Pooled INPULSIS data)Placebo (Pooled INPULSIS data)
Diarrhea62.4%18.4%
Nausea24.5%6.5%
Vomiting11.9%2.9%
Decreased Appetite10.3%3.1%
Abdominal Pain9.7%2.2%
Elevated Liver Enzymes13.9%3.1%

Data derived from published literature on the INPULSIS trials.

Diarrhea is the most frequent adverse event associated with Nintedanib, although it leads to treatment discontinuation in less than 5% of patients.[10][11]

Experimental Protocols

This compound: KITE Phase 2 Study (in Pulmonary Sarcoidosis)
  • Study Design: A multi-center, randomized, double-blind, placebo-controlled study.[7][9]

  • Participants: Approximately 90 patients with active pulmonary sarcoidosis.[7]

  • Intervention: this compound (25mg daily) or placebo for 12 weeks.[8]

  • Primary Efficacy Endpoint: Reduction in granulomatous inflammation in the pulmonary parenchyma over 12 weeks, assessed by PET/CT scan.[7][12]

Nintedanib: INPULSIS Trials (in Idiopathic Pulmonary Fibrosis)
  • Study Design: Two replicate 52-week, randomized, double-blind, placebo-controlled Phase 3 trials (INPULSIS-1 and INPULSIS-2).[4][6][13]

  • Participants: 1066 patients with IPF, aged ≥40 years, with FVC ≥50% of predicted value and DLco 30-79% of predicted value.[13][14]

  • Intervention: Nintedanib 150 mg twice daily or placebo.[4][14]

  • Primary Endpoint: Annual rate of decline in Forced Vital Capacity (FVC).[4][14]

  • Key Secondary Endpoints: Time to first acute exacerbation and change from baseline in the St. George's Respiratory Questionnaire (SGRQ) total score.[4]

cluster_KITE This compound KITE Trial Workflow cluster_INPULSIS Nintedanib INPULSIS Trial Workflow K_Screening Screening (Pulmonary Sarcoidosis Pts) K_Randomization Randomization (1:1) K_Screening->K_Randomization K_OATD01 This compound (25mg qd) K_Randomization->K_OATD01 K_Placebo Placebo K_Randomization->K_Placebo K_Treatment 12 Weeks Treatment K_Endpoint Primary Endpoint Assessment (PET/CT) K_Treatment->K_Endpoint K_OATD01->K_Treatment K_Placebo->K_Treatment I_Screening Screening (IPF Pts) I_Randomization Randomization (3:2) I_Screening->I_Randomization I_Nintedanib Nintedanib (150mg bid) I_Randomization->I_Nintedanib I_Placebo Placebo I_Randomization->I_Placebo I_Treatment 52 Weeks Treatment I_Endpoint Primary Endpoint Assessment (Annual FVC Decline) I_Treatment->I_Endpoint I_Nintedanib->I_Treatment I_Placebo->I_Treatment

Figure 3: Comparative clinical trial workflows.

Summary and Future Outlook

This compound and Nintedanib represent two distinct approaches to treating pulmonary fibrosis. Nintedanib is a well-established therapy with proven efficacy in slowing disease progression in IPF. Its mechanism of action, targeting multiple tyrosine kinases, is a cornerstone of current antifibrotic treatment.

This compound, with its novel CHIT1 inhibitory mechanism, holds promise as a potential future therapy. Its anti-inflammatory and anti-fibrotic effects observed in preclinical studies are encouraging. The ongoing Phase 2 trial in sarcoidosis will provide the first human proof-of-concept for this mechanism in an interstitial lung disease.

For the research and drug development community, the progression of this compound through clinical trials will be of significant interest. Positive data could validate CHIT1 as a new therapeutic target for fibrotic diseases and potentially offer a new treatment modality for patients with pulmonary fibrosis. A direct comparison of the clinical efficacy and safety of this compound and Nintedanib in IPF will only be possible upon the successful completion of Phase 3 trials for this compound in this indication.

References

OATD-01: A Comparative Analysis of a First-in-Class Chitinase Inhibitor for Fibrotic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of OATD-01, a novel chitinase (B1577495) inhibitor, with other known chitinase inhibitors, focusing on their efficacy in the context of fibrotic diseases such as idiopathic pulmonary fibrosis (IPF). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the current landscape of chitinase inhibition.

Introduction to Chitinase Inhibition in Fibrotic Diseases

Chitinases, particularly chitotriosidase 1 (CHIT1) and acidic mammalian chitinase (AMCase), are enzymes implicated in the inflammatory and fibrotic processes underlying diseases like IPF. Their upregulation is associated with macrophage activation and tissue remodeling. Inhibition of these enzymes presents a promising therapeutic strategy to mitigate the progression of fibrosis. This compound is a first-in-class, orally active, and selective dual inhibitor of CHIT1 and AMCase that has shown significant anti-inflammatory and anti-fibrotic effects in preclinical studies and is currently under investigation in Phase 2 clinical trials for IPF and pulmonary sarcoidosis.[1]

Comparative Efficacy of Chitinase Inhibitors

The therapeutic potential of a chitinase inhibitor is determined by its potency and selectivity for human chitinases. This section compares the in vitro efficacy of this compound with other notable chitinase inhibitors: Argifin, Allosamidin, and Kasugamycin.

Table 1: In Vitro Inhibitory Activity of Chitinase Inhibitors against Human Chitinases
InhibitorTarget EnzymeIC50 (nM)Ki (nM)Source Organism
This compound Human CHIT1 23 17.3 Synthetic
Human AMCase 9 4.8
ArgifinHuman Chitotriosidase4500-Soil Microorganism
AllosamidinHuman CHIT1-400Streptomyces sp.
KasugamycinHuman CHIT1IC50 not specified, but potent inhibition demonstrated-Streptomyces kasugaensis

Note: Direct comparison of IC50 and Ki values should be approached with caution due to potential variations in experimental conditions across different studies. The data presented here is compiled from various sources.

Signaling Pathway of Chitinase in Pulmonary Fibrosis

Chitotriosidase 1 (CHIT1) is believed to play a significant role in the pathogenesis of pulmonary fibrosis through its interaction with the Transforming Growth Factor-beta (TGF-β) signaling pathway. TGF-β is a key cytokine that promotes fibrosis. The pathway diagram below illustrates the proposed mechanism.

Proposed Signaling Pathway of CHIT1 in Pulmonary Fibrosis TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Binds to SMAD2_3 p-SMAD2/3 TGF_beta_R->SMAD2_3 Phosphorylates CHIT1 CHIT1 CHIT1->TGF_beta_R Potentiates Signaling OATD_01 This compound OATD_01->CHIT1 Inhibits SMAD_complex SMAD Complex SMAD2_3->SMAD_complex Forms complex with SMAD4 SMAD4 SMAD4->SMAD_complex Fibroblast_activation Fibroblast Activation & Proliferation SMAD_complex->Fibroblast_activation Promotes Myofibroblast_diff Myofibroblast Differentiation SMAD_complex->Myofibroblast_diff Promotes ECM_production Extracellular Matrix (ECM) Production Fibroblast_activation->ECM_production Myofibroblast_diff->ECM_production Pulmonary_Fibrosis Pulmonary Fibrosis ECM_production->Pulmonary_Fibrosis

Caption: CHIT1 enhances TGF-β signaling, promoting fibrosis. This compound inhibits CHIT1.

Experimental Methodologies

A summary of the key experimental protocols used to evaluate the efficacy of chitinase inhibitors is provided below.

In Vitro Chitinase Inhibition Assay (Fluorometric)

This assay is used to determine the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) of a compound against a specific chitinase.

  • Principle: The assay measures the enzymatic activity of recombinant human CHIT1 or AMCase using a fluorogenic substrate. The substrate, when cleaved by the chitinase, releases a fluorescent molecule, and the rate of fluorescence increase is proportional to the enzyme's activity. The inhibitory effect of a compound is determined by measuring the reduction in this rate.

  • Reagents:

    • Recombinant human CHIT1 or AMCase

    • Fluorogenic chitinase substrate (e.g., 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotrioside)

    • Assay buffer (e.g., sodium phosphate (B84403) buffer, pH adjusted for optimal enzyme activity)

    • Test compound (e.g., this compound) at various concentrations

    • Stop solution (e.g., a basic buffer to halt the reaction and maximize fluorescence)

  • Procedure:

    • The test compound is pre-incubated with the chitinase enzyme in the assay buffer in a 96-well plate.

    • The fluorogenic substrate is added to initiate the enzymatic reaction.

    • The plate is incubated at a controlled temperature (e.g., 37°C).

    • The reaction is stopped by the addition of the stop solution.

    • The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Workflow for In Vitro Chitinase Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare serial dilutions of test compound C Add enzyme and test compound to plate A->C B Prepare enzyme and substrate solutions B->C D Incubate C->D E Add fluorogenic substrate D->E F Incubate E->F G Add stop solution F->G H Measure fluorescence G->H I Calculate % inhibition H->I J Determine IC50 value I->J

Caption: A generalized workflow for determining the in vitro efficacy of chitinase inhibitors.

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

This animal model is a widely used and accepted method for evaluating the anti-fibrotic potential of therapeutic agents.

  • Principle: Intratracheal or intranasal administration of the anti-cancer drug bleomycin (B88199) to rodents induces lung injury and a subsequent fibrotic response that mimics many aspects of human IPF. The efficacy of a test compound is assessed by its ability to reduce the extent of this fibrosis.

  • Animals: Typically, C57BL/6 mice are used.

  • Procedure:

    • Induction of Fibrosis: Mice are anesthetized, and a single dose of bleomycin sulfate (B86663) dissolved in sterile saline is administered via intratracheal or intranasal instillation. Control animals receive saline only.

    • Treatment: The test compound (e.g., this compound) is administered orally or via another appropriate route, typically starting several days after bleomycin instillation (therapeutic regimen) or concurrently (prophylactic regimen). A vehicle control group is also included.

    • Endpoint Analysis: After a set period (e.g., 14-21 days), animals are euthanized, and lung tissues are collected for analysis.

  • Efficacy Parameters:

    • Histopathology: Lung sections are stained (e.g., with Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis using a semi-quantitative scoring system (e.g., Ashcroft score).

    • Hydroxyproline Assay: The total collagen content in the lung tissue is quantified by measuring the amount of the amino acid hydroxyproline, a major component of collagen.

    • Gene Expression Analysis: The expression of pro-fibrotic genes (e.g., collagen I, α-smooth muscle actin) in lung homogenates is measured by quantitative PCR.

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: The cellular composition and cytokine levels in the BAL fluid are analyzed to assess inflammation.

In a bleomycin-induced pulmonary fibrosis mouse model, this compound demonstrated significant therapeutic efficacy, comparable to the standard-of-care drug pirfenidone.[2][3]

Conclusion

This compound emerges as a highly potent inhibitor of human chitinases CHIT1 and AMCase with promising anti-fibrotic activity in preclinical models of pulmonary fibrosis. Its efficacy, combined with oral bioavailability, positions it as a strong candidate for the treatment of IPF and other fibrotic diseases. While other natural product-derived chitinase inhibitors like Argifin, Allosamidin, and Kasugamycin have demonstrated inhibitory activity, this compound's development as a selective, synthetic molecule offers potential advantages in terms of manufacturing, scalability, and optimization of pharmacokinetic and pharmacodynamic properties. Further clinical investigation of this compound is warranted to fully elucidate its therapeutic potential in patients with fibrotic diseases.

References

Head-to-Head Comparison: OATD-01 and Pirfenidone in Preclinical Models of Idiopathic Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease with a critical need for novel therapeutic strategies. This guide provides a head-to-head comparison of two therapeutic agents, OATD-01 and Pirfenidone (B1678446), based on their performance in preclinical IPF models. This compound is a first-in-class dual inhibitor of chitinases (CHIT1 and AMCase), while Pirfenidone is an established anti-fibrotic drug with a multi-faceted mechanism of action. This document aims to deliver an objective comparison supported by experimental data to inform researchers, scientists, and drug development professionals.

Data Presentation: Efficacy in Bleomycin-Induced Lung Fibrosis Models

The following tables summarize the quantitative data from preclinical studies comparing the anti-fibrotic efficacy of this compound and Pirfenidone in the widely used bleomycin-induced lung fibrosis mouse model.

Treatment GroupDoseAdministration RouteAshcroft Score Reduction (%)Citation
This compound30 mg/kg, bidOral32%
Pirfenidone250 mg/kg, bidOral31%
Pirfenidone10, 30, 100 mg/kg/dayOral gavage30%, 40%, 60% (hydroxyproline reduction)[1]
Pirfenidone0.5% in chowOral~70% (hydroxyproline reduction)[1]
Treatment GroupEffect on Collagen DepositionCitation
This compoundReduced soluble collagen concentration
PirfenidoneSignificantly reduced hydroxyproline (B1673980) content[1][2]

Mechanism of Action

This compound: Chitinase (B1577495) Inhibition

This compound is a potent dual inhibitor of acidic mammalian chitinase (AMCase) and chitotriosidase (CHIT1).[3][4] These chitinases are implicated in the pathogenesis of inflammatory and fibrotic diseases.[3][5] In IPF, CHIT1 is highly expressed in a subpopulation of profibrotic macrophages.[3] By inhibiting these enzymes, this compound is believed to exert its anti-inflammatory and anti-fibrotic effects.[5]

Pirfenidone: A Multi-Target Approach

The precise mechanism of action of Pirfenidone is not fully elucidated but is known to be multi-faceted, involving anti-fibrotic, anti-inflammatory, and antioxidant properties.[6][7][8] It has been shown to modulate several key signaling pathways implicated in fibrosis, including:

  • Transforming Growth Factor-β (TGF-β) Pathway: Pirfenidone inhibits TGF-β-mediated fibroblast proliferation and differentiation into myofibroblasts, key events in the fibrotic process.[6][9][10]

  • Platelet-Derived Growth Factor (PDGF) Pathway: Pirfenidone has been shown to interfere with PDGF signaling, which plays a role in fibroblast proliferation and migration.[6][7]

  • Tumor Necrosis Factor-α (TNF-α) Pathway: Pirfenidone can reduce the production of the pro-inflammatory cytokine TNF-α.[6]

Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis Mouse Model

A widely accepted animal model for studying IPF, the bleomycin-induced fibrosis model, was utilized in the comparative studies.

  • Animal Model: Age-matched female C57BL/6 mice are commonly used.[4]

  • Induction of Fibrosis: A single or repeated intratracheal instillation of bleomycin (B88199) is administered to induce lung injury and subsequent fibrosis.[11][12]

  • Treatment Administration:

    • This compound: Administered orally at a dose of 30 mg/kg twice daily (bid), starting from day 7 post-bleomycin instillation.[4]

    • Pirfenidone: Administered orally at a dose of 250 mg/kg bid, also starting from day 7 onwards.[4]

  • Assessment of Fibrosis:

    • Histological Analysis: Lungs are harvested, fixed, and stained with Masson's trichrome to visualize collagen deposition. The severity of fibrosis is quantified using the modified Ashcroft scoring system, a semi-quantitative method to assess the extent of fibrotic changes.[4][13]

    • Collagen Quantification: The total lung collagen content is determined by measuring the amount of hydroxyproline, a major component of collagen, using a colorimetric assay.[14][15][16]

Hydroxyproline Assay
  • Tissue Preparation: Lung tissue is harvested, weighed, and hydrolyzed in a strong acid (e.g., 6N HCl) at a high temperature (e.g., 110-120°C) for several hours to break down the tissue and release hydroxyproline from collagen.[15][16][17]

  • Colorimetric Reaction: The hydrolyzed sample is then reacted with Chloramine-T and Ehrlich's reagent, which results in the formation of a colored product.[16][17]

  • Quantification: The absorbance of the colored product is measured using a spectrophotometer, and the concentration of hydroxyproline is determined by comparing it to a standard curve. This concentration is then used to calculate the total collagen content in the lung tissue.[16][17]

Visualizations

Signaling Pathways

OATD01_Pathway OATD01 This compound Chitinases Chitinases (CHIT1 & AMCase) OATD01->Chitinases inhibits ProFibrotic_Mac Profibrotic Macrophages Chitinases->ProFibrotic_Mac activates Inflammation Inflammation ProFibrotic_Mac->Inflammation Fibrosis Fibrosis ProFibrotic_Mac->Fibrosis

Caption: this compound Mechanism of Action.

Pirfenidone_Pathway Pirfenidone Pirfenidone TGFb TGF-β Pirfenidone->TGFb inhibits PDGF PDGF Pirfenidone->PDGF inhibits TNFa TNF-α Pirfenidone->TNFa inhibits Fibroblast_Prolif Fibroblast Proliferation TGFb->Fibroblast_Prolif Myofibroblast_Diff Myofibroblast Differentiation TGFb->Myofibroblast_Diff PDGF->Fibroblast_Prolif Inflammation Inflammation TNFa->Inflammation Fibrosis Fibrosis Fibroblast_Prolif->Fibrosis Myofibroblast_Diff->Fibrosis Inflammation->Fibrosis

Caption: Pirfenidone's Multi-Target Mechanism.

Experimental Workflow

Experimental_Workflow Start Start: C57BL/6 Mice Bleomycin Induce Fibrosis: Intratracheal Bleomycin Start->Bleomycin Treatment Treatment Initiation (Day 7) Bleomycin->Treatment OATD01_Treat This compound (30 mg/kg, bid) Treatment->OATD01_Treat Pirfenidone_Treat Pirfenidone (250 mg/kg, bid) Treatment->Pirfenidone_Treat Vehicle_Treat Vehicle Control Treatment->Vehicle_Treat Endpoint Endpoint Analysis (e.g., Day 21) OATD01_Treat->Endpoint Pirfenidone_Treat->Endpoint Vehicle_Treat->Endpoint Histology Histology: Ashcroft Scoring Endpoint->Histology Collagen Biochemistry: Hydroxyproline Assay Endpoint->Collagen

Caption: Bleomycin-Induced Fibrosis Model Workflow.

References

OATD-01: A Comparative Analysis of Selectivity for CHIT1 Over AMCase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

OATD-01 is a first-in-class, orally active chitinase (B1577495) inhibitor demonstrating significant potential in preclinical and clinical studies for the treatment of interstitial lung diseases such as idiopathic pulmonary fibrosis (IPF) and sarcoidosis.[1][2][3] A key aspect of its pharmacological profile is its selectivity for the two enzymatically active human chitinases: chitotriosidase (CHIT1) and acidic mammalian chitinase (AMCase). This guide provides a comprehensive comparison of this compound's activity against these two enzymes, supported by experimental data and detailed methodologies.

Quantitative Analysis of this compound's Selectivity

The inhibitory activity of this compound against human CHIT1 and human AMCase has been quantified using in vitro enzymatic assays. The data, summarized in the table below, indicates that this compound is a potent inhibitor of both enzymes, with a slightly higher potency for AMCase.

Enzyme TargetInhibition Constant (Ki) (nM)IC50 (nM)IC90 (nM)
Human CHIT1 (hCHIT1)13.320.8 - 23188
Human AMCase (hAMCase)3.88.5 - 968

Data compiled from multiple sources.[1][4]

Experimental Protocols

The determination of this compound's selectivity for CHIT1 versus AMCase relies on a robust in vitro enzymatic assay. The following protocol outlines the key steps involved in this determination.

Chitinase Activity Assay (Fluorometric Method)

This assay measures the enzymatic activity of CHIT1 and AMCase by quantifying the fluorescence generated from the cleavage of a synthetic substrate.

Materials:

  • Recombinant human CHIT1 and AMCase

  • This compound (or other inhibitors) at various concentrations

  • Fluorogenic substrate: 4-methylumbelliferyl-β-D-N,N′,N″-triacetylchitotriose

  • Assay Buffer (specific to each enzyme, typically acidic for AMCase)

  • Stop Solution (e.g., a basic buffer to halt the reaction)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Enzyme Preparation: Recombinant human CHIT1 and AMCase are diluted to a working concentration in their respective assay buffers.

  • Inhibitor Preparation: A dilution series of this compound is prepared in the assay buffer.

  • Reaction Setup: In the wells of a 96-well plate, the recombinant enzyme, the inhibitor (or vehicle control), and the assay buffer are combined.

  • Initiation of Reaction: The reaction is initiated by the addition of the fluorogenic substrate to each well.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period, allowing the enzymatic reaction to proceed.

  • Termination of Reaction: The reaction is stopped by the addition of a stop solution.

  • Fluorescence Measurement: The fluorescence of the product (4-methylumbelliferone) is measured using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. IC50 values are then determined by fitting the data to a dose-response curve.

Visualizing Experimental and Biological Pathways

To further elucidate the experimental process and the biological context of this compound's mechanism of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme Recombinant Enzyme (CHIT1 or AMCase) Reaction Enzymatic Reaction (Incubation) Enzyme->Reaction Inhibitor This compound Dilution Series Inhibitor->Reaction Substrate Fluorogenic Substrate Substrate->Reaction Measurement Fluorescence Measurement Reaction->Measurement Calculation IC50 Determination Measurement->Calculation

Experimental workflow for determining this compound's inhibitory activity.

signaling_pathway cluster_chit1 CHIT1 Pathway in Fibrosis cluster_amcase AMCase Pathway in Allergic Inflammation TGFb TGF-β TGFb_Receptor TGF-β Receptor TGFb->TGFb_Receptor CHIT1 CHIT1 CHIT1->TGFb_Receptor enhances signaling SMADs SMAD2/3 TGFb_Receptor->SMADs Fibroblast Fibroblast Activation SMADs->Fibroblast Fibrosis Fibrosis Fibroblast->Fibrosis Allergen Allergen Epithelial_Cells Epithelial Cells Allergen->Epithelial_Cells AMCase AMCase IL13 IL-13 AMCase->IL13 promotes Epithelial_Cells->AMCase induces Inflammation Allergic Inflammation IL13->Inflammation OATD01 This compound OATD01->CHIT1 inhibits OATD01->AMCase inhibits

Simplified signaling pathways of CHIT1 and AMCase and the inhibitory action of this compound.

References

OATD-01: A Comparative Guide to its Anti-Inflammatory Effects Across Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

OATD-01, a first-in-class oral inhibitor of chitotriosidase 1 (CHIT1), has demonstrated significant anti-inflammatory and anti-fibrotic potential in a variety of preclinical models. This guide provides a comprehensive cross-validation of this compound's therapeutic effects, presenting key experimental data, detailed methodologies, and visual representations of its mechanism of action.

Quantitative Efficacy of this compound in Preclinical Models

The anti-inflammatory and anti-fibrotic efficacy of this compound has been rigorously assessed in several well-established animal models of inflammatory and fibrotic diseases. The following tables summarize the key quantitative outcomes from these studies, offering a clear comparison of this compound's performance.

Table 1: Murine Model of Granulomatous Inflammation

This model mimics the granuloma formation characteristic of diseases like sarcoidosis.[1][2]

ParameterModelControl (Vehicle)This compound (100 mg/kg)Percentage Change
Neutrophils in BALF (%) Acute (10-day)~40%~20%~50% decrease
CCL4 in BALF (pg/mL) Acute (10-day)~12~6~50% decrease
Organized Lung Granulomas Chronic (40-day)PresentSignificantly decreased numberNot specified
Table 2: Bleomycin-Induced Pulmonary Fibrosis Model

A widely used model to study lung fibrosis, a condition characterized by excessive scarring of lung tissue.[3][4]

ParameterControl (Vehicle)This compound (30 mg/kg, bid)Pirfenidone (B1678446) (250 mg/kg, bid)
Ashcroft Score Reduction -32%31%

Note: Pirfenidone is an approved anti-fibrotic drug.

Table 3: Metabolic Dysfunction-Associated Steatohepatitis (MASH) Models

These models replicate the liver inflammation, fat accumulation (steatosis), and fibrosis seen in MASH.[5][6][7]

STAM™ Model

Parameter (Score 0-3)Control (Vehicle)This compound (100 mg/kg)
Steatosis ~2.8~2.2
Lobular Inflammation ~2.5~1.8
Hepatocyte Ballooning ~1.5~1.0
MAS Score (sum) ~6.8~5.0

DIAMOND™ Model

Parameter (Score 0-3)Control (Vehicle)This compound (100 mg/kg)
Steatosis ~2.9~2.1
Lobular Inflammation ~2.4~1.9
Hepatocyte Ballooning ~1.6~1.1
MAS Score (sum) ~6.9~5.1

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for the key experiments cited in this guide.

Murine Model of Granulomatous Inflammation
  • Induction: C57Bl/6 mice are administered multi-walled carbon nanotubes (MWCNT) and ESAT-6 peptide oropharyngeally for three consecutive days to induce granulomatous inflammation in the lungs.[8][9][10][11][12]

  • Treatment: this compound is administered orally, once a day, for either 10 days (acute model) or 40 days (chronic model).[1]

  • Analysis: At the end of the treatment period, bronchoalveolar lavage fluid (BALF) is collected to analyze immune cell populations (neutrophils, macrophages) by flow cytometry and to measure the concentration of pro-inflammatory chemokines such as CCL4 using ELISA. Lungs are harvested for histological analysis to assess the number and organization of granulomas.[1][2]

Bleomycin-Induced Pulmonary Fibrosis Model
  • Induction: Pulmonary fibrosis is induced in C57BL/6 mice by a single intratracheal instillation of bleomycin (B88199).[13][14][15][16]

  • Treatment: In a therapeutic regimen, this compound (e.g., 30 mg/kg, twice daily) or a comparator drug like pirfenidone is administered orally starting from day 7 after bleomycin instillation and continued for a specified period (e.g., 14 days).[1][4]

  • Analysis: Lung tissue is collected for histological examination and stained with Masson's trichrome to visualize collagen deposition. The severity of fibrosis is quantified using the modified Ashcroft scoring system.[1][3]

Metabolic Dysfunction-Associated Steatohepatitis (MASH) Models
  • STAM™ Model: This model is induced in C57BL/6 mice by a single subcutaneous injection of streptozotocin (B1681764) at 2 days of age, followed by a high-fat diet from 4 weeks of age.[7]

  • DIAMOND™ Model: This model is induced in mice through a diet high in fat, fructose, and cholesterol.[6]

  • Treatment: this compound is administered orally, once daily, for a specified duration (e.g., 4 or 16 weeks).[5][7]

  • Analysis: Liver tissue is harvested for histological assessment of steatosis, lobular inflammation, and hepatocyte ballooning, which are scored to calculate the Metabolic Dysfunction-Associated Steatotic Liver Disease Activity Score (MAS).[5][6][7]

Visualizing the Mechanism of Action

To understand how this compound exerts its anti-inflammatory effects, it is essential to visualize the signaling pathways it modulates.

OATD01_Mechanism_of_Action cluster_macrophage Macrophage Pro-inflammatory Stimuli Pro-inflammatory Stimuli CHIT1 CHIT1 TGF-beta Signaling TGF-beta Signaling CHIT1->TGF-beta Signaling Enhances Pro-inflammatory & Pro-fibrotic Phenotype Pro-inflammatory & Pro-fibrotic Phenotype TGF-beta Signaling->Pro-inflammatory & Pro-fibrotic Phenotype Promotes Reduced Inflammation & Fibrosis Reduced Inflammation & Fibrosis This compound This compound This compound->CHIT1 Inhibits Experimental_Workflow_Granulomatous_Inflammation cluster_workflow Experimental Workflow Induction Induction of Granulomatous Inflammation (MWCNT + ESAT-6) Treatment Oral Administration of This compound or Vehicle Analysis Analysis of BALF and Lung Tissue Treatment->Analysis Outcome Reduced Neutrophils, CCL4, and Granulomas Analysis->Outcome

References

OATD-01 vs. Standard of Care Corticosteroids for Sarcoidosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational drug OATD-01 and the current standard of care, corticosteroids, for the treatment of sarcoidosis. The information is based on available preclinical and clinical data, with a focus on mechanism of action, efficacy, and safety.

Executive Summary

Sarcoidosis is a multisystem inflammatory disease of unknown etiology characterized by the formation of non-caseating granulomas in various organs, most commonly the lungs. The current first-line treatment for symptomatic sarcoidosis is corticosteroids, which are effective in reducing inflammation but are associated with significant side effects with long-term use.[1] this compound is a novel, first-in-class oral inhibitor of chitotriosidase 1 (CHIT1) in development for the treatment of pulmonary sarcoidosis.[2] It offers a targeted approach to modulating the inflammatory cascade central to granuloma formation.[2] While clinical trial data for this compound is still emerging, preclinical studies suggest a promising efficacy and safety profile. This guide will delve into the available data for both therapeutic approaches.

Mechanism of Action

This compound: A Targeted Approach

This compound is a highly selective inhibitor of chitotriosidase 1 (CHIT1), an enzyme predominantly secreted by activated macrophages.[2][3] In sarcoidosis, CHIT1 is highly expressed in granulomas and its activity levels in serum correlate with disease severity.[4] By inhibiting CHIT1, this compound is believed to modulate the pro-inflammatory phenotype of macrophages, thereby reducing the production of key chemokines and cytokines involved in the recruitment of inflammatory cells and the formation and maintenance of granulomas.[2][4]

Corticosteroids: Broad Immunosuppression

Corticosteroids, such as prednisone (B1679067), exert their anti-inflammatory effects through a broad immunosuppressive mechanism. After binding to the cytosolic glucocorticoid receptor (GR), the complex translocates to the nucleus. There, it can upregulate the expression of anti-inflammatory genes and, more critically for inflammatory diseases, repress the expression of pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1. This leads to a widespread dampening of the immune response.

Comparative Efficacy

As this compound is currently in Phase 2 clinical trials, a direct head-to-head comparison with corticosteroids in a large patient population is not yet available. The following tables summarize the available quantitative data from preclinical studies of this compound and clinical trials of corticosteroids.

Table 1: Quantitative Efficacy Data for this compound (Preclinical) and Corticosteroids (Clinical)
Efficacy EndpointThis compound (Preclinical Data)Standard of Care Corticosteroids (Clinical Data)
Reduction in Lung Granulomas In a chronic murine model of granulomatous inflammation, this compound led to a decrease in the number of organized lung granulomas.[4]Oral prednisolone (B192156) treatment has been shown to depress inflammatory activity to undetectable levels on FDG-PET scans.[5] In one study, the median SUV of lung lesions fell from 4.0 to 2.9 (p=0.0085) after 24 weeks of repository corticotropin (B344483) injection therapy.[5]
Reduction in Inflammatory Markers In the same murine model, this compound significantly reduced the expression of the pro-inflammatory chemokine CCL4 in lung homogenates.[4] Ex vivo treatment of macrophages from sarcoidosis patients with this compound also reduced the production of CCL4 and IL-15.[4][6]After six weeks of 40 mg daily prednisone, serum angiotensin-converting enzyme levels decreased from 66.0 +/- 12.1 to 28.2 +/- 4.0 U/ml (p = 0.003).[7]
Improvement in Lung Function (FVC) Not applicable in preclinical models.In a study of newly-treated pulmonary sarcoidosis patients, FVC increased by an average of 9.6% predicted at 12 months.[8] Another systematic review found that oral corticosteroids improved FVC by a weighted mean difference of 4.2% predicted.[9]

Safety and Tolerability

Table 2: Comparison of Safety and Tolerability
FeatureThis compoundStandard of Care Corticosteroids
Known Side Effects In Phase 1 studies with 129 healthy volunteers, this compound was reported to have a good safety profile.[2][10] Specific side effect data from patient populations is pending the results of the Phase 2 trial.Long-term use is associated with a wide range of side effects, including weight gain, osteoporosis, diabetes, hypertension, cataracts, glaucoma, and increased susceptibility to infections.[1]
Dosing The ongoing KITE study is evaluating a 25 mg oral tablet taken once daily.[11]Dosing is variable, with initial doses typically ranging from 20-40 mg of prednisone per day, followed by a gradual taper over several months.[12][13]

Experimental Protocols

This compound: Murine Model of Granulomatous Inflammation

A chronic, 40-day murine model of granulomatous inflammation was utilized to evaluate the therapeutic efficacy of this compound. Granulomatous inflammation was induced in the lungs of C57BL/6 mice through the administration of multi-walled carbon nanotubes (MWCNT) and ESAT-6 peptide. This compound was administered orally. The primary outcomes assessed were the number and organization of lung granulomas via histopathological analysis and the expression of inflammatory mediators, such as CCL4, in lung homogenates.[4]

Corticosteroids: SARCORT Clinical Trial

The SARCORT trial was an investigator-initiated, single-center, open-label, parallel-group, randomized controlled trial. 86 subjects with pulmonary sarcoidosis were randomized to receive either a high-dose (40 mg/day initial dose) or low-dose (20 mg/day initial dose) of oral prednisolone, which was then tapered over 6 months. The primary outcome was the frequency of relapse or treatment failure at 18 months. Secondary outcomes included changes in forced vital capacity (FVC) at 6 and 18 months and the incidence of treatment-related adverse effects.[12][14]

Visualizing the Pathways and Processes

Signaling Pathways

OATD01_Mechanism cluster_macrophage Activated Macrophage CHIT1 Chitotriosidase 1 (CHIT1) Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., CCL4) CHIT1->Pro_inflammatory_Mediators promotes Granuloma_Formation Granuloma Formation Pro_inflammatory_Mediators->Granuloma_Formation contributes to OATD01 This compound OATD01->CHIT1 inhibits

Caption: this compound Mechanism of Action.

Corticosteroid_Mechanism cluster_cell Inflammatory Cell cluster_nucleus GR Glucocorticoid Receptor (GR) GR_Corticosteroid GR-Corticosteroid Complex GR->GR_Corticosteroid Nucleus Nucleus GR_Corticosteroid->Nucleus translocates to NFkB_AP1 NF-κB / AP-1 GR_Corticosteroid->NFkB_AP1 inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB_AP1->Pro_inflammatory_Genes activates Corticosteroid Corticosteroid Corticosteroid->GR binds

Caption: Corticosteroid Mechanism of Action.

Experimental Workflow

KITE_Trial_Workflow Start Patient Screening (Active Pulmonary Sarcoidosis) Randomization Randomization (1:1) Start->Randomization Group_A This compound (25mg daily) Randomization->Group_A Group_B Placebo Randomization->Group_B Treatment 12 Weeks Treatment Endpoint Primary Endpoint Assessment (Change in Granulomatous Inflammation via PET/CT) Treatment->Endpoint Group_A->Treatment Group_B->Treatment

Caption: this compound KITE Clinical Trial Workflow.

Conclusion

Corticosteroids remain the cornerstone of therapy for sarcoidosis, offering potent anti-inflammatory effects. However, their broad mechanism of action is associated with a significant burden of side effects, particularly with long-term use. This compound represents a promising, targeted therapeutic strategy that addresses a key component of the pathophysiology of sarcoidosis. Preclinical data are encouraging, suggesting that by inhibiting CHIT1, this compound can reduce granuloma formation and inflammation. The results of the ongoing Phase 2 KITE clinical trial are eagerly awaited to determine the clinical efficacy and safety of this novel agent and its potential to offer a more favorable treatment option for patients with sarcoidosis.

References

OATD-01 Demonstrates Potent Anti-Fibrotic Efficacy in Preclinical Models of Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the first-in-class chitinase (B1577495) inhibitor, OATD-01, reveals significant therapeutic potential in bleomycin-induced lung fibrosis models, positioning it as a promising novel treatment for idiopathic pulmonary fibrosis (IPF). Preclinical data demonstrates comparable efficacy to current standard-of-care therapies, nintedanib (B1663095) and pirfenidone (B1678446).

This compound, a potent and selective dual inhibitor of acidic mammalian chitinase (AMCase) and chitotriosidase (CHIT1), has shown significant anti-inflammatory and anti-fibrotic effects in animal models of fibrosis.[1][2][3] Developed by Molecure, this first-in-class molecule targets the enzymatic activity of chitinases, which are implicated in the pathology of chronic inflammatory and fibrotic diseases.[4][5] In the well-established bleomycin-induced pulmonary fibrosis mouse model, this compound has demonstrated a reduction in lung fibrosis comparable to existing IPF treatments.[2][6]

Comparative Efficacy of this compound

Preclinical studies have consistently shown the potent anti-fibrotic effects of this compound. When administered orally in a therapeutic regimen, this compound significantly reduced lung fibrosis in mice with bleomycin-induced pulmonary fibrosis. The efficacy of this compound was found to be comparable to that of pirfenidone and nintedanib, two approved drugs for IPF.[2][6][7]

Treatment GroupDosageAdministration RouteAshcroft Score Reduction (%)Reference
This compound30-100 mg/kg, once dailyOral32%[2][7]
PirfenidoneNot SpecifiedNot Specified31%[2][7]
Nintedanib100 mg/kg, once dailyOralComparable to this compound[6]

Mechanism of Action: Targeting Chitinases

This compound's therapeutic effect stems from its inhibition of CHIT1 and AMCase.[8][9] CHIT1, in particular, is highly expressed in macrophages within the lungs of IPF patients and is considered a driver of fibrosis.[6][7] By blocking CHIT1, this compound is thought to modulate macrophage activity, shifting them from a pro-inflammatory and pro-fibrotic state to an anti-inflammatory one.[10] This mechanism offers a novel therapeutic approach for IPF and other fibrotic diseases.[4]

CHIT1_Signaling_Pathway OATD_01 This compound CHIT1 CHIT1 OATD_01->CHIT1 Inhibits Pro_Inflammatory_Mediators Pro_Inflammatory_Mediators Fibroblast Fibroblast Pro_Inflammatory_Mediators->Fibroblast Activates

Caption: Proposed signaling pathway of CHIT1 in promoting fibrosis and the inhibitory action of this compound.

Experimental Protocols

The efficacy of this compound has been primarily evaluated using the bleomycin-induced pulmonary fibrosis model in mice, a standard preclinical model for IPF.[11]

Bleomycin-Induced Pulmonary Fibrosis Model:

  • Animal Model: Male mice are typically used.[11]

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199) is administered to induce lung injury and subsequent fibrosis.[11]

  • Therapeutic Intervention: Treatment with this compound or comparator drugs is initiated after the acute inflammatory phase, typically starting on day 7 post-bleomycin administration, to assess the anti-fibrotic effects on established fibrosis.[1][11]

  • Duration: The study typically continues for a total of 14 to 21 days.

Drug Administration:

  • This compound: Administered orally (p.o.) once daily at doses ranging from 30 to 100 mg/kg.[8][9]

  • Nintedanib: Administered orally (p.o.) once daily at a dose of 100 mg/kg.[6]

Efficacy Evaluation:

  • Histopathology: Lung tissue is collected for histological analysis to assess the extent of fibrosis. The severity of fibrosis is commonly quantified using the modified Ashcroft scoring system.[2][6]

  • Collagen Content: The total lung collagen content is measured, often by analyzing hydroxyproline (B1673980) levels, as a primary endpoint for fibrosis.[7][11]

  • Pharmacodynamics: Plasma chitinolytic activity is measured to confirm target engagement by this compound.[6]

Experimental_Workflow Day_0 Day_0 Day_7 Day_7 Day_0->Day_7 Acute Inflammation Phase Treatment_Groups Treatment_Groups Day_14_21 Day_14_21 Treatment_Groups->Day_14_21 Daily Dosing

Caption: Experimental workflow for evaluating this compound in the bleomycin-induced mouse model.

Conclusion

This compound represents a promising, first-in-class therapeutic candidate for idiopathic pulmonary fibrosis. Its novel mechanism of action, targeting chitinases to modulate macrophage function, sets it apart from existing therapies. The compelling preclinical data, demonstrating potent anti-fibrotic efficacy comparable to current standards of care in the robust bleomycin-induced fibrosis model, strongly supports its continued clinical development.[2][6] this compound has completed Phase 1 clinical trials and is being investigated in Phase 2 studies for sarcoidosis, another interstitial lung disease.[10][12][13] The successful translation of these preclinical findings to the clinical setting could offer a significant new treatment option for patients with IPF and other fibrotic conditions.

References

OATD-01 vs. Emerging Therapies for NASH: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the positioning of OATD-01, a novel chitinase (B1577495) inhibitor, against leading emerging therapies for Nonalcoholic Steatohepatitis (NASH). This guide provides an objective comparison of their mechanisms of action, preclinical and clinical data, and experimental methodologies.

Nonalcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD) characterized by liver steatosis, inflammation, and hepatocyte ballooning, which can lead to fibrosis, cirrhosis, and hepatocellular carcinoma. The complex pathophysiology of NASH has presented significant challenges in drug development, with no approved therapies available until recently. This guide benchmarks this compound, a first-in-class, orally administered chitinase 1 (CHIT1) inhibitor, against three prominent emerging therapies with distinct mechanisms of action: Resmetirom (a thyroid hormone receptor-β agonist), Lanifibranor (B608451) (a pan-peroxisome proliferator-activated receptor agonist), and Semaglutide (a glucagon-like peptide-1 receptor agonist).

Mechanism of Action: Targeting Different Facets of NASH Pathophysiology

The diverse therapeutic strategies for NASH reflect the multifaceted nature of the disease. This compound introduces a novel approach by targeting macrophage activation and inflammation. In contrast, Resmetirom, Lanifibranor, and Semaglutide focus on metabolic dysregulation, a key driver of NASH.

This compound: This agent is a potent and selective inhibitor of CHIT1, an enzyme primarily secreted by activated macrophages.[1][2] CHIT1 is implicated in the inflammatory cascade and fibrogenesis.[1] By inhibiting CHIT1, this compound is designed to modulate macrophage activity, thereby reducing liver inflammation and fibrosis.[1][2] Preclinical studies suggest that this compound's mechanism also involves the restoration of metabolic balance within macrophages.[2][3]

Resmetirom (MGL-3196): As a selective thyroid hormone receptor-β (THR-β) agonist, Resmetirom primarily targets hepatic fat metabolism.[4][5][6] The THR-β receptor is predominantly expressed in the liver and plays a crucial role in regulating cholesterol and triglyceride levels.[4][7] Activation of THR-β by Resmetirom increases fatty acid oxidation and reduces de novo lipogenesis, leading to a significant reduction in liver fat.[4][6]

Lanifibranor: This drug is a pan-PPAR (peroxisome proliferator-activated receptor) agonist, meaning it activates all three PPAR isoforms: alpha, delta, and gamma.[8][9] Each isoform contributes to different aspects of NASH pathophysiology. PPARα activation is involved in fatty acid oxidation, PPARγ activation improves insulin (B600854) sensitivity, and PPARδ activation has anti-inflammatory effects.[8][9] This multi-faceted approach allows Lanifibranor to address metabolic, inflammatory, and fibrotic components of NASH.[8]

Semaglutide: A glucagon-like peptide-1 (GLP-1) receptor agonist, Semaglutide was initially developed for type 2 diabetes.[10][11] Its efficacy in NASH is attributed to its systemic metabolic benefits, including improved glycemic control, reduced appetite leading to weight loss, and enhanced insulin sensitivity.[10][12] These effects collectively reduce the metabolic stress on the liver, leading to decreased steatosis and inflammation.[12]

Preclinical and Clinical Data: A Comparative Overview

The following tables summarize key quantitative data from preclinical and clinical studies of this compound and the selected emerging therapies. It is important to note that direct head-to-head comparative trials are not yet available, and trial designs, patient populations, and endpoints may vary.

Table 1: Preclinical Efficacy in Animal Models of NASH
DrugAnimal Model(s)Key FindingsReference(s)
This compound STAM, DIAMOND (mice), CDHFD (rat)Reduced NAFLD Activity Score (NAS), decreased liver infiltration by macrophages, and reversed MASH-dysregulated genes.[2][3][2][3]
Resmetirom Diet-induced NASH modelsSignificant reductions in liver fat, triglycerides, and cholesterol.[13]
Lanifibranor CDAA-HFD, CCl4-induced modelsAmeliorated steatosis, inflammation, and fibrosis; modulated macrophage polarization.[9][9]
Semaglutide Lep(ob)/Lep(ob) and C57BL6J mice on high trans-fat dietAmeliorated hepatic endpoints, including reduced liver mass and lipid content.[14][14]
Table 2: Clinical Trial Efficacy in Patients with NASH
DrugPhasePrimary Endpoint(s) MetKey Efficacy ResultsReference(s)
This compound Phase 1b (in IPF)N/A for NASHAntifibrotic efficacy in a bleomycin-induced pulmonary fibrosis model.[15] NASH trials are anticipated.[15]
Resmetirom Phase 3 (MAESTRO-NASH)YesNASH resolution with no worsening of fibrosis: 25.9% (80 mg) and 29.9% (100 mg) vs. 9.7% (placebo). Fibrosis improvement of ≥1 stage with no worsening of NAS: 24.2% (80 mg) and 25.9% (100 mg) vs. 14.2% (placebo).[16]
Lanifibranor Phase 2b (NATIVE)YesNASH resolution without worsening of fibrosis: 49% (1200 mg) and 39% (800 mg) vs. 22% (placebo). Improvement in fibrosis stage of at least 1 without worsening of NASH: 48% (1200 mg) and 34% (800 mg) vs. 29% (placebo).[17]
Semaglutide Phase 2Yes (NASH resolution)NASH resolution without worsening of fibrosis: 59% (0.4 mg) vs. 17% (placebo). No significant improvement in fibrosis stage.[18][19]
Table 3: Safety and Tolerability in Clinical Trials
DrugCommon Adverse EventsReference(s)
This compound Data from NASH trials not yet available.
Resmetirom Mild and transient diarrhea and nausea.[20]
Lanifibranor Diarrhea, nausea, peripheral edema, anemia, and weight gain.[17]
Semaglutide Gastrointestinal side effects (nausea, constipation, vomiting), cholelithiasis.[18]

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of the methodologies employed in key studies for each compound.

This compound Preclinical Studies
  • Animal Models: STAM mice (induced by streptozotocin (B1681764) and high-fat diet), DIAMOND mice, and CDHFD rats were used to model different aspects of NASH progression.[2][3]

  • Histological Analysis: Liver sections were stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, lobular inflammation, and hepatocyte ballooning to calculate the NAFLD Activity Score (NAS). Sirius Red staining was used to quantify fibrosis.[3]

  • Immunohistochemistry: Staining for F4/80 was performed to identify and quantify macrophage infiltration in the liver.[3]

  • Gene Expression Analysis: RNA sequencing was conducted on liver tissues to identify genes dysregulated in NASH and the effect of this compound treatment.[2]

  • Pharmacodynamic Assessment: Chitinolytic activity in serum and liver homogenates was measured to confirm CHIT1 inhibition by this compound.[3]

Resmetirom Clinical Trial (MAESTRO-NASH)
  • Study Design: A Phase 3, multinational, double-blind, randomized, placebo-controlled study.[16]

  • Patient Population: Adults with biopsy-confirmed NASH and fibrosis stages F1B, F2, or F3.[16]

  • Intervention: Patients were randomized to receive once-daily oral Resmetirom (80 mg or 100 mg) or placebo.[16]

  • Primary Endpoints: 1) NASH resolution (reduction in NAS to 0-1 for inflammation and 0 for ballooning) with no worsening of fibrosis. 2) Fibrosis improvement of at least one stage with no worsening of NASH at 52 weeks.[16]

  • Assessment: Liver biopsies were performed at baseline and week 52. Non-invasive tests, including MRI-Proton Density Fat Fraction (MRI-PDFF) to measure liver fat, were also conducted.[21]

Lanifibranor Clinical Trial (NATIVE)
  • Study Design: A Phase 2b, double-blind, randomized, placebo-controlled trial.[17]

  • Patient Population: Patients with noncirrhotic, highly active NASH.[17]

  • Intervention: Patients were randomized to receive once-daily oral Lanifibranor (800 mg or 1200 mg) or placebo for 24 weeks.[17]

  • Primary Endpoint: A decrease of at least 2 points in the Steatosis, Activity, Fibrosis (SAF)-A score (combining ballooning and inflammation) without worsening of fibrosis.[17]

  • Secondary Endpoints: NASH resolution and regression of fibrosis.[17]

Semaglutide Clinical Trial (Phase 2)
  • Study Design: A randomized, double-blind, placebo-controlled, multi-national Phase 2 trial.[22]

  • Patient Population: Patients with biopsy-confirmed NASH, F1-F3 fibrosis, and a NAFLD Activity Score ≥ 4.[22]

  • Intervention: Patients received daily subcutaneous injections of Semaglutide (0.1 mg, 0.2 mg, or 0.4 mg) or placebo for 72 weeks.[22]

  • Primary Endpoint: NASH resolution without worsening of fibrosis.[18]

  • Secondary Endpoint: Improvement in fibrosis stage of at least one stage without worsening of NASH.[18]

  • Assessment: Liver biopsies were performed at baseline and at the end of the trial.[19]

Visualizing the Pathways and Processes

The following diagrams illustrate the signaling pathways targeted by each therapy and a generalized workflow for a NASH clinical trial.

OATD01_Mechanism_of_Action Macrophage Activated Macrophage CHIT1 Chitinase 1 (CHIT1) Macrophage->CHIT1 secretes Inflammation Pro-inflammatory Cytokines CHIT1->Inflammation promotes HSC Hepatic Stellate Cell (HSC) Activation CHIT1->HSC activates OATD01 This compound OATD01->CHIT1 inhibits Fibrosis Fibrosis HSC->Fibrosis

Caption: this compound mechanism of action.

Resmetirom_Mechanism_of_Action Resmetirom Resmetirom THR_beta Thyroid Hormone Receptor-β (THR-β) in Hepatocyte Resmetirom->THR_beta activates Gene_Expression Altered Gene Expression THR_beta->Gene_Expression Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation Gene_Expression->Fatty_Acid_Oxidation De_Novo_Lipogenesis ↓ De Novo Lipogenesis Gene_Expression->De_Novo_Lipogenesis Liver_Fat ↓ Liver Fat (Steatosis) Fatty_Acid_Oxidation->Liver_Fat De_Novo_Lipogenesis->Liver_Fat

Caption: Resmetirom mechanism of action.

Lanifibranor_Mechanism_of_Action Lanifibranor Lanifibranor PPAR_alpha PPARα Lanifibranor->PPAR_alpha activates PPAR_gamma PPARγ Lanifibranor->PPAR_gamma activates PPAR_delta PPARδ Lanifibranor->PPAR_delta activates Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation PPAR_alpha->Fatty_Acid_Oxidation Insulin_Sensitivity ↑ Insulin Sensitivity PPAR_gamma->Insulin_Sensitivity Anti_Inflammatory ↓ Inflammation PPAR_delta->Anti_Inflammatory

Caption: Lanifibranor mechanism of action.

Semaglutide_Mechanism_of_Action Semaglutide Semaglutide GLP1R GLP-1 Receptor Semaglutide->GLP1R activates Insulin_Secretion ↑ Insulin Secretion GLP1R->Insulin_Secretion Appetite ↓ Appetite GLP1R->Appetite Metabolic_Stress ↓ Hepatic Metabolic Stress Insulin_Secretion->Metabolic_Stress Weight_Loss Weight Loss Appetite->Weight_Loss Weight_Loss->Metabolic_Stress

Caption: Semaglutide mechanism of action.

NASH_Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Liver Biopsy, Non-invasive Tests) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Arm (Investigational Drug) Randomization->Treatment 1:1 or 2:1 Placebo Placebo Arm Randomization->Placebo Monitoring On-treatment Monitoring (Safety, Biomarkers) Treatment->Monitoring Placebo->Monitoring EndOfTreatment End of Treatment Assessment (Repeat Biopsy, Non-invasive Tests) Monitoring->EndOfTreatment Analysis Data Analysis (Primary & Secondary Endpoints) EndOfTreatment->Analysis

References

OATD-01: Correlating In Vitro Potency with In Vivo Anti-Fibrotic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

This guide provides a comprehensive analysis of OATD-01, a first-in-class, orally active inhibitor of chitotriosidase 1 (CHIT1), for researchers, scientists, and drug development professionals. By objectively comparing its in vitro inhibitory concentration (IC50) with its in vivo efficacy in a preclinical model of pulmonary fibrosis, this document aims to provide a clear correlation between the laboratory data and a key therapeutic outcome. The guide also includes a comparison with established treatments for idiopathic pulmonary fibrosis (IPF), nintedanib (B1663095) and pirfenidone, to contextualize the potential of this novel therapeutic agent.

In Vitro Potency of this compound

This compound is a highly potent inhibitor of both human chitotriosidase 1 (hCHIT1) and acidic mammalian chitinase (B1577495) (hAMCase), with low nanomolar activity.[1][2] The following table summarizes the in vitro IC50 values of this compound against these targets.

Target EnzymeSpeciesIC50 (nM)
Chitotriosidase 1 (CHIT1)Human (hCHIT1)23
Chitotriosidase 1 (CHIT1)Human (hCHIT1)26
Acidic Mammalian Chitinase (AMCase)Human (hAMCase)9
Chitotriosidase 1 (CHIT1)Mouse (mCHIT1)28
Acidic Mammalian Chitinase (AMCase)Mouse (mAMCase)7.8

In Vivo Efficacy in a Preclinical Model of Pulmonary Fibrosis

The in vivo efficacy of this compound was evaluated in a widely accepted murine model of bleomycin-induced pulmonary fibrosis. This model mimics key aspects of human idiopathic pulmonary fibrosis.[1][3][4][5][6] this compound demonstrated significant anti-fibrotic effects, comparable to the standard-of-care treatment, nintedanib.[1]

CompoundDoseDosing RegimenAnimal ModelKey Findings
This compound 30 mg/kg, 100 mg/kgOnce daily, oral gavage for 21 daysBleomycin-induced pulmonary fibrosis in miceDose-dependent reduction in the degree of lung fibrosis, comparable therapeutic efficacy to nintedanib.[1]
Nintedanib 100 mg/kgOnce daily, oral gavageBleomycin-induced pulmonary fibrosis in miceReference treatment, demonstrated anti-fibrotic efficacy.
Pirfenidone 250 mg/kgTwice daily, oral gavage for 14 daysBleomycin-induced pulmonary fibrosis in miceReference treatment, demonstrated anti-fibrotic efficacy.[2]

Experimental Protocols

In Vitro Chitotriosidase 1 (CHIT1) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human CHIT1.

Methodology:

  • Recombinant human CHIT1 is incubated with a fluorogenic chitinase substrate.

  • The enzymatic reaction results in the release of a fluorescent product, which is measured over time using a fluorescence plate reader.

  • To determine the IC50, the assay is performed in the presence of varying concentrations of this compound.

  • The rate of the enzymatic reaction at each this compound concentration is calculated.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

Objective: To evaluate the anti-fibrotic efficacy of this compound in a mouse model of pulmonary fibrosis.

Methodology:

  • Induction of Fibrosis: C57BL/6 mice are anesthetized and a single intratracheal instillation of bleomycin (B88199) is administered to induce lung injury and subsequent fibrosis.[1][3][4][5][6]

  • Treatment: Beginning on day 7 or 10 post-bleomycin administration (therapeutic regimen), mice are treated daily with this compound (30 or 100 mg/kg), a vehicle control, or a reference compound (e.g., nintedanib) via oral gavage for a period of 14 to 21 days.[1][7]

  • Efficacy Assessment: At the end of the treatment period, the following endpoints are assessed:

    • Histopathology: Lungs are harvested, fixed, and stained (e.g., with Masson's trichrome) to visualize collagen deposition. The severity of fibrosis is quantified using a standardized scoring system, such as the Ashcroft score.[3][4]

    • Biochemical Analysis: Lung homogenates are analyzed for collagen content (e.g., using the Sircol assay).

    • Gene Expression Analysis: RNA is extracted from lung tissue to measure the expression of pro-fibrotic genes (e.g., Collagen I, α-SMA).

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to analyze inflammatory cell infiltration and cytokine levels.[3][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway targeted by this compound and the general workflow for evaluating its efficacy.

CHIT1_Signaling_Pathway cluster_macrophage Macrophage cluster_fibroblast Fibroblast Inflammatory_Stimuli Inflammatory Stimuli CHIT1_Activation CHIT1 Activation Inflammatory_Stimuli->CHIT1_Activation Pro_inflammatory_Mediators Pro-inflammatory & Pro-fibrotic Mediators (e.g., CCL4, IL-15) CHIT1_Activation->Pro_inflammatory_Mediators Fibroblast_Activation Fibroblast Activation & Differentiation Pro_inflammatory_Mediators->Fibroblast_Activation ECM_Deposition Extracellular Matrix Deposition (Fibrosis) Fibroblast_Activation->ECM_Deposition OATD_01 This compound OATD_01->CHIT1_Activation

CHIT1 signaling pathway in fibrosis and this compound's point of intervention.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy cluster_correlation Data Correlation invitro_assay Chitinase Inhibition Assay (IC50 Determination) animal_model Bleomycin-Induced Pulmonary Fibrosis Model invitro_assay->animal_model treatment Treatment with this compound, Vehicle, or Comparators animal_model->treatment efficacy_assessment Efficacy Assessment (Histology, Biochemistry, Gene Expression) treatment->efficacy_assessment correlation Correlate In Vitro IC50 with In Vivo Efficacy efficacy_assessment->correlation

Experimental workflow for evaluating this compound from in vitro to in vivo.

Correlation and Conclusion

The data presented in this guide establishes a strong correlation between the in vitro potency of this compound and its in vivo efficacy. The low nanomolar IC50 value against human CHIT1 translates to a significant anti-fibrotic effect in a preclinical model of pulmonary fibrosis at well-tolerated oral doses. The efficacy of this compound was comparable to that of nintedanib, a current standard-of-care treatment for IPF, highlighting its potential as a novel therapeutic agent.

Unlike nintedanib, which is a multi-tyrosine kinase inhibitor, and pirfenidone, whose exact mechanism is not fully understood but is known to downregulate the production of pro-fibrotic cytokines, this compound offers a targeted mechanism of action by specifically inhibiting CHIT1. This enzyme is highly expressed in activated macrophages and is implicated in the inflammatory and fibrotic processes.[3][5][8] The targeted approach of this compound may offer a favorable safety profile and provides a strong rationale for its ongoing clinical development in fibrotic diseases such as idiopathic pulmonary fibrosis and sarcoidosis.[9][10][11] The progression of this compound into Phase II clinical trials will further elucidate its therapeutic potential in patient populations.[9][11][12]

References

OATD-01: A Comparative Analysis of its Inhibitory Action on Human and Mouse Chitotriosidase 1 (CHIT1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of OATD-01, a first-in-class, orally active, and selective chitotriosidase 1 (CHIT1) inhibitor, on both human and mouse CHIT1. This compound is currently under investigation as a potential therapeutic agent for a range of inflammatory and fibrotic diseases, including pulmonary sarcoidosis and idiopathic pulmonary fibrosis (IPF).[1][2][3][4] Understanding its comparative efficacy and mechanism of action in both human and preclinical mouse models is crucial for its continued development and clinical application.

Executive Summary

This compound demonstrates potent inhibitory activity against both human and mouse CHIT1, with comparable low nanomolar efficacy. This supports the relevance of preclinical mouse models in evaluating the therapeutic potential of this compound for human diseases. This guide summarizes the available quantitative data on this compound's inhibitory potency, details the experimental protocols for assessing CHIT1 activity, and provides a visual representation of the therapeutic rationale.

Data Presentation: this compound Inhibitory Potency

The following table summarizes the in vitro inhibitory activity of this compound against both human and mouse CHIT1. The data reveals a similar and potent inhibition of both orthologs, validating the use of mouse models for preclinical evaluation.

Enzyme TargetIC50 (nM)Ki (nM)
Human CHIT1 (hCHIT1) 23[5][6]17.3 ± 11.3[7]
Mouse CHIT1 (mCHIT1) 28[5][6]26.05 ± 7.7[7]

IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.

Therapeutic Rationale and Mechanism of Action

CHIT1 is a chitinase (B1577495) primarily secreted by activated macrophages and is implicated in the pathogenesis of various inflammatory and fibrotic diseases.[4][8] Elevated levels of CHIT1 are associated with disease severity in conditions like sarcoidosis and IPF.[9][10] this compound acts by directly inhibiting the enzymatic activity of CHIT1, thereby aiming to reduce inflammation and fibrosis.[5][8] Preclinical studies in mouse models of granulomatous inflammation and pulmonary fibrosis have demonstrated the therapeutic efficacy of this compound.[1][9][11]

cluster_disease Disease Pathogenesis cluster_intervention Therapeutic Intervention Activated Macrophages Activated Macrophages CHIT1 CHIT1 Activated Macrophages->CHIT1 secretes Inflammation_Fibrosis Inflammation & Fibrosis CHIT1->Inflammation_Fibrosis promotes This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->CHIT1

Caption: Mechanism of action of this compound in inhibiting the CHIT1-mediated inflammatory and fibrotic cascade.

Experimental Protocols

In Vitro CHIT1 Activity Assay (Fluorometric)

This protocol is adapted from commercially available chitotriosidase activity assay kits and published research.[12][13][14][15]

1. Principle: The assay measures the enzymatic activity of CHIT1 by detecting the fluorescence of a product generated from a fluorogenic substrate. A specific CHIT1 inhibitor is used to differentiate CHIT1 activity from that of other hydrolases.

2. Materials:

  • 96-well black, flat-bottom microplate

  • Fluorometric microplate reader (Excitation/Emission = 320/445 nm)

  • Recombinant human or mouse CHIT1

  • CHIT1 Assay Buffer

  • CHIT1 Substrate (e.g., 4-Methylumbelliferyl β-D-N,N′-diacetylchitobioside)

  • CHIT1 Inhibitor (for specificity control)

  • This compound (or other test compounds)

  • 4-Methylumbelliferone (4-MU) standard

3. Procedure:

  • Standard Curve Preparation: Prepare a serial dilution of 4-MU standard in CHIT1 Assay Buffer.

  • Reaction Setup:

    • Add CHIT1 Assay Buffer to all wells.

    • Add the 4-MU standards to their respective wells.

    • Add the test compound (this compound) at various concentrations to the sample wells.

    • Add recombinant human or mouse CHIT1 to the appropriate wells.

  • Initiate Reaction: Add the CHIT1 substrate to all wells except the blank.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement: Read the fluorescence at Ex/Em = 320/445 nm.

  • Data Analysis:

    • Subtract the blank reading from all measurements.

    • Plot the 4-MU standard curve.

    • Calculate the CHIT1 activity in the presence of different concentrations of this compound.

    • Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound.

Start Start Prepare_Reagents Prepare Reagents (Standards, Buffers, Enzyme, Inhibitor) Start->Prepare_Reagents Plate_Setup Set up 96-well plate (Standards, Samples, Controls) Prepare_Reagents->Plate_Setup Add_Substrate Add Fluorogenic Substrate Plate_Setup->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Read_Fluorescence Read Fluorescence (Ex/Em = 320/445 nm) Incubate->Read_Fluorescence Analyze_Data Analyze Data (Calculate IC50) Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro CHIT1 activity assay.

Preclinical In Vivo Studies in Mouse Models

This compound has demonstrated significant anti-inflammatory and anti-fibrotic efficacy in various preclinical mouse models.

Mouse ModelThis compound DosageKey Findings
Bleomycin-induced Pulmonary Fibrosis 30-100 mg/kg, oral, once dailySignificant reduction in lung fibrosis, comparable to nintedanib.[1][10]
MWCNT + ESAT-6-induced Granulomatous Inflammation Not specifiedDecrease in the number of organized lung granulomas.[9]
House Dust Mite (HDM)-induced Chronic Asthma 3 and 30 mg/kg, oral, once dailyDose-dependent decrease in pulmonary inflammation and goblet cell metaplasia.[16]
Metabolic Dysfunction-Associated Steatohepatitis (MASH) 100 mg/kg, once dailyReduced chitinolytic activity in serum and liver, improved liver pathology.[5][17]

Human vs. Mouse CHIT1: A Note on Enzymatic Activity

While this compound inhibits both human and mouse CHIT1 with similar potency, it is important to note that the baseline enzymatic activity of CHIT1 differs between the two species. Research has shown that human CHIT1 has substantially higher chitinolytic and transglycosylation activity compared to the mouse enzyme. This difference may be a compensatory mechanism for the lower activity of acidic mammalian chitinase (AMCase) in humans.

Conclusion

The available data strongly supports this compound as a potent inhibitor of both human and mouse CHIT1. The comparable inhibitory profile validates the use of murine models in the preclinical assessment of this compound. The ongoing Phase 2 clinical trials in patients with pulmonary sarcoidosis will provide further crucial insights into the therapeutic potential of this novel, first-in-class CHIT1 inhibitor.[3][18]

References

Safety Operating Guide

Proper Disposal of OATD-01: A General Laboratory Guideline

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientist, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides a general, step-by-step guideline for the disposal of OATD-01, a first-in-class chitinase (B1577495) inhibitor used in research.

Important Note: This procedure is a general guideline based on best practices for the disposal of non-hazardous solid chemical waste in a laboratory setting. It is not a substitute for the official Safety Data Sheet (SDS) for this compound. Always consult the SDS provided by the manufacturer for specific handling and disposal instructions.

Pre-Disposal Checklist and Safety Precautions

Before beginning the disposal process, ensure the following personal protective equipment (PPE) is worn:

  • Safety goggles

  • Lab coat

  • Chemical-resistant gloves

It is essential to handle all chemical waste, including this compound, within a designated area, preferably in a fume hood to minimize inhalation exposure.

Step-by-Step Disposal Procedure for Solid this compound

  • Waste Identification and Collection:

    • Treat all waste this compound as hazardous chemical waste until confirmed otherwise by the official SDS.

    • Collect solid this compound waste in a clearly labeled, dedicated waste container. The container should be made of a material compatible with the chemical.

    • The label should include the full chemical name ("this compound"), the date, and a "Hazardous Waste" designation.

  • Segregation of Waste:

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.

    • Store the this compound waste container separately from incompatible materials.[1]

  • Storage of Waste Container:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[1][2]

    • This area should be at or near the point of generation and under the control of laboratory personnel.[3]

    • Ensure the container is kept closed except when adding waste.[2][4]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[2]

    • Do not dispose of solid this compound in the regular trash or down the drain.[3][4][5]

Disposal of Empty this compound Containers

Empty containers that once held this compound must also be disposed of properly:

  • Decontamination:

    • If the container held a non-acutely toxic substance, it can often be disposed of as regular trash after all contents have been removed.[4]

    • For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required. The rinsate must be collected and disposed of as hazardous waste.[4] Consult the this compound SDS to determine if it is considered acutely hazardous.

  • Defacing Labels:

    • Before disposing of the empty container, completely deface or remove the original product label to prevent confusion.[4]

General Workflow for Chemical Waste Disposal

start Start: Identify this compound Waste ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe empty_container Handle Empty Container start->empty_container collect Collect Solid Waste in Labeled, Compatible Container ppe->collect segregate Segregate from Incompatible Waste collect->segregate store Store in Designated Satellite Accumulation Area segregate->store contact_ehs Contact EHS for Hazardous Waste Pickup store->contact_ehs end_solid End: Proper Disposal of Solid Waste contact_ehs->end_solid decontaminate Decontaminate Container (Triple Rinse if Necessary) empty_container->decontaminate collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate deface_label Deface Original Label decontaminate->deface_label dispose_container Dispose of Empty Container as per Institutional Guidelines deface_label->dispose_container end_container End: Proper Disposal of Container dispose_container->end_container

Caption: Workflow for the disposal of this compound solid waste and empty containers.

Quantitative Data Summary

As no specific quantitative data for this compound disposal (e.g., reportable quantities) was found, general regulatory limits for hazardous waste accumulation are provided for context. These are based on U.S. regulations and may vary by location.

ParameterGuideline
Maximum Hazardous Waste in SAA55 gallons
Maximum Acutely Toxic Waste in SAA1 quart (liquid) or 1 kg (solid)[2]
Storage Time Limit in SAAUp to 12 months (if accumulation limits are not exceeded)[2]

Experimental Protocols

Detailed experimental protocols involving this compound are not directly related to its disposal. However, understanding its use can inform waste characterization. This compound is a potent and selective chitinase inhibitor investigated for conditions like idiopathic pulmonary fibrosis.[6] It is typically used in in-vivo and in-vitro biological assays. Waste generated from these experiments may be mixed with other biological or chemical materials and should be evaluated for appropriate disposal streams.

By adhering to these general guidelines and, most importantly, the specific instructions in the manufacturer's SDS, researchers can ensure the safe and compliant disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.